molecular formula C9H8O3 B1361557 4-Phenyl-1,3-dioxolan-2-one CAS No. 4427-92-3

4-Phenyl-1,3-dioxolan-2-one

Cat. No.: B1361557
CAS No.: 4427-92-3
M. Wt: 164.16 g/mol
InChI Key: ZKOGUIGAVNCCKH-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-dioxolan-2-one is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Dioxolan-2-one, 4-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOGUIGAVNCCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283835
Record name 1,3-Dioxolan-2-one, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4427-92-3
Record name Phenylethylene carbonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolan-2-one, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Phenyl-1,3-dioxolan-2-one, a versatile heterocyclic compound. This document includes key identifiers, physicochemical data, spectral information, detailed experimental protocols for its synthesis and polymerization, and a summary of its reactivity and applications, particularly in polymer chemistry and as a synthetic intermediate.

Core Chemical Identity and Properties

This compound, also known as styrene (B11656) carbonate, is a cyclic carbonate derived from styrene.[1][2] Its structure, featuring a five-membered dioxolane ring with a phenyl substituent, makes it a valuable building block in organic synthesis.[3]

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below to facilitate its unambiguous identification in databases and literature.

IdentifierValue
IUPAC Name This compound[4]
CAS Number 4427-92-3[3]
Molecular Formula C₉H₈O₃[3]
InChI InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2[4]
InChIKey ZKOGUIGAVNCCKH-UHFFFAOYSA-N[4]
Canonical SMILES C1C(OC(=O)O1)C2=CC=CC=C2[4]
Synonyms Styrene carbonate, 1,3-Dioxolan-2-one, 4-phenyl-[3][4]
Physicochemical Data

The key physical and chemical properties of this compound are summarized in the following table. The compound's high boiling point suggests good thermal stability.[1]

PropertyValue
Molecular Weight 164.16 g/mol [2][3]
Physical Form Solid[4]
Boiling Point 354.8 °C at 760 mmHg[1]
Melting Point Data not readily available in cited literature.
Purity Typically >95%[2][4]
Storage Conditions Sealed in a dry environment at 2-8 °C[4]
Solubility Data for specific solvents is not readily available, but it is used in reactions with organic solvents like DMSO.[5]

Synthesis and Reactivity

This compound serves as a key intermediate in the development of advanced materials and pharmaceuticals due to its specific reactivity, primarily centered around its cyclic carbonate structure.[1][3]

Synthesis via CO₂ Cycloaddition

The most common and atom-economical synthesis route is the cycloaddition of carbon dioxide (CO₂) to styrene oxide.[6] This reaction is typically catalyzed by a variety of systems, including zinc-based catalysts, often in combination with a co-catalyst.[1][2]

G StyreneOxide Styrene Oxide Product This compound StyreneOxide->Product Catalyst (e.g., ZnI₂) Heat, Pressure CO2 Carbon Dioxide (CO₂) CO2->Product

Synthesis of this compound.
Core Reactivity: Ring-Opening Reactions

The cyclic carbonate structure of this compound allows for versatile transformations, most notably through ring-opening reactions.[1] This reactivity is fundamental to its primary application in ring-opening polymerization (ROP) to produce functional polyesters.[7]

G Monomer This compound Polymer Poly(mandelic acid) derivative Monomer->Polymer Organocatalyst (e.g., DBU) Ring-Opening Polymerization Initiator Initiator (e.g., Alcohol) Initiator->Polymer

Ring-Opening Polymerization (ROP) Reactivity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and polymerization of this compound, based on established procedures in the literature.

Representative Synthesis: Catalytic Cycloaddition of CO₂ to Styrene Oxide

This protocol is a representative procedure based on catalytic systems described for the cycloaddition of CO₂ to epoxides.[2]

Materials:

  • Styrene oxide (20 mmol)

  • Zinc iodide (ZnI₂) (0.2 mmol, 1.0 mol%)

  • Stainless steel reactor (e.g., 40 mL) equipped with a magnetic stirrer and thermocouple

  • Carbon dioxide (CO₂, 99.995% purity)

Workflow Diagram:

G cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis Load 1. Load Styrene Oxide (20 mmol) and ZnI₂ (0.2 mmol) into reactor Seal 2. Seal the reactor Load->Seal Pressurize 3. Pressurize with CO₂ (e.g., 2.0 MPa) Seal->Pressurize Heat 4. Heat to reaction temperature (e.g., 100 °C) with stirring Pressurize->Heat React 5. Maintain conditions for a set time (e.g., 18 hours) Heat->React Cool 6. Cool the reactor to room temperature React->Cool Vent 7. Carefully vent excess CO₂ Cool->Vent Analyze 8. Analyze product yield and purity (e.g., by ¹H NMR) Vent->Analyze

Experimental workflow for the synthesis of this compound.

Procedure:

  • Place styrene oxide (20 mmol) and the catalyst (e.g., ZnI₂, 0.2 mmol) into the stainless steel reactor.[2]

  • Seal the reactor and then introduce carbon dioxide to the desired pressure (e.g., 2.0 MPa).[2]

  • Heat the reactor to the target temperature (e.g., 100 °C) and begin stirring.[2]

  • Maintain the reaction for the specified duration (e.g., 18 hours).[2]

  • After the reaction period, cool the vessel to room temperature and carefully vent the remaining CO₂ pressure.

  • The resulting product can be analyzed directly by ¹H NMR spectroscopy using an internal standard to determine conversion and yield.[2] Further purification can be achieved by column chromatography or distillation under reduced pressure.

Representative Protocol: Organocatalytic Ring-Opening Polymerization (ROP)

This protocol outlines a general procedure for the organocatalyzed ROP of this compound to form poly(mandelic acid) derivatives, a class of biodegradable polyesters.[7][8]

Materials:

  • This compound (monomer)

  • An initiator, such as Benzyl Alcohol or Neopentanol

  • An organocatalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 3 mol %)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Quenching agent (e.g., Benzoic acid)

  • Precipitation solvent (e.g., cold Methanol or a diethyl ether/petroleum ether mixture)

  • Dried reaction vessel (e.g., Schlenk flask) under an inert atmosphere

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, dissolve the this compound monomer and the initiator (e.g., neopentanol) in anhydrous solvent.[8]

  • Take an initial sample (t=0) for ¹H NMR analysis to establish the initial monomer-to-initiator ratio.

  • Add the organocatalyst (e.g., DBU, 3 mol %) to the solution to initiate polymerization.[9]

  • Stir the reaction at room temperature. Monitor the progress of the polymerization by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR.[8]

  • Once the desired conversion is achieved, quench the reaction by adding a small amount of benzoic acid.[9]

  • Dissolve the crude polymer in a minimal amount of a suitable solvent like DCM.

  • Precipitate the polymer by adding the solution dropwise into a large volume of a cold non-solvent (e.g., methanol) with vigorous stirring.[8]

  • Isolate the precipitated polymer by filtration or centrifugation.

  • Dry the polymer under vacuum to a constant weight. The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by NMR for its structure.

Spectral Data

Comprehensive spectral data is crucial for the verification of the structure and purity of this compound. Data is available through public repositories such as PubChem and SpectraBase.[3][4]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the dioxolane ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon, the two carbons of the dioxolane ring, and the carbons of the phenyl group.

  • IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band characteristic of the cyclic carbonate carbonyl group (C=O stretch), typically around 1800 cm⁻¹.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) corresponding to its exact mass.

Applications and Future Outlook

This compound is a significant chemical intermediate with growing importance in several fields:

  • Polymer Chemistry: It is a key monomer for the synthesis of functional poly(α-hydroxy acid)s, such as poly(mandelic acid).[7] These polymers are of interest for biomedical applications due to their potential biodegradability and biocompatibility.

  • Organic Synthesis: The compound serves as a versatile building block. Its reactivity, including interactions with halides, allows for further functionalization and the creation of more complex molecules for the pharmaceutical and fine chemical industries.[1][2]

  • Green Chemistry: Its synthesis via the fixation of CO₂ positions it as a product of green and sustainable chemistry, contributing to carbon capture and utilization (CCU) strategies.[6]

The continued development of more efficient and selective catalysts for both its synthesis and polymerization will further enhance the utility of this compound in creating novel materials and complex molecular architectures.

References

An In-depth Technical Guide to 4-Phenyl-1,3-dioxolan-2-one (CAS 4427-92-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Phenyl-1,3-dioxolan-2-one (also known as styrene (B11656) carbonate), a versatile heterocyclic compound with significant applications as a chemical intermediate in organic synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its current and potential applications in polymer chemistry and as a precursor for more complex molecules. While the broader class of 1,3-dioxolanes has been investigated for various biological activities, specific data for this compound remains limited. This guide consolidates available spectral data and presents it in a clear, tabular format for easy reference.

Chemical and Physical Properties

This compound is a cyclic carbonate derived from styrene.[1] It is a white to pale yellow solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 4427-92-3[3]
Molecular Formula C₉H₈O₃[3]
Molecular Weight 164.16 g/mol [3]
IUPAC Name This compound[3]
Synonyms Styrene carbonate, Phenylethylene carbonate, 1-Phenyl-1,2-ethylene carbonate[3]
Appearance Colorless to pale yellow liquid or solid[2]
Melting Point 56-57 °C[4]
Boiling Point 157 °C at 3.5 Torr; 354.8 °C at 760 mmHg[1][4]
Density 1.248 ± 0.06 g/cm³ (predicted)[4]
Purity Typically >95%[5]
Storage Temperature -20°C Freezer, under inert atmosphere or 2-8°C, sealed in dry conditions[4]

Synthesis and Purification

The most common and atom-economical method for the synthesis of this compound is the cycloaddition of carbon dioxide (CO₂) to styrene oxide.[1] This reaction is typically catalyzed by a variety of systems, including metal halides, organocatalysts, and metal-organic frameworks.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from styrene oxide and carbon dioxide using a catalyst.

Materials:

  • Styrene oxide

  • A suitable catalyst (e.g., Zinc Bromide (ZnBr₂) and an ionic liquid like 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl), or a metal-organic framework)

  • Carbon dioxide (gas)

  • An appropriate solvent (if not solvent-free)

  • High-pressure reactor

Procedure:

  • Reactor Setup: A high-pressure stainless-steel reactor equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a gas inlet is charged with styrene oxide and the chosen catalyst system.

  • Reaction Conditions: The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 4 MPa).

  • Heating and Stirring: The reaction mixture is heated to the target temperature (e.g., 80-120 °C) and stirred for a specified duration (e.g., 1-24 hours), during which the progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess CO₂ is carefully vented.

  • Work-up: The crude reaction mixture is typically dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with water to remove any water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filtered.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification of this compound

Objective: To purify the crude this compound.

Method 1: Recrystallization

  • Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or hexanes/ethyl acetate, can be effective.

  • Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent or solvent mixture.

  • Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.

Method 2: Column Chromatography

  • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.

  • Mobile Phase: A solvent system with appropriate polarity, such as a mixture of hexanes and ethyl acetate, is chosen to achieve good separation. The ideal mobile phase is determined by preliminary TLC analysis.

  • Packing the Column: The silica gel is packed into a chromatography column as a slurry in the mobile phase.

  • Loading the Sample: The crude product is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

  • Elution: The mobile phase is passed through the column, and fractions are collected.

  • Analysis and Collection: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference(s)
¹H NMR (CDCl₃, 400 MHz)7.42-7.30mAromatic protons[6]
5.65t-CH(Ph)-[6]
4.79t-CH₂- (one proton)[6]
4.35t-CH₂- (one proton)[6]
¹³C NMR~155sC=O (carbonate)[7]
~135sAromatic C (quaternary)[7]
~129dAromatic CH[7]
~126dAromatic CH[7]
~78d-CH(Ph)-[7]
~71t-CH₂-[7]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment Reference(s)
~3050MediumAromatic C-H stretch[3]
~2950MediumAliphatic C-H stretch[3]
~1800StrongC=O stretch (cyclic carbonate)[3]
~1600, ~1500MediumC=C stretch (aromatic ring)[3]
~1170StrongC-O stretch[3]
~1070StrongC-O stretch[3]
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment Reference(s)
164Variable[M]⁺ (Molecular ion)[3]
105High[C₆H₅CO]⁺[3]
91High[C₇H₇]⁺ (tropylium ion)[3]
77Medium[C₆H₅]⁺[3]

Reactivity and Applications

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its cyclic carbonate ring.[1]

Ring-Opening Reactions

The cyclic carbonate can undergo ring-opening reactions with various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively. These reactions are often catalyzed by acids or bases. Its reactivity with halides is also noted, which allows for further functionalization.[1]

Polymer Synthesis

A significant application of this compound is in the synthesis of polymers.[1] It can undergo ring-opening polymerization (ROP) to produce poly(styrene carbonate), a type of aliphatic polyester.[8] This polymerization can be initiated by various catalysts and can be tailored to control the molecular weight and properties of the resulting polymer. The incorporation of the phenyl group can enhance the thermal and mechanical properties of the polyester.

G Styrene_Oxide Styrene Oxide Dioxolanone This compound Styrene_Oxide->Dioxolanone CO2 CO₂ CO2->Dioxolanone Catalyst Catalyst Catalyst->Dioxolanone Polymer Poly(styrene carbonate) Dioxolanone->Polymer Initiator ROP Ring-Opening Polymerization ROP->Polymer

Caption: Synthesis of this compound and its subsequent polymerization.

Pharmaceutical Intermediate

While direct applications in marketed drugs are not widely documented, this compound is considered a valuable pharmaceutical intermediate.[5] The 1,3-dioxolane (B20135) ring is a structural motif found in some biologically active molecules. For instance, the structural features of this compound could potentially be utilized in the synthesis of anticonvulsant agents, where phenyl and carbonyl groups are often part of the pharmacophore.[9]

Biological Activity

The biological activity of this compound has not been extensively studied. However, the broader class of 1,3-dioxolane derivatives has shown a range of biological effects.

Antimicrobial and Antifungal Activity

Several studies have reported the antibacterial and antifungal properties of various substituted 1,3-dioxolanes.[10][11] This activity is often attributed to the overall structure and lipophilicity of the molecule. One study on dioxolanone derivatives isolated from an endophytic fungus showed broad-spectrum antifungal activities.[12] While this does not directly implicate this compound, it suggests that this class of compounds warrants further investigation for potential antimicrobial applications.

Signaling Pathways

There is currently no direct evidence in the reviewed literature to suggest that this compound modulates any specific signaling pathways. Research in this area is required to determine if this compound has any effects on cellular signaling cascades.

G Dioxolane 1,3-Dioxolane Derivatives Antibacterial Antibacterial Activity Dioxolane->Antibacterial Antifungal Antifungal Activity Dioxolane->Antifungal Anticonvulsant Potential Anticonvulsant (Structural Analogy) Dioxolane->Anticonvulsant Unknown This compound (Specific Activity Undetermined) Unknown->Dioxolane Part of class

Caption: Potential biological activities of the 1,3-dioxolane class of compounds.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard Statement Code Description Reference(s)
Acute Toxicity, OralH302Harmful if swallowed[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[3]
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation[3]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-established synthetic routes and a growing range of applications, particularly in polymer chemistry. Its physical, chemical, and spectral properties are well-characterized, providing a solid foundation for its use in research and development. While its specific biological activities and interactions with cellular signaling pathways are yet to be fully elucidated, the broader class of 1,3-dioxolanes demonstrates potential in this area. This technical guide serves as a comprehensive resource for scientists and researchers working with or considering the use of this compound in their synthetic endeavors.

References

4-Phenyl-1,3-dioxolan-2-one molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of 4-Phenyl-1,3-dioxolan-2-one

Abstract

This technical guide provides a comprehensive overview of this compound (also known as styrene (B11656) carbonate), a significant heterocyclic compound with the CAS number 4427-92-3.[1] It serves as a crucial chemical intermediate in a variety of synthetic pathways, particularly in the development of pharmaceuticals and advanced materials.[1][2] This document details its molecular structure, physicochemical properties, synthesis methodologies, and spectroscopic characterization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed technical information on this versatile building block.

Molecular Structure and Chemical Identity

This compound possesses a five-membered ring structure containing a carbonate group, with a phenyl substituent at the 4-position. This unique configuration makes it a valuable precursor in various chemical transformations.[1]

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name This compound[3][4]
CAS Number 4427-92-3[1][2]
Molecular Formula C₉H₈O₃[2][3][5]
SMILES C1C(OC(=O)O1)C2=CC=CC=C2[3][5]
InChI 1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2[3][4]
InChIKey ZKOGUIGAVNCCKH-UHFFFAOYSA-N[3][4]

Physicochemical Properties

The physical and chemical properties of this compound determine its suitability for various applications and reaction conditions. Its high boiling point suggests good thermal stability.[1]

Table 2: Summary of Physicochemical Data

PropertyValue
Molecular Weight 164.16 g/mol [2][3]
Physical Form Solid[4]
Boiling Point 354.8°C at 760 mmHg[1][6]
Flash Point 171.1°C[6]
Purity Typically >95%[2]
Storage Conditions Sealed in a dry environment at 2-8°C[4]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the cycloaddition of carbon dioxide (CO₂) to styrene oxide. This reaction is typically facilitated by a catalyst.

General Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis of this compound from its common precursors.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_output Output Styrene_Oxide Styrene Oxide Reaction Reaction Vessel (Controlled Temp/Pressure) Styrene_Oxide->Reaction CO2 Carbon Dioxide (CO₂) CO2->Reaction Catalyst Catalyst System (e.g., g-C₃N₄/TBAB) Catalyst->Reaction Solvent Solvent (or solvent-free) Solvent->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Final_Product Purified 4-Phenyl-1,3- dioxolan-2-one Crude_Product->Final_Product Purification

General synthesis workflow for this compound.
Experimental Protocol: Catalytic Conversion of Styrene Oxide

This protocol is based on a method utilizing a graphitic carbon nitride (g-C₃N₄) and tetrabutylammonium (B224687) bromide (TBAB) catalyst system for the conversion of epoxides to cyclic carbonates under ambient CO₂ pressure.[7]

  • Reagents and Materials:

    • Styrene oxide (13.7 mmol)

    • Graphitic carbon nitride (g-C₃N₄) (50 mg)

    • Tetrabutylammonium bromide (TBAB) (1.8 mol% relative to epoxide)

    • CO₂ gas (balloon)

    • Reaction flask equipped with a magnetic stirrer and condenser

  • Procedure:

    • To a clean, dry reaction flask, add styrene oxide, g-C₃N₄, and TBAB.

    • Fit the flask with a condenser.

    • Evacuate the flask and backfill with carbon dioxide from a balloon.

    • Heat the reaction mixture to 105°C with vigorous stirring.

    • Maintain the reaction for 20 hours under a constant atmosphere of CO₂ (balloon).

    • After the reaction is complete, cool the mixture to room temperature.

    • The resulting product can be purified using standard techniques such as column chromatography to yield pure this compound.

Spectroscopic Analysis and Characterization

Structural elucidation and purity assessment of this compound are performed using standard spectroscopic techniques.

G cluster_techniques Analytical Techniques Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Logical workflow for the structural characterization of the compound.
NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the phenyl and dioxolane ring protons.[7][8]

  • ¹³C NMR: The carbon spectrum shows distinct peaks for the carbonate carbonyl carbon, the phenyl carbons, and the carbons of the dioxolane ring.[3]

Table 3: Key Spectroscopic Data

TechniqueFeatureTypical Value/Observation
¹H NMR Phenyl ProtonsMultiplet in the aromatic region (δ ~7.2-7.4 ppm)
Dioxolane ProtonsSignals corresponding to the -CH- and -CH₂- groups
¹³C NMR Carbonyl Carbon (C=O)δ ~155 ppm
IR (Film) Carbonyl Stretch (C=O)Strong absorption band around 1800-1820 cm⁻¹
C-O StretchStrong absorptions in the 1000-1300 cm⁻¹ region
Mass Spec (GC-MS) Molecular Ion [M]⁺m/z = 164
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups, particularly the cyclic carbonate.

  • Experimental Protocol: FTIR Analysis (Cast Film Method)

    • Dissolve a small amount of the purified product in a volatile solvent like chloroform (B151607) (CHCl₃).[3]

    • Deposit a few drops of the solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin, solid film of the compound on the plate.

    • Acquire the infrared spectrum using an FTIR spectrometer.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. GC-MS is commonly used for this purpose.[3]

  • Predicted Collision Cross Section (CCS): For the protonated molecule [M+H]⁺, the predicted CCS is 129.6 Ų, and for the sodiated adduct [M+Na]⁺, it is 137.6 Ų.[5]

Key Reactions and Applications

The reactivity of this compound makes it a valuable intermediate.

Ring-Opening Reactions

The cyclic carbonate structure is susceptible to ring-opening reactions when treated with various nucleophiles. This reactivity is fundamental to its application in polymer modifications and the synthesis of more complex molecules.[1]

G Reactant This compound Product Ring-Opened Product Reactant->Product Reaction Conditions Nucleophile Nucleophile (e.g., amine, alcohol)

Generic pathway for a nucleophilic ring-opening reaction.
Applications

  • Chemical Intermediate: It is a key building block for creating more elaborate molecular architectures through functionalization, often involving reactions with halides.[1][2]

  • Pharmaceuticals and Advanced Materials: It serves as a precursor in the development of new materials and active pharmaceutical ingredients.[1][2]

  • Polymer Chemistry: Used in ring-opening polymerizations and for polymer modifications.[1]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Table 4: GHS Hazard and Precautionary Information

CategoryGHS CodeDescription
Signal Word -Warning [4]
Hazard Statements H302Harmful if swallowed[3][4]
H315Causes skin irritation[3][4]
H319Causes serious eye irritation[3][4]
H335May cause respiratory irritation[4]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338Avoid breathing dust. Wear protective gloves/eye protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

References

An In-depth Technical Guide to 4-phenyl-1,3-dioxolan-2-one: A Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-1,3-dioxolan-2-one, a heterocyclic compound with the IUPAC name this compound and CAS number 4427-92-3, is a significant chemical intermediate in modern organic synthesis.[1][2] Its unique structural features, combining a phenyl group and a cyclic carbonate, make it a versatile building block for the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents and novel materials.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on its relevance to researchers and professionals in drug development. While direct biological activity of this compound is not extensively documented in publicly available research, its role as a precursor to biologically active molecules is well-established.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 4427-92-3PubChem
Molecular Formula C₉H₈O₃PubChem
Molecular Weight 164.16 g/mol PubChem
Boiling Point 354.8 °C at 760 mmHgNINGBO INNO PHARMCHEM CO.,LTD.
Physical Form SolidAmbeed, Inc.
Purity Typically >95%Ambeed, Inc.
Storage Sealed in dry, 2-8°CAmbeed, Inc.

Synthesis of this compound

The primary synthetic route to this compound typically involves the reaction of styrene (B11656) with a carbonylating agent. This process leverages established principles of organic synthesis to produce the target molecule with high purity.[1][2]

General Experimental Protocol: Carbonylation of Styrene Oxide

A common laboratory-scale synthesis involves the cycloaddition of carbon dioxide to styrene oxide. This reaction is often catalyzed by a variety of catalysts, including metal-organic frameworks (MOFs), to achieve high yields and selectivity.

Materials:

  • Styrene oxide

  • Carbon dioxide (CO₂)

  • Catalyst (e.g., a suitable metal-organic framework)

  • Anhydrous solvent (e.g., toluene, dimethylformamide)

  • Reaction vessel (e.g., a high-pressure autoclave)

Procedure:

  • The reaction vessel is charged with styrene oxide, the catalyst, and the anhydrous solvent.

  • The vessel is sealed and purged with CO₂ to remove air.

  • The vessel is then pressurized with CO₂ to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred for a set period.

  • After the reaction is complete, the vessel is cooled to room temperature and the pressure is carefully released.

  • The crude product is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The resulting crude this compound is then purified, typically by recrystallization or column chromatography, to yield the final product.

The workflow for a typical synthesis is illustrated in the diagram below.

Synthesis_Workflow StyreneOxide Styrene Oxide ReactionVessel Reaction Vessel StyreneOxide->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel CO2 Carbon Dioxide (CO₂) CO2->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Workup Workup (Filtration, Solvent Removal) Heating->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, leveraging the reactivity of its cyclic carbonate structure.[2] The 1,3-dioxolane (B20135) ring is a common motif in many biologically active compounds, and its presence can enhance various biological activities, including anticancer, antifungal, antiviral, antibacterial, antioxidant, and anti-inflammatory properties.

Role as a Pharmaceutical Intermediate

The primary value of this compound in drug development lies in its utility as a versatile building block. Its reactivity, particularly with halides, allows for the introduction of the phenyl-dioxolane moiety into larger molecular scaffolds.[1][2] While specific therapeutic agents directly synthesized from this compound are not prominently featured in the literature, the broader class of 1,3-dioxolane derivatives has been explored for various medicinal applications. For instance, research has been conducted on 1,3-dioxolane-based compounds as potential antibacterial and antifungal agents, as well as ligands for central nervous system receptors.

The logical relationship for its application as a pharmaceutical intermediate can be visualized as follows:

DrugDev_Logic start This compound step1 Chemical Modification / Derivatization start->step1 step2 Synthesis of Novel Bioactive Compounds step1->step2 step3 Biological Screening (In vitro / In vivo) step2->step3 end Lead Compound for Drug Development step3->end

Logical pathway from intermediate to potential drug candidate.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new materials and as a precursor for pharmaceutical compounds. While direct biological data on this specific molecule is limited, its role as a building block for creating more complex, biologically active molecules is clear. Researchers and drug development professionals can leverage its well-defined chemical properties and established synthetic routes to advance their research and development programs. Further investigation into the intrinsic biological activities of this compound and its simple derivatives could unveil new therapeutic possibilities.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenyl-1,3-dioxolan-2-one (CAS No. 4427-92-3), a heterocyclic compound of interest in organic synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification, purity assessment, and structural elucidation. The data presented here has been compiled from various spectral databases and scientific literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound exhibits characteristic signals for the phenyl and dioxolanone ring protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.4Multiplet-Aromatic protons (5H, C₆H₅)
~5.7Triplet~8.0Methine proton (1H, H-4)
~4.6Triplet~8.0Methylene proton (1H, H-5a)
~4.1Triplet~8.0Methylene proton (1H, H-5b)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) ppmAssignment
~155Carbonyl carbon (C-2)
~135Quaternary aromatic carbon (C-ipso)
~129Aromatic carbons (C-ortho, C-meta)
~126Aromatic carbon (C-para)
~78Methine carbon (C-4)
~71Methylene carbon (C-5)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonate and aromatic moieties.

Wavenumber (cm⁻¹)IntensityAssignment
~1800StrongC=O stretching (carbonate)
~3000-3100MediumC-H stretching (aromatic)
~2850-2950MediumC-H stretching (aliphatic)
~1600, ~1490Medium-WeakC=C stretching (aromatic ring)
~1200-1000StrongC-O stretching (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₈O₃), the molecular weight is 164.16 g/mol .[1]

m/zRelative IntensityAssignment
164ModerateMolecular ion [M]⁺
120High[M - CO₂]⁺
105High[C₆H₅CO]⁺
91High[C₇H₇]⁺ (Tropylium ion)
90High[C₇H₆]⁺
77High[C₆H₅]⁺ (Phenyl cation)
78HighBenzene radical cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample like this compound, the following methods are common:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Thin Film Method:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., chloroform, acetone).[2]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

    • Place the salt plate in the sample holder.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or the KBr pellet without the sample).

  • Record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Impact (EI) ionization is a common method for the analysis of small organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe which is heated to vaporize the sample.

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).[3] This will cause the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the signaling pathway for structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structure_Elucidation_Pathway MS Mass Spectrometry (Molecular Formula & Fragmentation) Structure Proposed Structure of This compound MS->Structure Provides C₉H₈O₃ IR IR Spectroscopy (Functional Groups) IR->Structure Confirms C=O (carbonate) & Phenyl group C13NMR ¹³C NMR (Carbon Skeleton) C13NMR->Structure Identifies 6 unique carbon environments H1NMR ¹H NMR (Proton Environment & Connectivity) H1NMR->Structure Shows Phenyl, Methine, & Methylene protons

Caption: Signaling pathway for the elucidation of the molecular structure.

References

1H NMR spectrum of 4-phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-phenyl-1,3-dioxolan-2-one

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Molecular Structure and Proton Environment

This compound possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The molecule contains a phenyl group attached to a five-membered dioxolanone ring. The protons on the phenyl group and the three protons on the dioxolanone ring are chemically non-equivalent, leading to separate signals in the NMR spectrum.

1H NMR Spectral Data

The was recorded in deuterated chloroform (B151607) (CDCl3) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
H-a5.67 - 5.69Triplet (t)8.01H
H-b4.79 - 4.82Triplet (t)8.51H
H-c4.34 - 4.36Triplet (t)8.01H
H-d, e, f7.45 - 7.47Multiplet (m)-4H

Interpretation of the Spectrum

  • Aromatic Protons (H-d, e, f): The multiplet observed between 7.45 and 7.47 ppm corresponds to the protons on the phenyl ring. The complex splitting pattern arises from the various coupling interactions between the ortho, meta, and para protons. The integration of this signal corresponds to four protons.[1]

  • Methine Proton (H-a): The triplet at 5.67-5.69 ppm is assigned to the proton at the 4-position of the dioxolanone ring (the benzylic proton). Its multiplicity as a triplet indicates coupling to the two adjacent diastereotopic protons (H-b and H-c) with a coupling constant of 8.0 Hz.[1]

  • Methylene Protons (H-b and H-c): The signals at 4.79-4.82 ppm and 4.34-4.36 ppm are assigned to the two diastereotopic protons at the 5-position of the dioxolanone ring. The signal for H-b appears as a triplet with a coupling constant of 8.5 Hz, and the signal for H-c is a triplet with a coupling constant of 8.0 Hz.[1] This indicates that each of these protons is coupled to the methine proton (H-a) and to each other (geminal coupling), resulting in the observed triplet-like appearance.

Experimental Protocol

Objective: To acquire a high-resolution .

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3) with 0.03% (v/v) tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl3 containing TMS in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

    • Transfer the solution into a 5 mm NMR tube using a pipette. The final solution height in the tube should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, as indicated by the shape and resolution of the lock signal.

  • Data Acquisition:

    • Set the spectrometer to acquire a 1H NMR spectrum.

    • Typical acquisition parameters include:

      • Spectral width: ~16 ppm

      • Pulse angle: 30-45 degrees

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be adjusted based on sample concentration)

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the peak multiplicities and measure the coupling constants.

Visualization of Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling interactions within the this compound molecule.

G cluster_structure This compound cluster_legend Legend Ha Ha Hb Hb Ha->Hb J = 8.5 Hz Hc Hc Ha->Hc J = 8.0 Hz Hb->Hc Hdef H(d,e,f) l_Ha H-a l_Hb H-b l_Hc H-c l_Hdef Aromatic Protons

Caption: Spin-spin coupling network in this compound.

References

In-Depth Technical Guide: 13C NMR Analysis of 4-phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-phenyl-1,3-dioxolan-2-one, a versatile chemical intermediate. It includes detailed experimental protocols for both the synthesis of the compound and its subsequent NMR analysis, alongside a quantitative summary of its 13C NMR spectral data.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, with those in the aromatic ring appearing at higher chemical shifts (downfield) and the aliphatic carbons of the dioxolanone ring at lower chemical shifts (upfield). The carbonyl carbon shows the most significant downfield shift due to the strong deshielding effect of the double-bonded oxygen atoms.

The following table summarizes the assigned 13C NMR chemical shifts for this compound.

Carbon AtomChemical Shift (δ, ppm)
C=O154.5
C-phenyl (quaternary)135.0
C-phenyl (CH)129.8
C-phenyl (CH)129.5
C-phenyl (CH)126.3
CH-phenyl77.5
CH270.9

Note: The chemical shifts for the aromatic carbons can show slight variations depending on the solvent and concentration.

Experimental Protocols

Synthesis of this compound from Styrene (B11656) Oxide and Carbon Dioxide

This protocol details a common and efficient method for the synthesis of this compound. The reaction involves the cycloaddition of carbon dioxide to styrene oxide, often catalyzed by a suitable Lewis acid or base.

Materials:

  • Styrene oxide

  • A suitable catalyst (e.g., lithium bromide, tetrabutylammonium (B224687) bromide)

  • Dry solvent (e.g., dimethylformamide - DMF)

  • Carbon dioxide (gas or dry ice)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Gas inlet tube or balloon filled with CO2

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve styrene oxide and a catalytic amount of the chosen catalyst in the dry solvent.

  • Introduction of Carbon Dioxide: Purge the flask with carbon dioxide gas and maintain a positive pressure of CO2 throughout the reaction, either by using a balloon filled with CO2 or by bubbling the gas through the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C) and maintain these conditions for several hours until the reaction is complete (monitor by Thin Layer Chromatography - TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent system to yield pure this compound as a white solid.

13C NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR spectrum of this compound.

Materials and Equipment:

  • Sample of this compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10-50 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimize the resolution.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • The number of scans will depend on the sample concentration; a higher number of scans will improve the signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Reference the spectrum using the known chemical shift of the deuterated solvent (e.g., the central peak of the CDCl3 triplet is at 77.16 ppm).

    • Perform a baseline correction to obtain a flat baseline.

    • Integrate the peaks if quantitative analysis is required, though for standard 13C NMR, the peak intensities are not directly proportional to the number of carbons.

Mandatory Visualizations

chemical_structure cluster_dioxolanone This compound cluster_phenyl Phenyl Group C1 C1 (C=O) O1 O C1->O1 C2 C2 (CH-Ph) O1->C2 O2 O C2->O2 C3 C3 (CH2) C2->C3 C4 C4 C2->C4 O2->C1 C3->O1 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9->C4

Caption: Chemical structure of this compound with numbered carbons for NMR assignment.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve sample in deuterated solvent B Insert sample into NMR spectrometer A->B C Lock and Shim B->C D Acquire 13C NMR (proton decoupled) C->D E Fourier Transform (FID -> Spectrum) D->E F Phase Correction E->F G Baseline Correction F->G H Referencing G->H I Peak Picking & Assignment H->I

Caption: Experimental workflow for 13C NMR analysis.

Mass Spectrometry of 4-Phenyl-1,3-dioxolan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 4-phenyl-1,3-dioxolan-2-one (CAS: 4427-92-3), a heterocyclic compound of interest in organic synthesis and as a potential building block in pharmaceutical and materials science. The document details its characteristic fragmentation patterns under electron ionization (EI), provides exemplary experimental protocols for its analysis, and presents the data in a clear, structured format for easy interpretation and application.

Core Concepts in the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When this compound is analyzed by mass spectrometry, particularly with electron ionization (EI), the molecule undergoes ionization to form a molecular ion (M+•), which then fragments into smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule, revealing key structural motifs.

Molecular Ion and Key Spectral Features

The molecular formula of this compound is C₉H₈O₃, with a molecular weight of approximately 164.16 g/mol .[1] The mass spectrum of this compound is characterized by a series of fragment ions that provide evidence for the phenyl group, the dioxolanone ring, and their connectivity. Data available from the NIST Mass Spectrometry Data Center indicates that the spectrum contains a total of 43 peaks.[1]

Quantitative Mass Spectral Data

The following table summarizes the most prominent ions observed in the electron ionization mass spectrum of this compound, as referenced in the NIST database.[1]

Mass-to-Charge Ratio (m/z)Proposed Ion StructureRelative AbundanceNotes
91[C₇H₇]⁺Most AbundantTropylium (B1234903) ion, characteristic of a benzyl (B1604629) moiety.
90[C₇H₆]⁺•2nd Most AbundantLikely formed by the loss of a hydrogen atom from the m/z 91 ion.
78[C₆H₆]⁺•3rd Most AbundantBenzene radical cation, indicating the presence of a phenyl ring.

Note: The complete mass spectrum featuring all 43 peaks is available in the NIST Main Library under NIST Number 6107.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M+•). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The most likely fragmentation pathways are outlined below.

fragmentation_pathway M [C₉H₈O₃]⁺• (m/z 164) Molecular Ion frag1 [C₈H₈O]⁺• (m/z 120) Loss of CO₂ M->frag1 - CO₂ frag3 [C₇H₇]⁺ (m/z 91) Tropylium Ion M->frag3 - C₂H₁O₃ frag1->frag3 - CHO frag2 [C₇H₅O]⁺ (m/z 105) Benzoyl Cation frag4 [C₆H₅]⁺ (m/z 77) Phenyl Cation frag2->frag4 - CO

Caption: Proposed EI fragmentation pathway for this compound.

A primary fragmentation route involves the loss of a neutral carbon dioxide molecule (CO₂) from the molecular ion to form an ion at m/z 120, corresponding to styrene (B11656) oxide. Subsequent fragmentation of this intermediate can lead to the highly stable tropylium ion at m/z 91. The presence of the benzoyl cation at m/z 105 is also a common feature in the mass spectra of phenyl-substituted compounds, which can then lose carbon monoxide (CO) to form the phenyl cation at m/z 77.

Experimental Protocols

The following provides a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), based on standard methodologies. The data referenced in the NIST database was acquired using an Agilent 6890N GC system.[1]

Sample Preparation
  • Standard Solution Preparation : Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent for GC-MS analysis.

  • Vial Transfer : Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph : Agilent 6890N GC or equivalent.

  • Mass Spectrometer : Agilent 5973N Mass Selective Detector or equivalent.

  • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector : Split/splitless injector.

  • Injector Temperature : 250 °C.

  • Injection Volume : 1 µL.

  • Oven Temperature Program :

    • Initial temperature: 80 °C, hold for 3 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Final hold: 250 °C for 5 minutes.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source : Electron Ionization (EI).

  • Ion Source Temperature : 230 °C.

  • Electron Energy : 70 eV.

  • Mass Range : m/z 40-450.

  • Solvent Delay : 3 minutes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) working Dilute to Working Solution (1-10 µg/mL) stock->working vial Transfer to Autosampler Vial working->vial injection Inject 1 µL into GC vial->injection separation Separation on HP-5MS Column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-450) ionization->detection spectrum Generate Mass Spectrum detection->spectrum library Library Search (NIST) spectrum->library interpretation Interpret Fragmentation library->interpretation

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound provides a distinct fragmentation pattern that is highly useful for its identification and structural elucidation. The presence of a prominent tropylium ion at m/z 91 is a key indicator of the benzyl moiety, while other fragments provide evidence for the overall structure. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this compound, enabling its confident identification in various matrices. For definitive identification, comparison with a reference standard analyzed under identical conditions is always recommended.

References

In-Depth Technical Guide to the FT-IR Analysis of 4-phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-phenyl-1,3-dioxolan-2-one, a significant heterocyclic compound utilized in organic synthesis and materials science. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a visual representation of the analytical workflow.

Core Spectroscopic Data

The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. The quantitative data, including vibrational frequencies, intensities, and their respective assignments, are summarized in the table below. This information is crucial for the identification and characterization of the compound.

Vibrational Frequency (cm⁻¹)IntensityAssignment of Vibrational Mode
~3100-3000MediumAromatic C-H Stretching
~2980-2850Medium to WeakAliphatic C-H Stretching (CH and CH₂ of the dioxolane ring)
~1800-1780StrongC=O Stretching (Carbonyl of the cyclic carbonate)[1]
~1600, ~1495, ~1450Medium to WeakAromatic C=C Ring Stretching
~1250-1000StrongC-O Stretching (Ether linkages of the dioxolane ring)
~760, ~700StrongAromatic C-H Out-of-Plane Bending (Monosubstituted benzene (B151609) ring)

Experimental Protocol for FT-IR Analysis

A precise and standardized experimental protocol is essential for obtaining high-quality and reproducible FT-IR spectra. The following methodology details the procedure for the analysis of solid this compound.

Objective: To obtain the FT-IR spectrum of this compound for structural elucidation and quality control.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample of this compound (solid)

  • Potassium Bromide (KBr), IR-grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula and weighing paper

  • Sample holder for the FT-IR spectrometer

  • Desiccator for storing KBr and pellets

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the IR-grade KBr in an oven to remove any residual moisture, which can interfere with the spectrum. Allow it to cool to room temperature in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr.

    • Using the agate mortar and pestle, grind the KBr to a fine powder.

    • Add the this compound sample to the KBr powder in the mortar.

    • Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.

    • Transfer the powdered mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent KBr pellet.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental background.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder.

    • Position the sample holder in the FT-IR spectrometer's sample compartment.

    • Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

    • For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.

  • Data Processing and Analysis:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in a transmittance or absorbance spectrum.

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the major absorption peaks.

    • Compare the obtained peak positions with the reference data provided in the table above to confirm the identity and purity of the this compound.

Visualized Workflow of FT-IR Analysis

The following diagram illustrates the logical flow of the experimental protocol for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample & KBr grind Grind KBr weigh->grind mix Mix & Grind Sample with KBr grind->mix press Press into Pellet mix->press background Acquire Background Spectrum press->background Place in Spectrometer sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process identify Identify & Assign Peaks process->identify compare Compare with Reference Data identify->compare final_report Final Report compare->final_report

References

An In-depth Technical Guide to the Physical Properties of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-dioxolan-2-one, also known as styrene (B11656) carbonate, is a heterocyclic organic compound with the chemical formula C₉H₈O₃.[1] It serves as a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials.[2][3] Its cyclic carbonate structure is of particular interest for ring-opening reactions and polymer modifications.[3] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its synthesis pathway.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. These values are essential for its handling, application in synthetic protocols, and for quality control purposes.

PropertyValueSource
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1][2]
Physical Form Solid
Melting Point Not explicitly found in search results. Typically a sharp range for pure crystalline solids.
Boiling Point 354.8 °C at 760 mmHg[3]
Density Not explicitly found in search results.
Solubility Not explicitly found in search results for specific solvents. General solubility tests are required.
Purity >95% (as offered by commercial suppliers)

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reaction of styrene oxide with carbon dioxide.

Materials:

  • Styrene oxide

  • Carbon dioxide (gas)

  • Catalyst (e.g., a metal-organic framework or a quaternary ammonium (B1175870) salt)

  • Solvent (if applicable, e.g., dimethylformamide)

  • Reaction vessel (e.g., a high-pressure autoclave)

  • Magnetic stirrer and heating mantle

  • Purification apparatus (e.g., for distillation or recrystallization)

Procedure:

  • The reaction vessel is charged with styrene oxide and the chosen catalyst.

  • If a solvent is used, it is added to the reaction vessel.

  • The vessel is sealed and purged with carbon dioxide gas to remove air.

  • The vessel is then pressurized with carbon dioxide to the desired reaction pressure.

  • The reaction mixture is heated to the specified temperature with continuous stirring for a set duration.

  • After the reaction is complete, the vessel is cooled to room temperature and the excess CO₂ is carefully vented.

  • The crude product is then purified, typically by vacuum distillation or recrystallization from a suitable solvent, to yield pure this compound.

Melting Point Determination

The melting point is a crucial indicator of the purity of a crystalline solid.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[5]

  • The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the solid into the sealed end.[6]

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to determine an approximate melting range.[4]

  • The apparatus is allowed to cool, and a fresh sample is heated slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[6]

Density Determination

The density of a solid can be determined using the pycnometer method.

Apparatus:

  • Pycnometer (a glass flask with a specific volume)

  • Analytical balance

  • A liquid of known density in which the solid is insoluble (e.g., a saturated solution of the compound in a non-solvent)

  • Thermometer

Procedure:

  • The mass of the clean, dry, and empty pycnometer is accurately measured (m₁).

  • A sample of this compound is added to the pycnometer, and the mass is measured (m₂).

  • The pycnometer is then filled with the liquid of known density, ensuring no air bubbles are trapped, and the mass is measured (m₃).

  • The pycnometer is emptied, cleaned, and filled completely with the liquid of known density, and its mass is measured (m₄).

  • The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid where ρ_liquid is the density of the liquid used.

Solubility Determination

A qualitative assessment of solubility in various solvents is essential for purification and reaction setup.[7][8]

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), hexane)

Procedure:

  • Approximately 0.1 g of this compound is placed into a series of clean, dry test tubes.[8]

  • To each test tube, 3 mL of a different solvent is added in portions.[8]

  • The test tubes are shaken vigorously for a set period (e.g., 1-2 minutes).[7]

  • The mixture is then allowed to stand, and the solubility is observed.

  • The compound is classified as soluble if it dissolves completely, partially soluble if some solid remains, and insoluble if the solid does not appear to dissolve.[9]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from styrene oxide and carbon dioxide.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification StyreneOxide Styrene Oxide ReactionVessel Reaction Vessel (Autoclave) StyreneOxide->ReactionVessel CO2 Carbon Dioxide (CO2) CO2->ReactionVessel HeatingStirring Heating & Stirring (with Catalyst) ReactionVessel->HeatingStirring Purification Purification (e.g., Distillation or Recrystallization) HeatingStirring->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

References

4-Phenyl-1,3-dioxolan-2-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Phenyl-1,3-dioxolan-2-one (CAS 4427-92-3), a versatile heterocyclic compound. While specific quantitative experimental data for this compound is limited in publicly available literature, this document outlines standard methodologies for determining its solubility and stability profiles, drawing upon established principles of organic and pharmaceutical chemistry. This guide is intended to support research, development, and formulation activities involving this compound.

Core Properties

PropertyValueSource
Molecular Formula C₉H₈O₃--INVALID-LINK--
Molecular Weight 164.16 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Boiling Point 354.8°C at 760 mmHg--INVALID-LINK--
Storage Temperature Sealed in dry, 2-8°C--INVALID-LINK--

Solubility Profile

Predicted Qualitative Solubility

SolventPredicted SolubilityRationale
WaterSparingly soluble to insolubleThe presence of the polar carbonate and ether linkages may impart some water solubility, but the nonpolar phenyl group is likely to dominate, leading to low aqueous solubility.
Methanol, EthanolSolubleThe polarity of these short-chain alcohols is expected to be compatible with the polar functionalities of the molecule.
Acetone, Tetrahydrofuran (THF)SolubleThese polar aprotic solvents are generally good solvents for a wide range of organic compounds, including cyclic carbonates.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic molecules. A related compound, 4-methyl-2-phenyl-1,3-dioxolane, is reported to be soluble in DMSO.
Dichloromethane, ChloroformSolubleThese non-polar to weakly polar solvents are likely to dissolve the compound due to the presence of the phenyl ring.
Hexane, TolueneSparingly soluble to insolubleThe overall polarity of the molecule may limit its solubility in nonpolar hydrocarbon solvents.
Experimental Protocol for Solubility Determination

A standard laboratory procedure to qualitatively determine the solubility of this compound involves the following steps:

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 10-20 mg) into a series of test tubes.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to each test tube.

  • Mixing: Vigorously agitate the mixture at a controlled temperature (e.g., room temperature) for a defined period.

  • Observation: Visually inspect the mixture for the presence of undissolved solid. The compound is classified as:

    • Soluble: If no solid particles are visible.

    • Partially soluble: If some, but not all, of the solid has dissolved.

    • Insoluble: If the solid does not appear to have dissolved.

For quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the dissolved compound in a saturated solution.

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application, particularly in drug development where degradation can lead to loss of efficacy and the formation of potentially harmful impurities. A comprehensive stability assessment involves forced degradation studies under various stress conditions.

Thermal Stability

The high boiling point of this compound (354.8°C at 760 mmHg) suggests good thermal stability.[1]

TGA can be employed to quantitatively assess thermal stability.

  • Sample Preparation: A small, accurately weighed sample of the compound is placed in a TGA furnace.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Analysis: The resulting TGA curve provides information on the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Hydrolytic Stability

The cyclic carbonate structure of this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the opening of the dioxolanone ring.

  • Solution Preparation: Prepare solutions of the compound in aqueous buffers of different pH values (e.g., pH 2, 7, and 9).

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C).

  • Sampling: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Kinetics: Determine the rate of degradation at each pH to understand the hydrolysis kinetics.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • Sample Exposure: Expose solid or solution samples of the compound to a controlled light source that emits both UV and visible radiation, as specified in ICH guideline Q1B.

  • Dark Control: Store a parallel set of samples in the dark under the same temperature and humidity conditions to serve as a control.

  • Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC to quantify any degradation.

Synthesis Workflow

This compound is commonly synthesized via the cycloaddition of carbon dioxide (CO₂) to styrene (B11656) oxide. This reaction is often catalyzed by various systems, including Lewis acids and bases.

G StyreneOxide Styrene Oxide Intermediate Activated Complex StyreneOxide->Intermediate CO2 Carbon Dioxide CO2->Intermediate Catalyst Catalyst (e.g., Lewis Acid/Base) Catalyst->Intermediate Product This compound Intermediate->Product

Synthesis of this compound.

Forced Degradation Experimental Workflow

A typical workflow for conducting forced degradation studies to assess the stability of this compound is depicted below.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (ICH Q1B conditions) Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS If impurities detected Profile Degradation Profile & Kinetics HPLC->Profile Pathways Degradation Pathways LCMS->Pathways Sample This compound (Drug Substance/Product) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Forced Degradation Study Workflow.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively documented in public sources, this guide provides a robust framework for researchers and drug development professionals to determine these critical parameters. The provided experimental protocols and predictive assessments based on its chemical structure offer a solid starting point for its characterization. Further empirical studies are necessary to establish a definitive quantitative profile for this compound.

References

Safety Data Sheet: 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. While this guide has been compiled with diligence, using the most current information available in the public domain, specific quantitative data and detailed experimental protocols for 4-Phenyl-1,3-dioxolan-2-one are limited.

Chemical Identification and Physical Properties

This compound, also known as styrene (B11656) carbonate, is a heterocyclic compound. Its physical and chemical properties are summarized in the table below. It is important to note that some of these properties are predicted and have not been experimentally verified in all cases.

PropertyValueSource
IUPAC Name This compound
Synonyms Styrene carbonate
CAS Number 4427-92-3
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol PubChem[1]
Physical State SolidSigma-Aldrich[2]
Melting Point Data not available
Boiling Point 354.8 °C at 760 mmHg[3]
Density Data not available
Solubility in Water Data not available
Solubility in Organic Solvents Data not available

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory tract irritation.

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Source: PubChem[1]

Signal Word: Warning

Hazard Pictograms:

  • alt text

Toxicological Information

Acute Toxicity
  • Oral: Harmful if swallowed[1]. Ingestion may cause gastrointestinal irritation, nausea, and vomiting.

  • Dermal: Data not available.

  • Inhalation: May cause respiratory irritation[1].

Irritation and Corrosivity
  • Skin Irritation: Causes skin irritation[1]. Prolonged or repeated contact may lead to dermatitis.

  • Eye Irritation: Causes serious eye irritation[1]. Contact with eyes may cause redness, pain, and blurred vision.

Experimental Protocols (General)

Specific experimental protocols for this compound were not found. The following are generalized protocols based on OECD guidelines for the assessment of the identified hazards.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is a stepwise procedure using a limited number of animals to obtain a statistically sound estimate of the LD50.

Methodology:

  • A single animal (typically a female rat) is dosed at a level estimated to be just below the expected LD50.

  • If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

  • The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • The test is concluded when one of the stopping criteria is met, and the LD50 is calculated using the maximum likelihood method.

start Start dose Dose single animal start->dose observe Observe for 14 days dose->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Yes dies Animal Dies outcome->dies No increase_dose Increase Dose survives->increase_dose decrease_dose Decrease Dose dies->decrease_dose stop Stopping Criteria Met? increase_dose->stop decrease_dose->stop stop->dose No calculate Calculate LD50 stop->calculate Yes

Acute Oral Toxicity (OECD 425) Workflow
Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • A small area of skin on a test animal (typically a rabbit) is shaved.

  • 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to the shaved area and covered with a gauze patch.

  • The patch is removed after a set exposure period (e.g., 4 hours).

  • The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to the Draize scale.

start Start prepare Prepare animal skin start->prepare apply Apply test substance prepare->apply expose Expose for 4 hours apply->expose remove Remove substance expose->remove observe Observe and score skin reaction remove->observe end End observe->end

Dermal Irritation (OECD 404) Workflow
Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit).

  • The other eye serves as a control.

  • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored.

start Start instill Instill substance in one eye start->instill observe Observe and score eye reaction instill->observe end End observe->end

Eye Irritation (OECD 405) Workflow

Potential Signaling Pathways and Mechanism of Toxicity (Hypothetical)

There is no direct evidence for the specific signaling pathways affected by this compound. However, based on its structure and the known toxicology of related compounds, a hypothetical mechanism can be proposed. As a cyclic carbonate derived from styrene, its toxicity may be related to either the intact molecule, its metabolic products, or both.

It is plausible that this compound could be metabolized in a similar manner to other cyclic carbonates, which can be hydrolyzed to form diols. In this case, hydrolysis would yield phenylethylene glycol. The toxicity of some cyclic carbonates, like ethylene (B1197577) carbonate, is attributed to their metabolic conversion to the corresponding glycol.

Alternatively, the irritating properties of this compound may be related to its reactivity as an electrophile, potentially leading to covalent modification of cellular macromolecules and subsequent activation of stress-response pathways. This could lead to the production of pro-inflammatory cytokines and chemokines, resulting in the observed skin, eye, and respiratory irritation.

The following diagram illustrates a hypothetical signaling pathway for irritation caused by a chemical irritant.

irritant This compound cell_membrane Cell Membrane Interaction irritant->cell_membrane cellular_stress Cellular Stress (e.g., ROS production) cell_membrane->cellular_stress mapk MAPK Pathway Activation (e.g., p38, JNK) cellular_stress->mapk nfkb NF-κB Activation cellular_stress->nfkb cytokines Pro-inflammatory Cytokine Production (e.g., IL-1α, IL-6, IL-8) mapk->cytokines nfkb->cytokines inflammation Inflammatory Response (Irritation) cytokines->inflammation

Hypothetical Irritation Signaling Pathway

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature is 2-8°C[2].

Conclusion

This compound is a chemical that presents moderate acute oral toxicity and is an irritant to the skin, eyes, and respiratory system. While its general hazard profile is established, there is a significant lack of detailed, publicly available toxicological data, including specific LD50 values and comprehensive experimental protocols for this compound. The potential mechanisms of toxicity are inferred from related chemical structures. Therefore, it is imperative that this compound is handled with appropriate caution, adhering to the safety precautions outlined in a manufacturer-provided SDS and utilizing proper personal protective equipment. Further research is needed to fully characterize the toxicological profile and understand the specific cellular and molecular mechanisms of action of this compound.

References

An In-depth Technical Guide to 4-Phenyl-1,3-dioxolan-2-one: Hazards and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known hazards and handling procedures for 4-Phenyl-1,3-dioxolan-2-one based on currently available data. It is intended for use by trained professionals in a laboratory setting. All users should consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety protocols.

Introduction

This compound, also known as styrene (B11656) carbonate, is a heterocyclic compound with the CAS number 4427-92-3.[1] It serves as a versatile intermediate in modern organic synthesis, particularly in the development of advanced materials and pharmaceuticals.[2][3] Its utility stems from its cyclic carbonate structure, which allows for various chemical transformations, including ring-opening reactions and polymer modifications.[3] Given its application in research and development, a thorough understanding of its hazard profile and proper handling procedures is essential for ensuring laboratory safety.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.[1]

GHS Classification: [1]

  • Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3 (H335: May cause respiratory irritation)

Signal Word: Warning[1]

Hazard Statements (H-Statements): [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
Appearance Solid
Boiling Point 354.8 °C at 760 mmHg[4]
Flash Point 171.1 °C[4]
CAS Number 4427-92-3[1]

Toxicological Data

There is a notable lack of specific quantitative toxicological data for this compound in publicly available literature. The GHS classification of "Acute Toxicity, Oral, Category 4" is based on notifications to the ECHA C&L Inventory.[1]

For a structurally related compound, 4-Methyl-2-phenyl-1,3-dioxolane , an oral LD50 in rats has been reported. This information is provided for context but should be interpreted with caution as it does not directly represent the toxicity of this compound.

CompoundSpeciesRouteLD50 ValueReference
4-Methyl-2-phenyl-1,3-dioxolaneRatOral3,000 mg/kg

Reactivity and Incompatibility

This compound is a stable compound under recommended storage conditions. However, it can undergo hazardous reactions with certain substances.

  • Incompatible Materials: Strong oxidizing agents and strong acids.

  • Reactivity: It is known to react with halides, which is a property leveraged in organic synthesis for further functionalization.[2]

  • Hazardous Decomposition Products: While specific data for this compound is limited, thermal decomposition of similar dioxolanones can lead to fragmentation.[5] In the event of a fire, hazardous decomposition products may include carbon monoxide (CO) and carbon dioxide (CO₂).[6]

Biological Activity and Signaling Pathways

No information on the biological effects, mechanism of action, or cellular signaling pathways modulated by this compound was found in the available scientific literature. This represents a significant data gap, and researchers in drug development should exercise caution and consider conducting appropriate in vitro and in vivo studies to characterize its pharmacological and toxicological profile.

Experimental Protocols

The following protocols are provided as general guidance for the safe handling, spill cleanup, and disposal of this compound in a laboratory setting. These should be adapted to specific laboratory conditions and in accordance with institutional safety policies.

Safe Handling Protocol

Given its classification as a skin, eye, and respiratory irritant, all handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Materials:

  • This compound (solid)

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side shields or a face shield

  • Laboratory coat

  • Spatula

  • Weighing paper or container

  • Analytical balance

Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required Personal Protective Equipment (PPE).

  • Dispensing:

    • To avoid generating dust, do not dispense the solid directly onto a balance in the open lab.

    • Inside the fume hood, place a pre-tared, sealable container on the balance.

    • Carefully transfer the desired amount of this compound into the container using a clean spatula.

    • Seal the container before removing it from the fume hood for weighing.

  • Use in Reactions: If adding the solid to a reaction vessel, do so within the fume hood. Ensure the reaction apparatus is properly assembled to prevent leaks or splashes.

  • Post-Handling:

    • Thoroughly clean the spatula and any other contaminated equipment.

    • Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Cleanup Protocol

This protocol is for a minor spill of solid this compound. For major spills, evacuate the area and follow institutional emergency procedures.

Materials:

  • Spill cleanup kit containing:

    • Absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent)

    • Broom and dustpan (do not use a brush that can generate dust)

    • Sealable, labeled hazardous waste container

  • Appropriate PPE (as listed in the handling protocol)

Procedure:

  • Alert and Isolate: Alert others in the immediate area of the spill. Restrict access to the spill area.

  • Assess the Spill: Ensure the spill does not pose an immediate fire hazard and that you have the appropriate PPE and materials to clean it up safely.

  • Containment: If the spill is a powder, you can gently cover it with a layer of absorbent material to prevent it from becoming airborne.

  • Cleanup:

    • Carefully sweep the spilled solid and any absorbent material into a dustpan. Avoid creating dust.

    • Transfer the collected material into a labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol), working from the outside in.

    • Place the contaminated cloth in the hazardous waste container.

    • Wash the area with soap and water.

  • Disposal: Seal the hazardous waste container and dispose of it according to institutional and local regulations.

  • Restock: Replenish the spill kit with any used materials.

Disposal Protocol

Unused or waste this compound must be disposed of as hazardous chemical waste.

Procedure:

  • Collection: Collect all waste material (unused product, contaminated consumables, etc.) in a clearly labeled, sealable, and compatible hazardous waste container.

  • Labeling: Label the container with the full chemical name ("this compound"), the associated hazards (Irritant, Harmful), and the accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Visualizations

The following diagrams illustrate the hazards and a recommended workflow for handling this compound.

GHS_Hazards cluster_hazards GHS Hazard Profile of this compound node_main {this compound | CAS: 4427-92-3} node_h302 Acute Toxicity (Oral) - Cat. 4 H302: Harmful if swallowed node_main->node_h302 node_h315 Skin Irritation - Cat. 2 H315: Causes skin irritation node_main->node_h315 node_h319 Eye Irritation - Cat. 2A H319: Causes serious eye irritation node_main->node_h319 node_h335 STOT SE - Cat. 3 H335: May cause respiratory irritation node_main->node_h335

Caption: GHS Hazard Classification for this compound.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound start Start: Prepare for Handling ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Solid in a Sealed Container within the Hood fume_hood->weighing transfer Transfer to Reaction Apparatus within the Hood weighing->transfer cleanup Clean Work Area and Tools after Use transfer->cleanup waste Collect all Waste in a Labeled Hazardous Waste Container cleanup->waste decontaminate Remove PPE and Wash Hands Thoroughly waste->decontaminate end End of Procedure decontaminate->end

Caption: Recommended Safe Handling Workflow.

References

An In-depth Technical Guide to 4-Phenyl-1,3-dioxolan-2-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-phenyl-1,3-dioxolan-2-one (also known as styrene (B11656) carbonate), a versatile heterocyclic compound with significant applications in organic synthesis. This document covers its discovery and history, detailed physicochemical properties, experimental protocols for its synthesis, and its role as a chemical intermediate.

Introduction

This compound (CAS No. 4427-92-3) is a cyclic carbonate derived from styrene.[1][2] Its unique structure, featuring a phenyl group attached to a five-membered dioxolanone ring, makes it a valuable building block in the synthesis of advanced materials and pharmaceuticals.[2] The reactivity of the cyclic carbonate allows for various chemical transformations, including ring-opening reactions and polymer modifications, highlighting its importance as a strategic intermediate in modern organic chemistry.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 4427-92-3[1][2]
Molecular Formula C₉H₈O₃[3]
Molecular Weight 164.16 g/mol [3]
IUPAC Name This compound[3]
Synonyms Styrene carbonate, Phenylethylene carbonate[3]
Appearance Solid[4]
Boiling Point 354.8 °C at 760 mmHg[2]
Purity >95% (typical)
Storage Temperature 2-8 °C, sealed in dry conditions[4]
Table 2: Spectroscopic Data for this compound
SpectroscopyDataSource(s)
¹H NMR Spectra available in public databases.[5]
¹³C NMR Spectra available in public databases.[5]
IR Spectra available in public databases.[3]
Mass Spectrometry Spectra available in public databases.[3]

Synthesis of this compound

The primary and most atom-economical method for synthesizing this compound is the cycloaddition of carbon dioxide (CO₂) to styrene oxide.[6][7] This reaction is typically facilitated by a catalyst to achieve high yields and selectivity under manageable reaction conditions.

Experimental Workflow: Synthesis via CO₂ Cycloaddition

The following diagram illustrates the general workflow for the synthesis of this compound from styrene oxide and carbon dioxide.

G Reactants Styrene Oxide + CO₂ ReactionVessel Reaction Vessel (Autoclave) Reactants->ReactionVessel Charge Catalyst Catalyst (e.g., Metal Halide + Ionic Liquid) Catalyst->ReactionVessel Add Workup Work-up (e.g., Filtration, Extraction) ReactionVessel->Workup Reaction Completion ReactionConditions Reaction Conditions (Temperature, Pressure, Time) ReactionConditions->ReactionVessel Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a composite of methodologies described in the literature for the synthesis of styrene carbonate using a zinc bromide and ionic liquid catalyst system.

Materials:

  • Styrene oxide (SO)

  • Zinc bromide (ZnBr₂)

  • 1-Butyl-3-methylimidazolium chloride ([C₄mim]Cl)

  • Carbon dioxide (CO₂)

  • Solvent (if necessary, though solvent-free conditions are often preferred)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature controller

Procedure:

  • Charging the Reactor: In a typical experiment, the high-pressure autoclave is charged with styrene oxide, zinc bromide, and 1-butyl-3-methylimidazolium chloride. The molar ratio of the catalyst components can be optimized, with some studies suggesting a 1:2 molar ratio of ZnBr₂ to [C₄mim]Cl.

  • Pressurizing with CO₂: The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure. Optimal pressures have been reported around 4 MPa.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for a specified duration (e.g., 1-3 hours). Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature and the excess CO₂ is carefully vented. The reaction mixture is then typically diluted with an organic solvent and filtered to remove any solid catalyst residues.

  • Purification: The crude product is purified by standard laboratory techniques. This may involve extraction, followed by drying of the organic phase and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.

  • Characterization: The identity and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Applications in Drug Development

Currently, there is a notable lack of publicly available data on the specific biological activities of this compound itself. Screening studies detailing its direct interactions with biological targets or its effects in cellular or in vivo models are not prominently reported in the scientific literature.

However, the 1,3-dioxolane (B20135) scaffold is a recognized pharmacophore present in a variety of biologically active molecules, including antiviral and antifungal agents.[1][8] For instance, several 1,3-dioxolane-containing nucleoside analogs have been synthesized and evaluated for their potential as antiviral drugs.[1][9] While these studies do not involve this compound directly, they highlight the potential of the dioxolane ring system in medicinal chemistry.

The primary relevance of this compound to drug development professionals lies in its role as a versatile chemical intermediate.[10] Its ability to undergo ring-opening reactions provides a pathway to introduce 1,2-diol functionalities with a phenyl group, which can be valuable synthons in the construction of more complex drug candidates.

Logical Relationship: Role as a Pharmaceutical Intermediate

The following diagram illustrates the logical flow of how this compound can be utilized in the synthesis of more complex, potentially bioactive molecules.

G Start This compound Reaction Ring-Opening Reaction (e.g., with nucleophiles) Start->Reaction Intermediate Chiral 1,2-Diol Intermediate Reaction->Intermediate FurtherSynth Further Synthetic Steps Intermediate->FurtherSynth FinalProduct Complex Bioactive Molecule FurtherSynth->FinalProduct

Caption: Role of this compound as a pharmaceutical intermediate.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-established synthetic routes, primarily through the environmentally friendly cycloaddition of carbon dioxide to styrene oxide. Its physicochemical properties are well-documented, facilitating its use in various chemical applications. While direct biological activity has not been extensively reported, its utility as a precursor for more complex molecules, particularly in the pharmaceutical industry, is of significant interest. Further research into the potential biological effects of this compound and its derivatives could open new avenues for its application in drug discovery and development.

References

A Comprehensive Technical Review of 4-Phenyl-1,3-dioxolan-2-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-dioxolan-2-one, also known as styrene (B11656) carbonate, is a heterocyclic compound with the chemical formula C₉H₈O₃.[1] This molecule has garnered significant attention in the fields of organic synthesis and materials science due to its versatile chemical nature.[2][3] As a cyclic carbonate, it serves as a valuable chemical intermediate, primarily in the synthesis of polymers and as a potential building block in the development of pharmaceuticals.[2][3] Its synthesis, typically from styrene or styrene oxide, represents an important example of carbon dioxide utilization, a key area of green chemistry.[4][5] This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of this compound, with a focus on experimental details and quantitative data relevant to researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 164.16 g/mol .[6] It has a boiling point of 354.8°C at 760 mmHg, indicating good thermal stability.[2] Key identifiers for this compound are its CAS Number, 4427-92-3, and its IUPAC name, this compound.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC NameThis compound[6]
SynonymsStyrene carbonate, Phenylethylene carbonate[6]
CAS Number4427-92-3[6]
Molecular FormulaC₉H₈O₃[6]
Molecular Weight164.16 g/mol [6]
Boiling Point354.8°C at 760 mmHg[2]
Physical FormSolid

Synthesis of this compound

The most common and atom-economical method for the synthesis of this compound is the cycloaddition of carbon dioxide (CO₂) to styrene oxide.[7][8][9] This reaction is typically catalyzed by a variety of systems, including metal halides, ionic liquids, and metal-organic frameworks.[4][9] The reaction proceeds by the activation of the epoxide ring by a Lewis acid or a nucleophile, followed by the nucleophilic attack of the epoxide oxygen onto the carbon of CO₂ and subsequent ring-closure.

G StyreneOxide Styrene Oxide ReactionMixture Reaction Mixture StyreneOxide->ReactionMixture CO2 Carbon Dioxide CO2->ReactionMixture Catalyst Catalyst System (e.g., ZnBr2/TBAB) Catalyst->ReactionMixture Solvent Solvent (often solvent-free) Solvent->ReactionMixture Reactor High-Pressure Reactor Heating Heating (e.g., 80-120°C) Reactor->Heating Pressurizing Pressurizing (e.g., 1-4 MPa CO2) Reactor->Pressurizing ReactionMixture->Reactor Workup Work-up Heating->Workup After reaction time (e.g., 1-12h) Pressurizing->Workup After reaction time (e.g., 1-12h) Purification Purification Workup->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols

Representative Protocol for the Synthesis of this compound:

This protocol is a generalized procedure based on common methodologies for the cycloaddition of CO₂ to styrene oxide.[4][10][11]

Materials:

  • Styrene oxide

  • Catalyst system (e.g., Zinc bromide (ZnBr₂) and Tetrabutylammonium (B224687) bromide (TBAB))

  • Pressurized reactor equipped with a magnetic stirrer and temperature control

  • Carbon dioxide (CO₂) source

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography or distillation apparatus

Procedure:

  • Reaction Setup: In a high-pressure reactor, styrene oxide, zinc bromide (e.g., 1-5 mol%), and tetrabutylammonium bromide (e.g., 1-5 mol%) are combined. In many cases, the reaction can be performed solvent-free.

  • Reaction Conditions: The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 1-4 MPa). The reaction mixture is heated to the target temperature (e.g., 80-120°C) with vigorous stirring. The reaction is allowed to proceed for a specified time (e.g., 1-12 hours).

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess CO₂ pressure is carefully released. The reaction mixture is then diluted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure product.

Quantitative Data on Synthesis

The yield of this compound is highly dependent on the catalyst system, temperature, CO₂ pressure, and reaction time. The following table summarizes various reported conditions and corresponding yields.

Table 2: Selected Reaction Conditions and Yields for the Synthesis of this compound from Styrene Oxide and CO₂

Catalyst SystemTemperature (°C)CO₂ Pressure (MPa)Time (h)Yield (%)Reference(s)
ZnBr₂ / [C₄-mim]Cl (1:2 molar ratio)804193[4]
Cu-ABF@ASMNPs / DBU (4 mol% / 12 mol%)800.1 (1 atm)4892[8]
Terbium(III)-Organic Framework80124>99[9]
ZnBr₂ / TBABNot specifiedNot specifiedNot specifiedNot specified[12]
Au/SiO₂, ZnBr₂, Bu₄NBr801442 (selectivity)[13]
Ionic Liquids (e.g., TBAB)Not specifiedNot specifiedNot specifiedNot specified[1]

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods, primarily ¹H and ¹³C NMR spectroscopy.

Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference(s)
H-4 (methine)~5.6t~8.0
H-5 (methylene)~4.3 (1H), ~4.8 (1H)dd, t~8.6, 7.8 (for one H)
Aromatic protons~7.3-7.4m

Note: Precise chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used. The provided data is an approximation based on available spectra.

Table 4: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)Reference(s)
C=O (carbonate)~155
C-4 (methine)~78
C-5 (methylene)~71
Aromatic C (quaternary)~135
Aromatic CH~126, ~129, ~130

Note: The assignments are based on typical chemical shift ranges for these functional groups.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in organic synthesis.[2] Its cyclic carbonate structure is susceptible to ring-opening reactions, providing access to a variety of functionalized molecules.[2] This reactivity is particularly useful in polymer chemistry for the synthesis of polycarbonates and other polymers.

In the context of drug development, the 1,3-dioxolane (B20135) moiety is found in several biologically active molecules. While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a precursor or a structural motif that can be incorporated into more complex drug candidates. For instance, the antifungal drug Terconazole features a substituted 1,3-dioxolane ring in its core structure.[14] The synthesis of such molecules often involves the formation of a dioxolane ring from a diol and a carbonyl compound or their equivalents, highlighting the importance of understanding the chemistry of this heterocyclic system.

The use of this compound as a chiral building block is also an area of interest. Enantiomerically pure forms of this compound can be used to introduce stereocenters into target molecules, which is of paramount importance in the synthesis of modern pharmaceuticals.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is an active modulator of specific signaling pathways in biological systems. Its primary role in a biological context is as a synthetic intermediate for the construction of more complex, biologically active molecules. The biological activity of any final drug molecule containing a fragment derived from this compound would be dependent on the overall structure of that final molecule and its interaction with specific biological targets.

Reaction Mechanism Visualization

The cycloaddition of CO₂ to styrene oxide is a well-studied reaction, and a plausible mechanism is depicted below.

G cluster_reactants Reactants StyreneOxide Styrene Oxide ActivatedComplex Activated Epoxide-Catalyst Complex StyreneOxide->ActivatedComplex Catalyst Catalyst (e.g., Lewis Acid) Catalyst->ActivatedComplex Coordination Intermediate Alkoxide Intermediate ActivatedComplex->Intermediate + CO2 (Nucleophilic Attack) CO2 CO2 CO2->Intermediate Product This compound Intermediate->Product Intramolecular Ring Closure

Figure 2: Plausible mechanism for the Lewis acid-catalyzed cycloaddition of CO₂ to styrene oxide.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in both materials science and as a potential building block for pharmaceuticals. Its synthesis via the cycloaddition of carbon dioxide to styrene oxide is a notable example of green chemistry, offering an atom-economical route to a valuable product. This technical guide has provided a summary of its synthesis, including experimental considerations and quantitative data, along with its key spectroscopic features. While not a direct modulator of biological pathways, its role as a precursor to more complex molecules underscores its importance for professionals in drug development and organic synthesis. Further research into new catalytic systems for its efficient and selective synthesis will continue to be an area of active investigation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-phenyl-1,3-dioxolan-2-one from Styrene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-1,3-dioxolan-2-one, also known as styrene (B11656) carbonate, is a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[1][2] Its synthesis via the cycloaddition of carbon dioxide (CO2) to styrene oxide is a prime example of green and atom-economical chemistry.[3][4][5] This process offers a safer and more sustainable alternative to traditional methods that often involve toxic reagents like phosgene.[3] This document provides detailed application notes and experimental protocols for the synthesis of this compound from styrene oxide, targeting researchers, scientists, and professionals in drug development.

Reaction Overview

The fundamental reaction involves the coupling of styrene oxide with carbon dioxide, typically facilitated by a catalyst, to yield this compound.

Chemical Equation:

Styrene Oxide + CO₂ → this compound

The thermodynamic stability of CO₂ necessitates the use of a catalyst to achieve efficient conversion under practical conditions.[3][4] A wide array of catalytic systems has been developed for this transformation, ranging from metal-based catalysts to organocatalysts and ionic liquids.[6][7][8]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly influences the reaction efficiency, including yield, selectivity, and the required reaction conditions. The following table summarizes the performance of various catalytic systems for the synthesis of this compound from styrene oxide.

Catalyst SystemCo-catalyst/SolventTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
ZnBr₂[C₄-mim]Cl8041>999393[7][9]
ZnBr₂TBABPropylene Carbonate1205~95~98~93[8]
C₀.₇₅N₁-180-140288992-[6]
CuO/Al₂O₃-120-0.5-0.75>99100-[7]
Organoboron CatalystNeat1202----[5]
KITetraethylene Glycol------[10]

TBAB: Tetrabutylammonium bromide [C₄-mim]Cl: 1-butyl-3-methylimidazolium chloride

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis using Zinc Bromide and an Ionic Liquid

This protocol is based on the efficient system reported by several research groups.[7][9]

Materials:

  • Styrene oxide (SO)

  • Zinc bromide (ZnBr₂)

  • 1-butyl-3-methylimidazolium chloride ([C₄-mim]Cl)

  • High-pressure autoclave reactor with magnetic stirring

  • Carbon dioxide (CO₂) cylinder

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a high-pressure autoclave reactor, add styrene oxide, zinc bromide (as the catalyst), and 1-butyl-3-methylimidazolium chloride (as the co-catalyst). The typical molar ratio of SO:ZnBr₂:[C₄-mim]Cl is 1:0.02:0.04.

  • Seal the reactor and purge it with CO₂ two to three times to remove air.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 4 MPa).

  • Heat the reactor to the specified temperature (e.g., 80 °C) while stirring.

  • Maintain the reaction conditions for the designated time (e.g., 1 hour).

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂.

  • Open the reactor and extract the product mixture with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Characterization:

  • The product can be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The purity can be determined by GC-MS or HPLC.

Protocol 2: Organocatalyzed Synthesis

This protocol provides a metal-free alternative for the synthesis.

Materials:

  • Styrene oxide

  • Organocatalyst (e.g., N,N′-Phenylenebis(5-tert-butylsalicylideneimine))[11]

  • High-pressure autoclave reactor with magnetic stirring

  • Carbon dioxide (CO₂) cylinder

  • Solvent (optional, e.g., 2-methyl tetrahydrofuran)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure autoclave reactor, combine styrene oxide and the organocatalyst.

  • If a solvent is used, add it to the reactor. The reaction can also be performed under solvent-free conditions.[11]

  • Seal the reactor and flush with CO₂.

  • Pressurize the reactor with CO₂ to the desired pressure.

  • Heat the mixture to the target temperature with continuous stirring.

  • Allow the reaction to proceed for the specified duration.

  • After cooling and depressurizing the reactor, remove the solvent (if any) using a rotary evaporator.

  • Purify the resulting product by column chromatography on silica gel.

Visualizations

Reaction Pathway

The following diagram illustrates the general catalytic cycle for the synthesis of this compound from styrene oxide and CO₂.

Reaction_Pathway Styrene_Oxide Styrene Oxide Activated_Complex Activated Epoxide-Catalyst Complex Styrene_Oxide->Activated_Complex CO2 CO₂ Intermediate Ring-Opened Intermediate CO2->Intermediate Catalyst Catalyst Catalyst->Activated_Complex Activated_Complex->Intermediate Nucleophilic Attack by CO₂ or co-catalyst Product This compound Intermediate->Product Intramolecular Cyclization Regenerated_Catalyst Catalyst Product->Regenerated_Catalyst Regenerated_Catalyst->Catalyst

Caption: General catalytic cycle for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in a typical experimental procedure for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants Charge Reactor with Styrene Oxide & Catalyst Seal Seal and Purge with CO₂ Reactants->Seal Pressurize Pressurize with CO₂ Seal->Pressurize Heat Heat and Stir Pressurize->Heat Cool Cool and Vent Heat->Cool Extract Extract with Solvent Cool->Extract Dry Dry Organic Phase Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Characterization Characterization (NMR, IR, etc.) Chromatography->Characterization

Caption: Experimental workflow for synthesis and purification.

References

Application Notes and Protocols for the Catalytic Synthesis of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-dioxolan-2-one, also known as styrene (B11656) carbonate, is a valuable chemical intermediate in organic synthesis.[1][2] Its applications span the development of new materials and its use as a precursor for more complex molecules, including pharmaceutical intermediates.[1][2] The synthesis of this compound is often achieved through the cycloaddition of carbon dioxide (CO2) with styrene oxide, a reaction that is both atom-economical and contributes to CO2 utilization.[3] This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound, focusing on various catalytic systems.

Catalytic Systems and Data Presentation

The efficiency of the cycloaddition reaction between styrene oxide and CO2 is highly dependent on the catalyst employed. Below is a summary of the performance of various catalytic systems under different reaction conditions.

Table 1: Performance of Imidazole (B134444) and Zinc-Based Catalysts
EntryCatalyst SystemCatalyst Loading (mol%)Temp. (°C)Pressure (MPa)Time (h)Conversion (%)Yield (%)Reference
1Imidazole (HIm)1.01002.018-53[3]
21-Methylimidazole (1M-Im)1.01002.018-45[3]
32-Methylimidazole (2M-HIm)1.01002.018-31[3]
4Benzimidazole (Bz-HIm)1.01002.018-38[3]
5ZnI21.01002.018High21[3]
6ZnI2 / HIm (1:1)1.01002.018~10098[3]
7ZnBr2 / [C4-mim]Cl (1:2)-804.01-93[4]
Table 2: Performance of Metal-Organic Framework (MOF) Catalysts
EntryCatalyst SystemCatalyst Loading (mol%)Temp. (°C)Pressure (bar)Time (h)Yield (%)Reference
1cat1 (a Zr-based MOF)125~42492[5][6]
2cat1 (a Zr-based MOF)180~44>99[5][6]
3cat2 (a Zr-based MOF)180~44>99[5][6]
4cat3 (a Zr-based MOF)180~44~80[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis using Imidazole/ZnI2 Catalytic System

This protocol is adapted from the study by Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study.[3][7]

Materials:

  • Styrene oxide (20 mmol)

  • Imidazole (HIm) (0.2 mmol)

  • Zinc iodide (ZnI2) (0.2 mmol)

  • Carbon dioxide (2.0 MPa)

  • Acetone (B3395972)

  • 1,3,5-Trimethoxybenzene (B48636) (internal standard)

  • 40 mL stainless steel reactor with a thermocouple and magnetic stirrer

Procedure:

  • Into the 40 mL stainless steel reactor, place styrene oxide (20 mmol), imidazole (0.2 mmol), and zinc iodide (0.2 mmol).

  • Seal the reactor and introduce carbon dioxide to a pressure of 2.0 MPa.

  • Heat the reactor to 100 °C while stirring the mixture.

  • Maintain the reaction conditions for 18 hours.

  • After 18 hours, cool the autoclave in an ice bath and slowly depressurize it.

  • Add acetone to dissolve the reaction mixture.

  • Add 1 mmol of 1,3,5-trimethoxybenzene as an internal standard.

  • Analyze the product mixture using 1H NMR spectroscopy to determine the conversion and yield of this compound.

Protocol 2: Synthesis using a MOF-Based Catalytic System

This protocol is based on the work by "Quest for an Efficient 2-in-1 MOF-Based Catalytic System for Cycloaddition of CO2 to Epoxides under Mild Conditions".[5]

Materials:

  • Styrene oxide (0.087 mmol)

  • MOF-based catalyst (cat1) (1 mol%)

  • Solid carbon dioxide (30 mg, 0.682 mmol)

  • 5 mL vial with a small magnetic stirring bar

Procedure:

  • In a 5 mL vial equipped with a magnetic stirring bar, add the selected epoxide (0.087 mmol) and the MOF-based catalyst (1 mol%).

  • Add solid carbon dioxide (30 mg) to the vial.

  • Tightly seal the vial. The internal pressure will be approximately 4 bar at the reaction temperature.

  • Stir the reaction mixture at 80 °C for 4 hours.

  • After the reaction time, cool the vial in a liquid nitrogen bath.

  • Slowly release the excess CO2.

  • Weigh the vial before and after the reaction to ensure the system was sealed.

  • Analyze the product to determine the yield of this compound.

Reaction Mechanisms and Visualizations

The catalytic cycloaddition of CO2 to styrene oxide generally proceeds through the activation of the epoxide by a Lewis acid or base, followed by nucleophilic attack of a halide or the catalyst itself, and subsequent ring-closure with CO2.

Reaction_Scheme cluster_reaction StyreneOxide Styrene Oxide CO2 + CO2 StyreneOxide->CO2 Catalyst Catalyst CO2->Catalyst Product This compound Catalyst->Product Reaction Conditions (Temp, Pressure, Time) Catalyst->Product

Caption: General reaction scheme for the synthesis of this compound.

The experimental workflow for the synthesis typically involves charging the reactor, pressurizing with CO2, running the reaction at a specific temperature and time, followed by workup and analysis.

Experimental_Workflow A Charge Reactor (Styrene Oxide, Catalyst) B Pressurize with CO2 A->B C Heat and Stir (Set Temperature and Time) B->C D Cool and Depressurize C->D E Product Workup (Solvent Addition, Filtration) D->E F Analysis (NMR, GC-MS) E->F Signaling_Pathway cluster_0 Catalytic Cycle StyreneOxide Styrene Oxide ActivatedEpoxide Activated Epoxide (Lewis Acid Complex) StyreneOxide->ActivatedEpoxide Lewis Acid (e.g., ZnI2) RingOpened Ring-Opened Intermediate (Nucleophilic Attack) ActivatedEpoxide->RingOpened Nucleophile (e.g., Imidazole) CO2_adduct CO2 Adduct RingOpened->CO2_adduct + CO2 Product This compound CO2_adduct->Product Ring Closure Product->StyreneOxide Catalyst Regeneration

References

Application Notes and Protocols: 4-Phenyl-1,3-dioxolan-2-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Phenyl-1,3-dioxolan-2-one, a valuable chemical intermediate in organic synthesis. This document details its synthesis, key reactions, and potential applications, particularly in the development of pharmaceuticals and polymers. The protocols provided are intended to serve as a practical guide for laboratory applications.

Introduction

This compound (CAS No. 4427-92-3) is a heterocyclic compound featuring a cyclic carbonate structure.[1][2] Its phenyl substituent and the reactive dioxolanone ring make it a versatile building block for introducing the 2-hydroxy-1-phenylethyl moiety into a variety of molecular scaffolds.[2] The primary route to its synthesis involves the cycloaddition of carbon dioxide (CO₂) to styrene (B11656) oxide, a process that aligns with the principles of green chemistry by utilizing a renewable C1 feedstock.[3] This intermediate is particularly noted for its utility in ring-opening reactions with nucleophiles, leading to the formation of valuable downstream products such as vicinal-amino alcohols, urethanes, and polycarbonates.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance White to light yellow crystalline powder
Boiling Point 354.8 °C at 760 mmHg[2]
Storage Temperature 2-8 °C, sealed in dry conditions

Synthesis of this compound

The most common and atom-economical method for synthesizing this compound is the catalytic cycloaddition of CO₂ to styrene oxide.[3] A variety of catalysts can be employed to facilitate this transformation, with reaction conditions optimized to maximize yield and selectivity.

Experimental Protocol: Catalytic Cycloaddition of CO₂ to Styrene Oxide

This protocol provides a general procedure that can be adapted based on the specific catalyst used.

Materials:

  • Styrene oxide

  • Carbon dioxide (high purity)

  • Catalyst (e.g., Lanthanum-Zirconium mixed oxide, Copper-based magnetic nanoparticles)[3][5]

  • Co-catalyst/Base (if required by the catalytic system, e.g., DBU)[5]

  • Solvent (if applicable, though solvent-free conditions are often preferred)

  • High-pressure stainless steel reactor equipped with a magnetic stirrer and temperature controller

  • Standard laboratory glassware for work-up and purification

  • Analytical equipment for product characterization (GC-MS, NMR)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled.

  • Charging the Reactor: To the reactor, add styrene oxide (e.g., 5 mmol) and the catalyst (e.g., 40-80 mg of Cu-ABF@ASMNPs). If a co-catalyst is required, it should be added at this stage (e.g., 4 mol% of a base).[5] For solvent-free conditions, no solvent is added.

  • Pressurization: Seal the reactor and purge it with CO₂ several times to remove air. Pressurize the reactor with CO₂ to the desired pressure (e.g., 1 atm to several MPa, depending on the catalyst system).[5][6]

  • Reaction: Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5][6] Maintain the reaction for the specified time (e.g., 12-18 hours).[5][6]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO₂. Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Purification: The purification method will depend on the catalyst system. For heterogeneous catalysts, the catalyst can be removed by filtration or magnetic separation. The crude product can then be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using GC-MS and ¹H and ¹³C NMR spectroscopy.

Table 2: Representative Catalytic Systems for the Synthesis of this compound

Catalyst SystemTemperature (°C)CO₂ PressureTime (h)Conversion (%)Selectivity (%)
La-Zr mixed oxide1501.0 MPa6>99>99
Cu-ABF@ASMNPs / DBU801 atm1292>99
Urea (mediator)1603 MPa248595
Imidazole derivative / ZnI₂1002.0 MPa18up to 95>99

Note: The data in this table is compiled from various sources and represents a range of possible outcomes. Actual results will vary depending on the specific experimental setup and catalyst preparation.

G StyreneOxide Styrene Oxide Reactor High-Pressure Reactor StyreneOxide->Reactor CO2 CO₂ CO2->Reactor Catalyst Catalyst (e.g., La-Zr oxide, Cu-NPs) Catalyst->Reactor Purification Purification (Filtration, Distillation/ Chromatography) Reactor->Purification Reaction Mixture Product This compound Purification->Product

Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of organic molecules, owing to the reactivity of its cyclic carbonate moiety.

Synthesis of 2-Amino-1-phenylethanol Derivatives and Oxazolidinones

The reaction of this compound with amines is a key application, providing access to important structural motifs found in many biologically active compounds. The ring-opening with an amine initially forms a β-hydroxy carbamate, which can be subsequently hydrolyzed to yield a 1,2-amino alcohol or cyclized to form an oxazolidinone. (S)-4-phenyl-2-oxazolidinone, a crucial chiral auxiliary in asymmetric synthesis, can be prepared from L-phenylglycinol, which highlights the importance of the structural backbone accessible from this compound.[2][7][8]

Experimental Protocol: Ring-Opening with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine (B48309)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (silica gel for column chromatography)

  • Analytical equipment for product characterization (TLC, NMR, MS)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: To the stirred solution, add benzylamine (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature, but gentle heating may be applied if necessary.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product, N-benzyl-2-hydroxy-1-phenylethyl carbamate, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G Dioxolanone This compound Intermediate β-Hydroxy Carbamate Dioxolanone->Intermediate Ring-Opening Amine R-NH₂ (e.g., Benzylamine) Amine->Intermediate AminoAlcohol 1,2-Amino Alcohol Intermediate->AminoAlcohol Hydrolysis Oxazolidinone Oxazolidinone Intermediate->Oxazolidinone Cyclization

Reaction pathways of this compound with amines.

Potential in Drug Development

The structural motifs accessible from this compound are prevalent in a range of pharmaceuticals. While direct synthesis of specific drugs from this intermediate is not widely documented in readily available literature, its derivatives are structurally related to compounds with known biological activities.

  • Anticonvulsants: Many anticonvulsant drugs feature aromatic rings and hydrogen bonding donor/acceptor groups, which are present in the derivatives of this compound.[9] The synthesis of various N-phenylacetamide and quinazolinone derivatives has been explored for anticonvulsant activity.[10][11]

  • Antibacterial Agents: The 1,3-dioxolane (B20135) ring is a component of some antibacterial compounds.[12] The synthesis of novel 1,3-dioxolane derivatives has been investigated for their activity against both Gram-positive and Gram-negative bacteria.[13]

  • Antiviral Agents: Although less common, some antiviral research has explored compounds containing related heterocyclic systems.

The development of novel drug candidates could involve the use of this compound to synthesize libraries of compounds for screening against various biological targets.

Application in Polymer Chemistry

Cyclic carbonates are important monomers for the synthesis of polycarbonates and polyurethanes through ring-opening polymerization (ROP).[10] While specific protocols for the ROP of this compound are not extensively detailed, the general principles for the ROP of related dioxolanones can be applied.[14]

Experimental Protocol: Ring-Opening Polymerization (General Approach)

This protocol provides a general framework for the ROP of this compound. The choice of catalyst and initiator is crucial for controlling the polymerization and the properties of the resulting polymer.

Materials:

  • This compound (monomer, purified)

  • Initiator (e.g., Benzyl alcohol)

  • Catalyst (e.g., Organocatalysts like TBD, or metal-based catalysts)

  • Anhydrous, high-boiling solvent (e.g., Toluene, Diphenyl ether)

  • Schlenk line and glassware for inert atmosphere reactions

  • Polymer precipitation and purification supplies (e.g., Methanol)

  • Analytical equipment for polymer characterization (GPC, NMR, DSC)

Procedure:

  • Monomer and Reagent Purification: Ensure that the monomer, initiator, and solvent are rigorously purified and dried to remove any water, which can interfere with the polymerization.

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, dissolve the monomer in the anhydrous solvent.

  • Initiation and Catalysis: Add the initiator and the catalyst to the monomer solution.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the required time to achieve the desired monomer conversion. Monitor the progress by taking aliquots for ¹H NMR analysis.

  • Termination and Precipitation: Cool the reaction to room temperature and terminate the polymerization if necessary (e.g., by adding a quenching agent like benzoic acid). Precipitate the polymer by adding the reaction solution dropwise to a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer's molecular weight, dispersity (Đ), and thermal properties using Gel Permeation Chromatography (GPC), NMR spectroscopy, and Differential Scanning Calorimetry (DSC).

Table 3: Representative Conditions for Ring-Opening Polymerization of Related Dioxolanones

MonomerCatalyst/InitiatorSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ
5-MeDOXSA1/BnOHToluene100->9922,1001.10
S-PhDOXSalen Al catalyst/BnOHToluene12018up to 95up to 15,000~1.1-1.3

Data adapted from studies on related dioxolanone monomers and serves as a starting point for optimization.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and polymer chemistry. Its synthesis from styrene oxide and CO₂ offers an environmentally conscious route to a key building block. The protocols and data presented in these application notes provide a foundation for researchers to explore and utilize the full potential of this compound in their synthetic endeavors.

References

Applications of 4-Phenyl-1,3-dioxolan-2-one in Organic Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-dioxolan-2-one, also known as styrene (B11656) carbonate, is a heterocyclic compound that has emerged as a versatile building block in modern organic synthesis. Derived from styrene, this cyclic carbonate possesses a unique structural framework that makes it a valuable precursor for the synthesis of a variety of organic molecules, including chiral compounds, and finds utility in the development of pharmaceuticals and advanced materials.[1][2] Its reactivity is primarily centered around the electrophilic nature of the carbonate carbonyl and the potential for ring-opening reactions, offering a pathway to 1,2-disubstituted building blocks.[1][3]

This document provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its role in stereoselective transformations. Detailed application notes, experimental protocols, and quantitative data are presented to guide researchers in leveraging the synthetic potential of this reagent.

Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as an electrophile in ring-opening reactions. This allows for the introduction of a 1-phenyl-1,2-ethanediol (B126754) moiety in a protected or stereocontrolled manner.

Synthesis of Chiral 1,2-Diols and Derivatives

Enantiomerically pure 1,2-diols are crucial chiral building blocks for the synthesis of numerous biologically active molecules. While direct asymmetric dihydroxylation of styrene is a common method, the use of chiral this compound offers an alternative route. More significantly, the racemic or achiral this compound can be subjected to enantioselective ring-opening reactions catalyzed by chiral catalysts to afford valuable chiral products.

Application Note: The enantioselective ring-opening of this compound with various nucleophiles, such as amines, alcohols, and carbon nucleophiles, provides access to a range of chiral 1,2-disubstituted compounds. The stereochemical outcome of these reactions is dictated by the nature of the chiral catalyst or auxiliary employed.

Logical Relationship: Enantioselective Ring-Opening

Racemic_this compound Racemic 4-phenyl- 1,3-dioxolan-2-one Enantiomerically_Enriched_Product Enantiomerically Enriched 1,2-Disubstituted Product Racemic_this compound->Enantiomerically_Enriched_Product Ring-Opening Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Enantiomerically_Enriched_Product Induces Enantioselectivity Nucleophile Nucleophile Nucleophile->Enantiomerically_Enriched_Product Attacks Carbonyl

Caption: Enantioselective ring-opening of racemic this compound.

Use as a Protecting Group for 1,2-Diols

The 1,3-dioxolan-2-one moiety can serve as a protecting group for 1,2-diols. The formation of the cyclic carbonate from a diol is a common strategy to protect the two hydroxyl groups simultaneously. While the parent compound is typically synthesized from styrene oxide and carbon dioxide, the reverse reaction (ring-opening) highlights its lability under specific conditions, a key feature of a protecting group.

Application Note: The carbonate protecting group is stable under neutral and mildly acidic or basic conditions but can be cleaved under stronger hydrolytic conditions to regenerate the diol. This allows for the selective protection and deprotection of diol functionalities in complex molecule synthesis.

Precursor for Polymer Synthesis

Ring-opening polymerization (ROP) of cyclic esters and carbonates is a widely used method for the synthesis of biodegradable polymers. While the polymerization of lactide to polylactic acid (PLA) is more common, this compound and its derivatives can also serve as monomers for the synthesis of functionalized polycarbonates.

Application Note: The ring-opening polymerization of this compound can be initiated by various catalysts to produce poly(styrene carbonate). The properties of the resulting polymer can be tuned by copolymerization with other cyclic monomers.

Experimental Protocols

Protocol 1: Synthesis of this compound (Styrene Carbonate)

This protocol describes the synthesis of this compound from styrene oxide and carbon dioxide, a common and environmentally friendly approach.

Materials:

  • Styrene oxide

  • Carbon dioxide (CO2)

  • Catalyst (e.g., Zinc bromide (ZnBr2) and an ionic liquid such as 1-butyl-3-methylimidazolium chloride ([C4-mim]Cl))[4]

  • Solvent (if necessary, e.g., dichloromethane)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add styrene oxide and the catalyst system (e.g., ZnBr2 and [C4-mim]Cl at a molar ratio of 1:2).[4]

  • Seal the reactor and pressurize with carbon dioxide to the desired pressure (e.g., 4 MPa).[4]

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 1 hour).[4]

  • After the reaction is complete, cool the reactor to room temperature and slowly release the CO2 pressure.

  • The reaction mixture can be purified by distillation or column chromatography to afford pure this compound.

Quantitative Data:

Catalyst SystemTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
ZnBr2 / [C4-mim]Cl8041>99>9393[4]
Unsymmetrical Al(III) catalyst / TBAB1000.12490--[1]

Experimental Workflow: Synthesis of this compound

cluster_reactants Reactants cluster_conditions Reaction Conditions Styrene_Oxide Styrene Oxide Reaction Cycloaddition Reaction Styrene_Oxide->Reaction CO2 Carbon Dioxide (CO2) CO2->Reaction Catalyst Catalyst (e.g., ZnBr2 / [C4-mim]Cl) Catalyst->Reaction Temperature Temperature (e.g., 80 °C) Temperature->Reaction Pressure Pressure (e.g., 4 MPa) Pressure->Reaction Purification Purification (Distillation or Chromatography) Reaction->Purification Product This compound Purification->Product

References

Application Notes and Protocols: 4-Phenyl-1,3-dioxolan-2-one in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-dioxolan-2-one, also known as styrene (B11656) carbonate, is a heterocyclic compound that serves as a valuable monomer in polymer chemistry.[1] Its structure, featuring a five-membered cyclic carbonate ring with a phenyl substituent, makes it a key precursor for the synthesis of poly(styrene carbonate), a polycarbonate with a rigid backbone. The incorporation of the phenyl group imparts unique thermal and mechanical properties to the resulting polymer. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of poly(styrene carbonate) via ring-opening polymerization. The resulting polymer has potential applications in various fields, including as a component in engineering plastics and biomedical materials, owing to the biocompatibility often associated with polycarbonates.

Applications in Polymer Chemistry

The primary application of this compound in polymer chemistry is its use as a monomer for the synthesis of poly(styrene carbonate). This polymer is of interest due to its potential to be a more sustainable alternative to some petroleum-based plastics, as it can be synthesized from styrene oxide and carbon dioxide.[2][3] The properties of poly(styrene carbonate) make it a candidate for applications requiring high thermal stability and rigidity.

Potential Applications Include:

  • Engineering Thermoplastics: The rigid backbone of poly(styrene carbonate) suggests its utility in applications where dimensional stability and heat resistance are crucial.

  • Biomedical Materials: Polycarbonates are a class of polymers known for their biocompatibility. While specific studies on poly(styrene carbonate) are less common, its polycarbonate structure suggests potential for investigation in drug delivery systems and medical device coatings.

  • Specialty Polymer Additives: The unique structure of poly(styrene carbonate) could be leveraged to modify the properties of other polymers when used as an additive or in a copolymer.

Data Presentation

The following tables summarize quantitative data for the synthesis of poly(styrene carbonate) from the alternating copolymerization of styrene oxide and carbon dioxide, which is equivalent to the ring-opening polymerization of this compound.

Table 1: Polymerization Conditions and Results for Poly(styrene carbonate) Synthesis

Catalyst SystemCo-catalystTemperature (°C)Pressure (bar CO2)Time (h)Conversion (%)Mn ( kg/mol )Mw ( kg/mol )PDI (Mw/Mn)
(salen)Co(III) complexPPNY802024>9510.512.11.15
(S,S,S)-salenCo(III) complexPPNY80204896--1.10

Data extrapolated from studies on the copolymerization of styrene oxide and CO2.

Table 2: Thermal Properties of Poly(styrene carbonate)

Mn ( kg/mol )Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
10.5115>250
-121-

Data extrapolated from studies on the copolymerization of styrene oxide and CO2.

Experimental Protocols

The following protocols are generalized from the literature on the synthesis of poly(styrene carbonate) via the alternating copolymerization of styrene oxide and carbon dioxide, which provides a pathway to the same polymer as the ring-opening polymerization of this compound.

Protocol 1: Synthesis of Poly(styrene carbonate) using a Co(III)-based Catalyst

Materials:

  • This compound (Styrene Carbonate)

  • (salen)Co(III) complex (catalyst)

  • Bis(triphenylphosphine)iminium chloride (PPNCl) (co-catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (B129727) (for precipitation)

  • Dry nitrogen or argon gas

Equipment:

  • High-pressure stainless-steel reactor equipped with a magnetic stirrer and temperature controller

  • Schlenk line and glassware for inert atmosphere techniques

  • Syringes for liquid transfer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Preparation: Thoroughly dry the high-pressure reactor and all glassware under vacuum and heat. Purge with dry nitrogen or argon gas.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the (salen)Co(III) catalyst and PPNCl co-catalyst.

  • Monomer and Solvent Addition: Add anhydrous toluene to the reactor via syringe, followed by the this compound monomer.

  • Pressurization and Heating: Seal the reactor and pressurize with carbon dioxide to the desired pressure (e.g., 20 bar). Heat the reactor to the desired temperature (e.g., 80 °C) with continuous stirring.

  • Polymerization: Maintain the reaction conditions for the specified time (e.g., 24-48 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and slowly vent the CO2 pressure.

  • Polymer Isolation: Open the reactor and pour the viscous polymer solution into a beaker containing methanol to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol.

  • Drying: Dry the purified poly(styrene carbonate) in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Characterization of Poly(styrene carbonate)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polymer.

  • Sample Preparation: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl3).

  • Analysis: Record ¹H and ¹³C NMR spectra. The spectra should confirm the presence of the phenyl group, the carbonate group, and the polymer backbone.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Sample Preparation: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF).

  • Analysis: Run the GPC analysis using a calibrated system with appropriate standards (e.g., polystyrene standards).

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the polymer.

  • Sample Preparation: Place a small amount of the dried polymer in an aluminum DSC pan.

  • Analysis: Perform the DSC analysis under a nitrogen atmosphere using a heat/cool/heat cycle to erase the thermal history. The Tg is determined from the second heating scan.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound ActivatedMonomer Activated Monomer Complex Monomer->ActivatedMonomer Coordination Catalyst Catalyst (e.g., (salen)Co(III)) Catalyst->ActivatedMonomer Initiator Initiator (e.g., PPNY) Initiator->ActivatedMonomer GrowingChain Growing Polymer Chain ActivatedMonomer->GrowingChain Ring-Opening Attack LongerChain Elongated Polymer Chain GrowingChain->LongerChain Monomer Addition AnotherMonomer Another Monomer Molecule AnotherMonomer->LongerChain FinalPolymer Poly(styrene carbonate) LongerChain->FinalPolymer Chain Termination QuenchingAgent Quenching Agent (e.g., Methanol) QuenchingAgent->FinalPolymer

Caption: Proposed mechanism for the ring-opening polymerization of this compound.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization start Reactor Preparation (Drying & Purging) charge Charge Reactor (Catalyst, Co-catalyst) start->charge add Add Monomer & Solvent charge->add react Pressurize with CO2 & Heat add->react polymerize Polymerization react->polymerize cool Cool & Depressurize polymerize->cool isolate Isolate Polymer (Precipitation in Methanol) cool->isolate dry Dry Polymer isolate->dry nmr NMR Spectroscopy (Structure Confirmation) dry->nmr gpc GPC Analysis (Mw, Mn, PDI) dry->gpc dsc DSC Analysis (Tg Determination) dry->dsc

Caption: General experimental workflow for the synthesis and characterization of poly(styrene carbonate).

References

Application Notes and Protocols for 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-dioxolan-2-one (CAS No. 4427-92-3) is a versatile heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a phenyl group and a cyclic carbonate, makes it a useful building block for more complex molecules and polymers. This document provides detailed experimental protocols for the synthesis of this compound and its potential application in ring-opening polymerization. Additionally, it summarizes available quantitative data and discusses its potential relevance in materials science and as a synthon in drug development.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₈O₃[1][3]
Molecular Weight 164.16 g/mol [1][3]
CAS Number 4427-92-3[1][3]
Appearance Solid
Boiling Point 354.8 °C at 760 mmHg[2]
Storage Temperature 2-8 °C, sealed in dry conditions

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cycloaddition of CO₂ to Styrene (B11656) Oxide

This protocol describes the synthesis of this compound through the catalytic cycloaddition of carbon dioxide to styrene oxide. Various catalytic systems can be employed to achieve high conversion and selectivity.

Materials:

  • Styrene oxide (SO)

  • Carbon dioxide (CO₂)

  • Catalyst (e.g., imidazole (B134444) derivatives, ZnI₂, or a combination thereof)

  • Anhydrous solvent (if not solvent-free)

  • High-pressure reactor equipped with a magnetic stirrer and temperature control

  • Standard glassware for workup and purification

  • NMR spectrometer for analysis

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled.

  • Charging the Reactor: In a typical experiment, add the catalyst (e.g., 1.0 mol% relative to the epoxide) to the reactor.[4] If a co-catalyst is used, add it at this stage.

  • Add styrene oxide to the reactor. The reaction can often be performed under solvent-free conditions.[4]

  • Reaction Execution: Seal the reactor and purge it with CO₂ gas several times to remove air.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 2.0 MPa).[4]

  • Heat the reactor to the specified temperature (e.g., 100 °C) and stir the reaction mixture for the designated time (e.g., 18 hours).[4]

  • Workup and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO₂.

  • The crude product can be analyzed by ¹H NMR spectroscopy to determine the conversion of styrene oxide and the yield of this compound.[4]

  • Purification can be achieved by flash column chromatography on silica (B1680970) gel, though in many cases with high selectivity, this may not be necessary.

Quantitative Data for Synthesis:

Catalyst SystemTemperature (°C)Pressure (MPa)Time (h)Conversion of Styrene Oxide (%)Yield of this compound (%)
Imidazole (HIm)1002.018-45
ZnI₂1002.018High21
HIm / ZnI₂1002.018-98

Data sourced from an experimental and DFT study on CO₂ cycloaddition to styrene oxide.[4]

Protocol 2: Ring-Opening Polymerization (ROP) of this compound (Proposed)

While specific protocols for the ring-opening polymerization of this compound are not extensively detailed in the reviewed literature, a general procedure can be adapted from the ROP of similar 1,3-dioxolan-4-ones.[5][6] This process typically involves an initiator and a catalyst to yield polyesters.

Materials:

  • This compound (monomer)

  • Initiator (e.g., benzyl (B1604629) alcohol, neopentanol)[5][6]

  • Organocatalyst (e.g., triflic acid (TfOH) or p-toluenesulfonic acid (p-TSA))[6]

  • Anhydrous toluene (B28343) (solvent)

  • Anhydrous methanol (B129727) (for precipitation)

  • Schlenk flask and line

  • Standard glassware for purification

  • Gel Permeation Chromatography (GPC) and NMR for polymer characterization

Procedure:

  • Monomer and Reagent Purification: Ensure that the monomer, initiator, and solvent are rigorously purified and dried to prevent premature termination of the polymerization. Solvents and liquid reagents can be dried over CaH₂ and distilled.[5]

  • Polymerization Setup: In a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of this compound.

  • Dissolve the monomer in anhydrous toluene.

  • Add the initiator (e.g., neopentanol) and the organocatalyst (e.g., TfOH) in the desired molar ratios.[6]

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 2-48 hours).[5][6]

  • Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.[5][6]

  • Polymer Isolation: Once the desired conversion is achieved, cool the reaction to room temperature.

  • Dissolve the crude polymer in a minimal amount of a suitable solvent like dichloromethane.

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol while stirring vigorously.[6]

  • Purification and Characterization: Collect the precipitated polymer by filtration and dry it under vacuum.

  • Characterize the polymer's molecular weight and dispersity using GPC, and confirm its structure using ¹H and ¹³C NMR.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System StyreneOxide Styrene Oxide Reactor High-Pressure Reactor (100°C, 2.0 MPa, 18h) StyreneOxide->Reactor CO2 Carbon Dioxide CO2->Reactor Catalyst e.g., Imidazole / ZnI₂ Catalyst->Reactor CrudeProduct Crude Product Reactor->CrudeProduct Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

ROP_Workflow cluster_reagents Polymerization Reagents Monomer This compound ReactionVessel Schlenk Flask (Inert Atmosphere, 100-120°C) Monomer->ReactionVessel Initiator Initiator (e.g., Benzyl Alcohol) Initiator->ReactionVessel Catalyst Organocatalyst (e.g., TfOH) Catalyst->ReactionVessel CrudePolymer Crude Polymer Solution ReactionVessel->CrudePolymer Precipitation Precipitation (in cold Methanol) CrudePolymer->Precipitation PurifiedPolymer Purified Polyester Precipitation->PurifiedPolymer Characterization Characterization (NMR, GPC) PurifiedPolymer->Characterization

Caption: Proposed workflow for the Ring-Opening Polymerization.

Applications in Drug Development and Materials Science

While specific biological activities for this compound are not well-documented in publicly available literature, its role as a chemical intermediate is significant. The 1,3-dioxolane (B20135) ring is a structural motif present in various biologically active compounds, suggesting that derivatives of this compound could be explored for pharmaceutical applications. Its synthesis from readily available starting materials makes it an attractive scaffold for medicinal chemistry campaigns.

In materials science, the primary application lies in its potential as a monomer for the synthesis of polyesters through ring-opening polymerization. The resulting polymers would contain phenyl groups, which can enhance thermal stability and modify the mechanical properties of the material. These polyesters could be biodegradable and have potential applications in biomedical devices and drug delivery systems, analogous to polylactic acid (PLA).[6] Further research is needed to fully characterize the properties of polymers derived from this specific monomer.

References

Application Notes and Protocols for Michael Addition Reactions with 4-Phenyl-1,3-dioxolan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective Michael addition reaction utilizing chiral 4-phenyl-1,3-dioxolan-2-one and its derivatives as chiral auxiliaries. These compounds are instrumental in asymmetric synthesis for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds, which are critical transformations in the synthesis of complex molecular targets in drug discovery and development.

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. When coupled with chiral auxiliaries, such as those derived from this compound, this reaction can be rendered highly stereoselective, providing access to enantiomerically enriched products. The phenyl group at the 4-position of the dioxolanone ring plays a crucial role in shielding one face of the enolate derived from the auxiliary, thereby directing the incoming electrophile to the opposite face and controlling the stereochemistry of the newly formed stereocenter.

Applications in Synthesis

The asymmetric Michael addition employing this compound derivatives is a versatile method for the synthesis of a variety of chiral building blocks, including:

  • γ-Nitrocarbonyl compounds: These are valuable precursors for β-amino acids and other biologically active molecules.

  • Substituted butenolides and lactams: These motifs are present in numerous natural products with diverse biological activities.

  • Chiral 1,5-dicarbonyl compounds: These are versatile intermediates that can be cyclized to form various carbocyclic and heterocyclic systems.

Data Presentation

The following tables summarize quantitative data for the Michael addition of nucleophiles to various acceptors using this compound derivatives as chiral auxiliaries.

Table 1: Michael Addition of a Dioxolanone-derived Enolate to Nitroalkenes

EntryMichael AcceptorDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
14-methoxy-β-nitrostyrene90:10-79[1]
2Various Nitro Olefinsup to 98:2up to 89%-[2][3]

Table 2: Michael Addition of a Dioxolanone-derived Enolate to Butenolide

EntryMichael AcceptorDiastereoselectivityYield (%)Reference
1ButenolideSingle stereoisomerLow[1]

Note: Detailed yield was not specified in the reference.

Experimental Protocols

The following are detailed protocols for key Michael addition reactions involving this compound derivatives.

Protocol 1: Michael Addition of (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one to 4-Methoxy-β-nitrostyrene [1]

Materials:

  • (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one

  • 4-methoxy-β-nitrostyrene

  • Lithium diisopropylamide (LDA)

  • Dry Tetrahydrofuran (THF)

  • Aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare a solution of LDA (22 mmol) in dry THF (100 cm³).

  • Cool the LDA solution to -78 °C.

  • Slowly add a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one (4.40 g, 20 mmol) in dry THF (30 cm³) to the LDA solution via syringe.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Warm the reaction mixture to -20 °C and stir for an additional 30 minutes.

  • Re-cool the reaction mixture to -78 °C.

  • Slowly add a solution of 1-methoxy-4-[(E)-2-nitrovinyl]benzene (3.94 g, 22 mmol) in dry THF (20 cm³) via syringe.

  • Stir the mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding aqueous NH₄Cl solution (100 cm³).

  • Extract the mixture with diethyl ether (2 x 60 cm³).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the two diastereomeric products (6a and 6b) in a 90:10 ratio and an overall yield of 79%.

Protocol 2: Michael Addition of (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one to Butenolide [1]

Materials:

  • (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one

  • Butenolide

  • Lithium diisopropylamide (LDA)

  • Dry Tetrahydrofuran (THF)

  • Aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare a solution of LDA (4.4 mmol) in dry THF (24 cm³).

  • Cool the LDA solution to -78 °C.

  • Slowly add a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 g, 4 mmol) in dry THF (8 cm³) to the LDA solution via syringe.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Warm the mixture to -30 °C and stir for 30 minutes.

  • Re-cool the reaction to -78 °C.

  • Add butenolide (0.41 g, 4.4 mmol) to the reaction mixture.

  • Maintain the reaction at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding aqueous NH₄Cl solution (25 cm³).

  • Extract the mixture with diethyl ether (2 x 15 cm³).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the adduct as a single stereoisomer.

Visualizations

Diagram 1: General Workflow for Asymmetric Michael Addition

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Chiral Auxiliary Chiral Auxiliary Enolate Formation Enolate Formation Chiral Auxiliary->Enolate Formation Michael Acceptor Michael Acceptor Michael Addition Michael Addition Michael Acceptor->Michael Addition Base Base Base->Enolate Formation Enolate Formation->Michael Addition Workup Workup Michael Addition->Workup Diastereomerically Enriched Product Diastereomerically Enriched Product Workup->Diastereomerically Enriched Product Auxiliary Cleavage Auxiliary Cleavage Diastereomerically Enriched Product->Auxiliary Cleavage Chiral Product Chiral Product Auxiliary Cleavage->Chiral Product

Caption: Workflow for asymmetric Michael addition using a chiral auxiliary.

Diagram 2: Mechanism of Stereochemical Induction

G cluster_step1 1. Enolate Formation cluster_step2 2. Diastereoselective Attack Auxiliary Chiral Auxiliary (this compound derivative) Enolate Chiral Enolate (Phenyl group blocks top face) Auxiliary->Enolate Deprotonation Base Base (e.g., LDA) Base->Auxiliary TransitionState Favored Transition State (Attack from less hindered bottom face) Enolate->TransitionState Acceptor Michael Acceptor (e.g., Nitroalkene) Acceptor->TransitionState Product Diastereomerically Enriched Adduct TransitionState->Product

Caption: Stereochemical control by the chiral auxiliary in the Michael addition.

References

Application Notes and Protocols for Diels-Alder Reactions Involving 4-Phenyl-1,3-dioxolan-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for Diels-Alder reactions utilizing dienophiles derived from 4-phenyl-1,3-dioxolan-2-one and its analogs. While direct literature on the Diels-Alder reactions of N-enoyl-4-phenyl-1,3-dioxolan-2-ones is limited, extensive research on the closely related and structurally analogous N-acryloyl oxazolidinones serves as an excellent predictive model for reactivity and stereoselectivity. The protocols and data presented herein are based on these well-established analogs and are expected to be highly applicable to the target compounds.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the synthesis of six-membered rings, a common scaffold in numerous natural products and pharmaceutical agents.[1][2][3][4] The use of chiral auxiliaries attached to the dienophile is a cornerstone of asymmetric Diels-Alder reactions, enabling the synthesis of enantiomerically enriched products. Chiral oxazolidinones, particularly the Evans auxiliaries, have been extensively studied and have demonstrated high levels of stereocontrol in these reactions.[5][6]

The this compound moiety, bearing structural similarity to the phenyl-substituted Evans auxiliaries, is a promising chiral auxiliary for asymmetric synthesis. It is anticipated that N-enoyl derivatives of this compound will serve as effective dienophiles in Lewis acid-catalyzed Diels-Alder reactions, affording cycloadducts with high diastereoselectivity.

Signaling Pathways and Reaction Mechanisms

The generally accepted mechanism for a Lewis acid-catalyzed Diels-Alder reaction involving an N-enoyl chiral auxiliary proceeds through a chelated transition state. The Lewis acid coordinates to the carbonyl oxygens of the dienophile, locking it into a specific conformation and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3][7] This activation enhances the reactivity of the dienophile and shields one face of the alkene, leading to a diastereoselective cycloaddition.

Caption: Proposed mechanism for the Lewis acid-catalyzed Diels-Alder reaction.

Quantitative Data Summary

The following tables summarize representative data from Diels-Alder reactions of N-acryloyl oxazolidinone analogs, which are expected to be predictive for this compound derived dienophiles.

Table 1: Lewis Acid Catalyzed Diels-Alder Reaction of N-Acryloyl Oxazolidinone with Cyclopentadiene

EntryLewis Acid (Equiv.)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)Reference
1Et₂AlCl (1.4)CH₂Cl₂-1002-5 min81>100:1[6]
2EtAlCl₂ (1.0)CH₂Cl₂-780.59599.5:0.5[6]
3TiCl₄ (1.0)CH₂Cl₂-780.59799:1[6]
4SnCl₄ (1.0)CH₂Cl₂-780.59191:9[6]
5MgBr₂ (1.0)CH₂Cl₂-781.08599:1[6]

Table 2: Diels-Alder Reactions with Acyclic Dienes

EntryDienophile AuxiliaryDieneLewis Acid (Equiv.)Temp (°C)Yield (%)Diastereomeric RatioReference
1(S)-4-Benzyl-2-oxazolidinoneIsopreneEt₂AlCl (1.4)-10082>100:1[6]
2(S)-4-Benzyl-2-oxazolidinonePiperyleneEt₂AlCl (1.4)-1008348:1[6]
3(R)-4-Phenyl-2-oxazolidinoneIsopreneEt₂AlCl (1.4)-10088>100:1[6]
4(R)-4-Phenyl-2-oxazolidinonePiperyleneEt₂AlCl (1.4)-1008360:1[6]

Experimental Protocols

The following is a general protocol for the Lewis acid-catalyzed Diels-Alder reaction of an N-enoyl derivative of a chiral auxiliary with a diene, based on established procedures for N-acryloyl oxazolidinones.[6]

Materials:

  • N-enoyl-4-phenyl-1,3-dioxolan-2-one analog (dienophile)

  • Diene (e.g., freshly distilled cyclopentadiene, isoprene)

  • Lewis Acid (e.g., diethylaluminum chloride (Et₂AlCl) solution in hexanes, titanium tetrachloride (TiCl₄))

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions (oven-dried)

Protocol: Diethylaluminum Chloride Catalyzed Diels-Alder Reaction

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the N-enoyl-4-phenyl-1,3-dioxolan-2-one analog (1.0 equiv).

  • Dissolve the dienophile in anhydrous dichloromethane (e.g., 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the diethylaluminum chloride solution (1.2-1.5 equiv) dropwise via syringe. Stir the mixture for 15-30 minutes at -78 °C.

  • Add the diene (2.0-3.0 equiv) dropwise to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).

Removal of the Chiral Auxiliary:

The chiral auxiliary can be cleaved from the cycloadduct, for example, by hydrolysis or reduction, to yield the desired carboxylic acid, alcohol, or other derivatives.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (Ar/N₂) - Add dienophile and anhydrous CH₂Cl₂ start->setup cool Cooling: - Cool solution to -78 °C (Dry ice/acetone bath) setup->cool lewis_acid Lewis Acid Addition: - Add Et₂AlCl dropwise - Stir for 15-30 min cool->lewis_acid diene_add Diene Addition: - Add diene dropwise lewis_acid->diene_add reaction Reaction Monitoring: - Monitor by TLC (Typically 1-4 h) diene_add->reaction quench Quenching: - Add saturated NaHCO₃ (aq) at -78 °C reaction->quench workup Workup: - Warm to RT - Separate layers - Extract aqueous layer - Combine organic layers, wash, dry quench->workup purify Purification: - Concentrate crude product - Purify by flash column chromatography workup->purify end End (Diastereomerically enriched cycloadduct) purify->end

Caption: General experimental workflow for the Lewis acid-catalyzed Diels-Alder reaction.

Conclusion and Outlook

References

Application Notes and Protocols for 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-dioxolan-2-one (CAS 4427-92-3) is a heterocyclic compound that belongs to the family of cyclic carbonates. While it is frequently cited as a versatile chemical intermediate and building block in organic synthesis, particularly for pharmaceuticals and advanced materials, its application as a solvent is an emerging area of interest driven by the principles of green chemistry.[1][2][3] Cyclic carbonates are recognized for their low toxicity, biodegradability, and low vapor pressure, positioning them as sustainable alternatives to conventional dipolar aprotic solvents like NMP, DMF, and DMAc.[3]

This document provides an overview of the known properties of this compound, its potential applications as a solvent based on the characteristics of cyclic carbonates, and protocols for its synthesis and handling.

Physicochemical Properties and Safety Information

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in a laboratory setting.

PropertyValueReference
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
CAS Number 4427-92-3
Appearance Solid[4]
Boiling Point 354.8°C at 760 mmHg[2]
Purity Often >95%
Storage Temperature 2-8°C, sealed in a dry environment[4]

Safety and Handling:

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[6]

Applications as a Solvent

While specific, detailed protocols for the use of this compound as a solvent are not extensively documented in publicly available literature, its properties as a high-boiling point, polar aprotic solvent suggest its utility in various applications. The broader class of cyclic carbonates are known to be effective solvents for a range of organic reactions.[3]

Potential Applications:

  • Green Alternative in Organic Synthesis: Due to its high boiling point and polar aprotic nature, this compound could serve as a greener alternative to traditional solvents in reactions requiring elevated temperatures.

  • Pharmaceutical Formulations: The low toxicity profile of cyclic carbonates makes them interesting candidates for use in pharmaceutical formulations, potentially as solubilizing agents for poorly soluble active pharmaceutical ingredients (APIs).

  • Polymer Chemistry: Its cyclic carbonate structure suggests potential applications in ring-opening polymerization and as a solvent for specialty polymers.[2]

Experimental Protocols

General Protocol for Use as a High-Boiling Point Solvent

The following is a general protocol for utilizing a high-boiling point, polar aprotic solvent like this compound in a chemical reaction.

Materials:

  • Reactants for the desired chemical transformation

  • This compound (as solvent)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Inert gas supply (e.g., nitrogen or argon), if required for the reaction

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the reactants and a magnetic stir bar.

    • Add a sufficient volume of this compound to dissolve the reactants and achieve the desired concentration.

    • If the reaction is air or moisture-sensitive, flush the flask with an inert gas and maintain a positive pressure throughout the reaction.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Place the flask in a heating mantle or oil bath and begin stirring.

    • Heat the reaction mixture to the desired temperature. The high boiling point of this compound allows for a wide range of reaction temperatures.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy).

  • Workup and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Due to the high boiling point of the solvent, removal by standard rotary evaporation may be challenging. Consider the following options for product isolation:

      • Extraction: If the product has low solubility in water, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove the this compound.

      • Crystallization: If the product is a solid, attempt to induce crystallization by cooling the reaction mixture or by adding an anti-solvent.

      • Chromatography: Directly load the reaction mixture onto a silica (B1680970) gel column for purification, eluting with an appropriate solvent system.

Synthesis of this compound

This compound is typically synthesized from styrene (B11656).[1] The general principle involves the reaction of an epoxide with carbon dioxide, a reaction that is 100% atom-efficient.[7]

Materials:

  • Styrene oxide (phenyl oxirane)

  • Carbon dioxide (CO₂)

  • A suitable catalyst (e.g., a Lewis acid or base)

  • A high-pressure reactor (autoclave)

Procedure:

  • Reactor Charging:

    • In a high-pressure reactor, combine styrene oxide and the chosen catalyst.

  • Reaction:

    • Seal the reactor and pressurize it with carbon dioxide.

    • Heat the mixture to the temperature required by the specific catalytic system and stir for the designated reaction time.

  • Purification:

    • After cooling the reactor and releasing the pressure, the crude product can be purified by distillation or recrystallization to yield this compound.

Visualizations

Synthesis_Workflow Synthesis of this compound Styrene Styrene StyreneOxide Styrene Oxide (Epoxidation) Styrene->StyreneOxide Reaction Cycloaddition Reaction (in Autoclave) StyreneOxide->Reaction CO2 Carbon Dioxide (CO₂) CO2->Reaction Catalyst Catalyst Catalyst->Reaction Purification Purification (Distillation/Recrystallization) Reaction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Solvent_Application_Workflow General Workflow for Using this compound as a Solvent cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants Mixing Dissolve Reactants in Solvent Reactants->Mixing Solvent This compound (Solvent) Solvent->Mixing Heating Heating & Stirring Mixing->Heating Monitoring Reaction Monitoring (TLC, GC, etc.) Heating->Monitoring Workup Workup (Extraction/Crystallization) Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: Conceptual workflow for a reaction using this compound as a solvent.

Conclusion

This compound is a compound with significant potential, primarily as a chemical intermediate. Its properties also suggest it could be a valuable high-boiling point, polar aprotic solvent, aligning with the principles of green chemistry. Further research is needed to fully explore and document its applications as a solvent in various chemical transformations and formulations. The information and protocols provided herein offer a foundation for researchers and drug development professionals to begin exploring the utility of this versatile compound.

References

Application Notes and Protocols: Free Radical Chemistry of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the free radical chemistry of 4-phenyl-1,3-dioxolan-2-one, also known as styrene (B11656) carbonate. This versatile heterocyclic compound serves as a valuable building block in organic synthesis, particularly in the development of specialty polymers and as a chemical intermediate for pharmaceuticals.[1][2] The protocols detailed herein are based on established methodologies, primarily focusing on the photochemical generation of radicals from this compound.

Overview of Free Radical Chemistry

Free radical reactions are a fundamental class of chemical transformations involving intermediates with unpaired electrons. These reactions typically proceed through a chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination.[3][4][5][6]

  • Initiation: The process of generating free radicals from a stable, non-radical precursor. In the context of this compound, this is typically achieved through photolysis, where the absorption of light energy leads to homolytic bond cleavage.[3][5]

  • Propagation: A series of steps where a free radical reacts with a stable molecule to form a new radical and a new stable molecule. This chain-carrying sequence is responsible for the formation of the bulk of the product.

  • Termination: The consumption of radicals without the formation of new ones, leading to the cessation of the chain reaction. This can occur through the combination of two radical species.

The free radical chemistry of this compound offers a pathway to novel molecular architectures and functionalized polymers. The presence of the phenyl group and the cyclic carbonate moiety provides unique reactivity and stability to the resulting radical intermediates.

Applications in Organic Synthesis and Polymer Chemistry

The ability of this compound to undergo free radical reactions opens up several applications:

  • Polymer Synthesis: The radical-mediated ring-opening of related unsaturated cyclic carbonates suggests that this compound can be a precursor for polymers with unique backbone structures.[7] This is particularly relevant for creating biodegradable or functional polymers.

  • Chemical Intermediate: As a stable precursor that can generate radicals under specific conditions (e.g., UV irradiation), it can be used to initiate polymerization or other radical-mediated transformations in a controlled manner.[1]

  • Undergraduate Education: The photolysis of this compound serves as an excellent undergraduate experiment to introduce students to photochemical techniques, free radical chemistry, and the analysis of reaction mixtures using NMR spectroscopy.[1][8][9]

Experimental Protocols

The following protocols are based on the established undergraduate experiment on the photolysis of this compound.

Materials and Equipment
Material/EquipmentSpecifications
This compound (Styrene Carbonate)Purity ≥ 98%
Benzene (B151609) or Toluene (B28343)Anhydrous, spectroscopic grade
PhotoreactorEquipped with a medium-pressure mercury lamp
Quartz reaction vesselTransparent to UV light
NMR Spectrometer400 MHz or higher
Deuterated Chloroform (CDCl₃)For NMR analysis
Standard laboratory glasswareRound-bottom flasks, condensers, etc.
Inert gas supply (Nitrogen or Argon)For creating an inert atmosphere
Protocol for Photolysis of this compound
  • Preparation of the Reaction Mixture:

    • Dissolve a known quantity of this compound in an appropriate volume of anhydrous benzene or toluene in a quartz reaction vessel. The concentration should be optimized based on the desired scale of the reaction. A typical starting concentration is 0.1 M.

    • Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.

  • Photochemical Reaction:

    • Place the sealed quartz reaction vessel in the photoreactor.

    • Irradiate the solution with a medium-pressure mercury lamp. The reaction time will vary depending on the lamp intensity and the scale of the reaction. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Work-up and Product Isolation:

    • Once the reaction is complete (as determined by the consumption of the starting material), remove the reaction vessel from the photoreactor.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterization:

    • Characterize the purified product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure.

Reaction Mechanism and Visualization

The photolysis of this compound is initiated by the homolytic cleavage of a bond within the cyclic carbonate ring upon absorption of UV light. The subsequent steps involve the formation of radical intermediates that can lead to various products.

Proposed Signaling Pathway (Reaction Mechanism)

Free_Radical_Mechanism Start This compound Initiation Initiation (Photolysis, hν) Start->Initiation Radical1 Diradical Intermediate Initiation->Radical1 Decarboxylation Decarboxylation (-CO₂) Radical1->Decarboxylation StyreneOxide Styrene Oxide Radical Decarboxylation->StyreneOxide Propagation Propagation StyreneOxide->Propagation Products Products (e.g., Polymers, Rearranged Species) Propagation->Products Termination Termination Propagation->Termination Products->Termination FinalProducts Final Stable Products Termination->FinalProducts

Caption: Proposed mechanism for the photolysis of this compound.

Experimental Workflow

Experimental_Workflow Prep 1. Prepare Solution (this compound in solvent) Purge 2. Purge with Inert Gas Prep->Purge Irradiate 3. Irradiate in Photoreactor Purge->Irradiate Monitor 4. Monitor Reaction Progress (TLC/NMR) Irradiate->Monitor Monitor->Irradiate Continue irradiation Workup 5. Solvent Evaporation Monitor->Workup Reaction complete Purify 6. Column Chromatography Workup->Purify Characterize 7. Spectroscopic Analysis (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the photolysis of this compound.

Quantitative Data

While specific quantitative data from the primary literature is not available in the provided search results, the following table outlines the expected data to be collected from the described experiments. Researchers should populate this table with their own experimental findings.

ParameterExpected Value/RangeNotes
Reaction Conditions
Wavelength of Light (nm)254 nm (typical for Hg lamp)The specific emission lines of the lamp used should be noted.
Reaction Time (h)2 - 24Highly dependent on reaction scale and lamp intensity.
Temperature (°C)20 - 40Photochemical reactions are often run at or near room temperature.
Yields and Conversions
Conversion of Starting Material (%)> 90% (optimized)Monitored by NMR or GC.
Isolated Yield of Product(s) (%)VariableDependent on the stability and ease of purification of the products.
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)See reference spectraCharacteristic peaks for the phenyl and dioxolane protons.[10][11]
¹³C NMR (CDCl₃, δ ppm)See reference spectraCharacteristic peaks for the carbonyl, phenyl, and dioxolane carbons.[10]

Safety Precautions

  • UV Radiation: Photoreactors emit high-intensity UV radiation which is harmful to the eyes and skin. Always use appropriate shielding and wear UV-protective safety glasses.

  • Solvents: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Toluene is a less toxic alternative.

  • General Handling: Standard laboratory safety practices should be followed, including wearing safety glasses, lab coats, and gloves.

These application notes and protocols provide a foundational guide for investigating the free radical chemistry of this compound. Researchers are encouraged to optimize the described procedures for their specific applications and to consult the primary literature for further details.

References

Application Notes and Protocols for the Synthesis of Polyhydroxyurethanes using 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyhydroxyurethanes (PHUs) utilizing 4-phenyl-1,3-dioxolan-2-one, also known as styrene (B11656) carbonate. This document is intended to guide researchers in the field of polymer chemistry and drug development in the preparation of non-isocyanate polyurethanes (NIPUs), a class of polymers gaining significant attention due to their enhanced safety profile and versatile properties.

Introduction to Polyhydroxyurethanes from this compound

Polyhydroxyurethanes are a subclass of non-isocyanate polyurethanes synthesized through the polyaddition reaction of cyclic carbonates with amines. This method avoids the use of toxic isocyanates, making it a greener and safer alternative to conventional polyurethane synthesis.[1][2] The reaction involves the ring-opening of the cyclic carbonate by the amine nucleophile, resulting in the formation of a β-hydroxyurethane linkage.

This compound is a five-membered cyclic carbonate derived from styrene oxide. Its phenyl group introduces rigidity and aromaticity into the polymer backbone, which can influence the thermal and mechanical properties of the resulting PHU. The general reaction for the formation of a hydroxyurethane from this compound and a primary amine is depicted below. When a diamine is used, this reaction proceeds at both ends to form a linear polymer.

Key Reaction Parameters

The successful synthesis of PHUs from this compound and diamines is dependent on several key parameters that influence the reaction rate, molecular weight of the polymer, and the formation of side products.

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions. A typical temperature range for this reaction is 80-120°C.[3][4]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylacetamide (DMAc) are commonly used to ensure the solubility of the reactants and the growing polymer chain.[3][4]

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a catalyst can significantly accelerate the reaction rate. Strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective. However, the use of strong bases can sometimes lead to the formation of polyurea byproducts.[3]

  • Reactant Stoichiometry: An equimolar ratio of cyclic carbonate to amine functional groups is crucial for achieving high molecular weight polymers.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of polyhydroxyurethanes from this compound. Researchers should optimize these conditions based on their specific diamine and desired polymer characteristics.

Protocol 1: Synthesis of Polyhydroxyurethane from this compound and Hexamethylene Diamine

This protocol describes a typical polyaddition reaction in a polar aprotic solvent.

Materials:

  • This compound (Styrene Carbonate)

  • Hexamethylene diamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Methanol (B129727) (for precipitation)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1 equivalent) and an equimolar amount of hexamethylene diamine (1 equivalent).

  • Add anhydrous DMF to the flask to achieve a desired monomer concentration (e.g., 1 M).

  • Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 80-100°C with continuous stirring.

  • Monitor the progress of the reaction by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the cyclic carbonate carbonyl peak (around 1800-1820 cm⁻¹) and the appearance of the urethane (B1682113) carbonyl peak (around 1690-1710 cm⁻¹).

  • After the reaction is complete (typically 16-24 hours), cool the reaction mixture to room temperature.[3]

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polyhydroxyurethane

1. Spectroscopic Analysis:

  • FTIR Spectroscopy: Confirm the formation of the urethane linkage and the disappearance of the cyclic carbonate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the chemical structure of the polymer repeating unit.

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using a suitable solvent (e.g., DMF with LiBr) and polystyrene standards for calibration.

3. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the amorphous polymer.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining the onset of decomposition temperature.

Quantitative Data Summary

ParameterExpected Range/ValueAnalysis Technique
Reaction Time 16 - 24 hoursFTIR, NMR
Reaction Temperature 80 - 100 °C-
Polymer Yield 80 - 95%Gravimetric
Glass Transition Temp. (Tg) Dependent on diamine structureDSC
Thermal Decomposition Temp. > 200 °CTGA
Number-Average Molecular Weight (Mn) 5,000 - 20,000 g/mol GPC
Polydispersity Index (PDI) 1.5 - 2.5GPC

Visualizations

Synthesis Pathway of Polyhydroxyurethane

PHU_Synthesis cluster_reactants Reactants cluster_reaction Polyaddition Reaction cluster_product Product StyreneCarbonate This compound Reaction Heat, Solvent StyreneCarbonate->Reaction Diamine Diamine (H2N-R-NH2) Diamine->Reaction PHU Polyhydroxyurethane Reaction->PHU Ring-opening

Caption: General synthesis pathway of polyhydroxyurethane.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Mix Reactants in Solvent B Inert Atmosphere (N2) A->B C Heat and Stir B->C D Monitor Reaction C->D E Cool to Room Temperature D->E Reaction Complete F Precipitate in Methanol E->F G Filter and Wash F->G H Dry under Vacuum G->H I FTIR & NMR H->I J GPC H->J K DSC & TGA H->K

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-phenyl-1,3-dioxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For thermally stable compounds, distillation under reduced pressure can also be a viable option, although specific conditions for this compound are not widely reported.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities often originate from the starting materials and side reactions during synthesis. If synthesized from styrene (B11656), potential impurities include unreacted styrene, styrene oxide, and 1-phenyl-1,2-ethanediol. Byproducts from the carbonation reaction may also be present.

Q3: My purified this compound appears oily or fails to solidify. What could be the issue?

A3: This is a common issue that can arise from several factors:

  • Residual Solvent: The presence of even small amounts of solvent can prevent crystallization. Ensure the product is thoroughly dried under vacuum.

  • Impurities: Certain impurities can act as "crystal poisons," inhibiting the formation of a crystalline lattice. A higher purity starting material or a more rigorous purification step may be necessary.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Seeding with a known pure crystal of this compound can sometimes induce crystallization.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify the fractions containing the pure product. A good starting point for a TLC solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Troubleshooting Common Recrystallization Problems:

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent. Incorrect solvent choice (compound is insoluble).Select a more polar solvent or a solvent mixture. A good rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated.Use a lower-boiling point solvent. / Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. / Try a different solvent system.
No crystals form upon cooling. The solution is not saturated. / The cooling process is too rapid.Evaporate some of the solvent to increase the concentration. / Allow the solution to cool more slowly to room temperature, then place it in an ice bath. / Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a seed crystal of pure compound.
Low recovery of purified product. Too much solvent was used. / The crystals were filtered before crystallization was complete.Minimize the amount of hot solvent used to dissolve the crude product. / Ensure the solution has cooled completely before filtration. / Cool the filtrate in an ice bath to recover more product.
Product is still impure after recrystallization. The chosen solvent did not effectively separate the impurity. / The cooling was too rapid, trapping impurities.Perform a second recrystallization with a different solvent system. / Ensure slow cooling to allow for selective crystallization.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Troubleshooting Common Column Chromatography Problems:

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (overlapping bands). Inappropriate solvent system (eluent is too polar). / Column was not packed properly (channels or cracks).Decrease the polarity of the eluent. Use TLC to determine an optimal solvent system where the desired compound has an Rf value of approximately 0.2-0.4. / Repack the column carefully, ensuring a homogenous and bubble-free slurry.
Compound is stuck on the column and will not elute. Eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the ethyl acetate concentration.
Streaking or tailing of bands on the column. The compound is too soluble in the eluent. / The sample was overloaded on the column.Use a less polar eluent. / Reduce the amount of sample loaded onto the column.
Cracks or channels forming in the silica (B1680970) gel bed. The column ran dry. / The packing was not uniform.Never let the solvent level drop below the top of the silica gel. / Ensure the silica gel is packed as a uniform slurry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

This protocol is based on methods used for the similar compound, 2-methyl-4-phenyl-1,3-dioxolane, and should be optimized for this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Add a small plug of glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Suggested Starting Conditions for Purification

Purification MethodParameterSuggested Starting Condition
Recrystallization SolventIsopropanol, Ethanol, or Ethyl Acetate/Hexane
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent)Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude1 Crude Product dissolve Dissolve in Minimal Hot Solvent crude1->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter dry Dry Under Vacuum filter->dry pure1 Pure Crystalline Product dry->pure1 crude2 Crude Product load Load onto Silica Gel Column crude2->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate pure2 Pure Product evaporate->pure2

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Path start Purification Attempt check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure success Successful Purification is_pure->success Yes failure Further Purification Needed is_pure->failure No identify_issue Identify Issue failure->identify_issue recrystallization_issue Recrystallization Problem (e.g., oiling out, low yield) identify_issue->recrystallization_issue Recrystallization chromatography_issue Chromatography Problem (e.g., poor separation) identify_issue->chromatography_issue Chromatography adjust_recrystallization Adjust Recrystallization (change solvent, cooling rate) recrystallization_issue->adjust_recrystallization adjust_chromatography Adjust Chromatography (change eluent polarity) chromatography_issue->adjust_chromatography adjust_recrystallization->start adjust_chromatography->start

Caption: A logical workflow for troubleshooting the purification of this compound.

Troubleshooting common issues in 4-phenyl-1,3-dioxolan-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenyl-1,3-dioxolan-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile chemical intermediate.[1] Its primary applications include its use as a monomer in ring-opening polymerization (ROP) to synthesize poly(phenylene carbonate) and related copolymers, as a protecting group for diols, and as a precursor in the synthesis of other complex organic molecules and pharmaceutical intermediates.[2] Its cyclic carbonate structure makes it particularly suitable for creating biodegradable polymers.

Q2: What are the key safety precautions to consider when working with this compound?

A2: According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: What are the typical storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Recommended storage is often between 2-8°C.[4] It is important to protect it from moisture, as it can hydrolyze.

Q4: How can I purify the this compound monomer before use?

A4: For high-purity applications such as polymerization, the monomer can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. It is crucial to thoroughly dry the purified monomer under vacuum to remove any residual solvent and moisture.

Troubleshooting Guide: Common Issues in this compound Reactions

This guide addresses specific problems that may arise during reactions involving this compound, particularly in polymerization reactions.

Issue 1: Low or No Monomer Conversion

Q: I am observing low or no conversion of this compound in my polymerization reaction. What are the potential causes and solutions?

A: Low monomer conversion can stem from several factors. A logical approach to troubleshooting this issue is outlined below.

start Low Monomer Conversion catalyst Catalyst Inactivity start->catalyst initiator Initiator Problem start->initiator impurities Presence of Impurities start->impurities conditions Suboptimal Reaction Conditions start->conditions solution_catalyst Solution: Check catalyst activity, consider a different catalyst, or increase loading. catalyst->solution_catalyst solution_initiator Solution: Verify initiator purity and concentration. Ensure it is suitable for the chosen catalyst and monomer. initiator->solution_initiator solution_impurities Solution: Purify monomer and solvent. Ensure all glassware is dry. impurities->solution_impurities solution_conditions Solution: Optimize temperature and reaction time. Refer to literature for established protocols. conditions->solution_conditions

Troubleshooting Low Monomer Conversion

  • Catalyst Deactivation or Inappropriateness: The choice of catalyst is critical. For ring-opening polymerization, common catalysts include organometallic compounds (e.g., tin(II) octoate, zinc complexes) and organic catalysts (e.g., TBD, DBU). Some catalysts are sensitive to air and moisture, leading to deactivation.

    • Solution: Ensure the catalyst is active and handled under an inert atmosphere if necessary. Consider screening different catalysts or increasing the catalyst loading. For challenging polymerizations, bifunctional catalysts that can activate both the monomer and the initiator may be more effective.

  • Initiator Issues: The initiator (e.g., an alcohol) starts the polymerization process. If it is impure or used in the wrong concentration, the reaction may not proceed as expected.

    • Solution: Verify the purity and concentration of the initiator. Ensure that the chosen initiator is compatible with the catalyst and reaction conditions.

  • Presence of Impurities: Water and other protic impurities can quench the catalyst or act as unwanted initiators, leading to low molecular weight oligomers or no polymerization at all.

    • Solution: Meticulously dry all solvents and the monomer before use. Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Conditions: The reaction temperature and time significantly influence the conversion rate.

    • Solution: Optimize the reaction temperature. Higher temperatures can increase the reaction rate but may also lead to side reactions. Monitor the reaction progress over time using techniques like ¹H NMR to determine the optimal reaction duration.

Issue 2: Low Polymer Yield or Formation of Side Products

Q: My reaction shows good monomer conversion, but the yield of the desired polymer is low, and I observe unexpected side products. What could be happening?

A: A common issue in the ring-opening polymerization of dioxolanones is the occurrence of side reactions. A significant side reaction involves the elimination of formaldehyde (B43269), which can then participate in a Tishchenko reaction, leading to the formation of undesired ester linkages in the polymer backbone.

Monomer This compound ROP Ring-Opening Polymerization Monomer->ROP Polymer Desired Poly(phenylene carbonate) ROP->Polymer SideReaction Formaldehyde Elimination ROP->SideReaction Tishchenko Tishchenko Reaction ROP->Tishchenko Formaldehyde Formaldehyde SideReaction->Formaldehyde Formaldehyde->Tishchenko SideProduct Undesired Ester Linkages Tishchenko->SideProduct

ROP and Side Reaction Pathway

  • Minimizing Side Reactions:

    • Catalyst Selection: The choice of catalyst can influence the extent of side reactions. Sterically unencumbered and electronically neutral catalysts may offer a better balance between reactivity and selectivity.

    • Reaction Conditions: Conducting the polymerization under a dynamic vacuum can help to remove volatile byproducts like formaldehyde as they are formed, thus suppressing subsequent side reactions.

    • Temperature Control: Lowering the reaction temperature may reduce the rate of formaldehyde elimination.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final polymer product. What are the recommended purification methods?

A: The purification strategy depends on the nature of the impurities.

  • Removal of Unreacted Monomer and Catalyst:

    • Precipitation: The most common method is to dissolve the crude polymer in a good solvent (e.g., dichloromethane (B109758) or chloroform) and then precipitate it by adding it to a non-solvent (e.g., cold methanol (B129727) or hexane). This process should be repeated 2-3 times to ensure high purity.

    • Filtration: If the catalyst is heterogeneous, it can be removed by filtration before precipitation.

  • Removal of Oligomeric Byproducts:

    • Fractional Precipitation: This technique can be used to separate polymers of different molecular weights. By carefully adjusting the solvent/non-solvent ratio, lower molecular weight oligomers can be selectively kept in solution while the desired higher molecular weight polymer precipitates.

    • Column Chromatography: For smaller scale reactions or for obtaining very high purity material, silica (B1680970) gel chromatography can be employed, although it can be time-consuming for polymers.

Quantitative Data Summary

The following table summarizes representative quantitative data for the ring-opening polymerization of a related monomer, 5-phenyl-1,3-dioxolan-4-one (B14693723) (PhDOX), highlighting the effect of different catalysts on monomer conversion.

CatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Monomer Conversion (%)
Salen-Al Complex100:112018~95
DBU100:112018<5
TBD100:112018~10

Data is illustrative and based on trends reported in the literature for similar systems.

Experimental Protocols

Representative Protocol for Ring-Opening Polymerization of this compound

This protocol provides a general methodology. Specific conditions may need to be optimized for your particular catalyst and desired polymer characteristics.

Materials:

  • This compound (purified by recrystallization)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Initiator (e.g., benzyl (B1604629) alcohol, dried over molecular sieves)

  • Catalyst (e.g., tin(II) octoate or a suitable organocatalyst)

  • Inert gas (Nitrogen or Argon)

start Start prep Preparation: - Flame-dry glassware - Purge with inert gas start->prep charge Charge Reactor: - Add monomer and solvent prep->charge add_init Add Initiator charge->add_init add_cat Add Catalyst add_init->add_cat react Reaction: - Heat to desired temperature - Stir for specified time add_cat->react quench Quench Reaction: - Cool to room temperature - Add quenching agent (e.g., benzoic acid) react->quench precipitate Precipitation: - Dissolve in minimal good solvent - Precipitate in cold non-solvent quench->precipitate isolate Isolate Polymer: - Filter or centrifuge precipitate->isolate dry Dry Polymer: - Under vacuum at elevated temperature isolate->dry end End dry->end

General Experimental Workflow for ROP

Procedure:

  • Preparation: All glassware should be rigorously flame-dried under vacuum and backfilled with an inert gas.

  • Charging the Reactor: In a glovebox or under a positive pressure of inert gas, add the purified this compound and anhydrous solvent to the reaction flask.

  • Initiator Addition: Add the desired amount of initiator via syringe.

  • Catalyst Addition: Add the catalyst. If the catalyst is a solid, it can be added as a solution in the reaction solvent.

  • Reaction: Place the reaction flask in a preheated oil bath at the desired temperature and stir for the specified amount of time.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.

  • Quenching: After the desired time, cool the reaction to room temperature and quench the reaction by adding a small amount of a suitable quenching agent (e.g., a weak acid like benzoic acid).

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude polymer in a minimal amount of a good solvent (e.g., CH₂Cl₂).

    • Slowly add the polymer solution to a large volume of a cold, stirred non-solvent (e.g., methanol) to precipitate the polymer.

    • Isolate the polymer by filtration or centrifugation.

    • Repeat the dissolution-precipitation cycle two more times.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

  • Characterization: Characterize the final polymer by techniques such as ¹H NMR, GPC (to determine molecular weight and dispersity), and DSC (to determine thermal properties).

References

Technical Support Center: Synthesis of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 4-phenyl-1,3-dioxolan-2-one. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and atom-economical method is the cycloaddition of carbon dioxide (CO₂) to styrene (B11656) oxide. This reaction is typically catalyzed by a variety of systems, often involving a Lewis acid and a nucleophilic co-catalyst.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Inactive or Inefficient Catalyst: The choice of catalyst is crucial. The activity of the catalyst can be compromised by impurities or degradation.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be optimized for the specific catalytic system used.

  • Presence of Water: Water can lead to the formation of 1-phenyl-1,2-ethanediol (B126754) as a byproduct, thus reducing the yield of the desired cyclic carbonate.

  • Side Reactions: Polymerization of styrene oxide or the formation of other byproducts can compete with the desired cycloaddition reaction.

  • Inefficient Purification: Product loss during workup and purification steps can significantly lower the final yield.

Q3: What are the common side products, and how can I minimize their formation?

A3: A common side product is 1-phenyl-1,2-ethanediol, formed from the hydrolysis of styrene oxide in the presence of water. To minimize its formation, ensure all reactants and solvents are anhydrous. Another potential side reaction is the polymerization of styrene oxide. This can often be suppressed by carefully controlling the reaction temperature and using an appropriate catalyst that favors the cycloaddition pathway.

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material (styrene oxide) and the formation of the product (this compound).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion of Styrene Oxide Inactive catalyst- Ensure the catalyst is pure and has been stored correctly. - Consider activating the catalyst if required (e.g., by heating under vacuum). - Increase the catalyst loading.
Insufficient temperature or pressure- Gradually increase the reaction temperature and/or CO₂ pressure within safe limits for your equipment. Consult literature for optimal conditions for your specific catalyst.
Formation of Significant Byproducts Presence of water- Use anhydrous solvents and reagents. - Dry the reaction setup thoroughly before starting the experiment.
Polymerization of styrene oxide- Lower the reaction temperature. - Screen different catalysts or co-catalysts that are more selective for cyclic carbonate formation.
Difficult Purification Product co-elutes with starting material or byproducts- Optimize the solvent system for column chromatography to achieve better separation. - Attempt recrystallization from a suitable solvent system to purify the product.
Product is an Oil Instead of a Solid Presence of impurities- Ensure the product is sufficiently pure. Oily products can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If recrystallization is difficult, purify by column chromatography.

Experimental Protocols

General Procedure for the Catalytic Cycloaddition of CO₂ to Styrene Oxide

This protocol provides a general guideline for the synthesis of this compound. The specific catalyst, co-catalyst, temperature, and pressure may vary and should be optimized based on the chosen catalytic system.

Materials:

  • Styrene oxide

  • Catalyst (e.g., ZnI₂, Imidazole derivatives, etc.)

  • Co-catalyst (if required)

  • Anhydrous solvent (optional, the reaction can often be run neat)

  • High-pressure reactor equipped with a magnetic stirrer and temperature control

  • Carbon dioxide (CO₂) supply

Procedure:

  • Ensure the reactor is clean and dry.

  • Add the catalyst, co-catalyst (if applicable), and styrene oxide to the reactor. If using a solvent, add it at this stage.

  • Seal the reactor and purge it with CO₂ several times to remove air.

  • Pressurize the reactor with CO₂ to the desired pressure.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time, monitoring the progress by taking samples periodically.

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂.

  • Open the reactor and transfer the reaction mixture for purification.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane, or isopropanol).

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound from Styrene Oxide and CO₂
Catalyst SystemTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Yield (%)Reference
Imidazole1002.0184645[1]
1-Methylimidazole1002.0184140[1]
2-Methylimidazole1002.0185453[1]
Benzimidazole1002.0183131[1]
2-Iodo-1-Methylimidazole1002.01810099[1]
ZnI₂1002.018High21[1]
Imidazole + ZnI₂1002.018-98[2]

Note: This table presents a selection of data from the literature. Yields are highly dependent on the specific reaction conditions and catalyst purity.

Mandatory Visualizations

Reaction Pathway

ReactionPathway StyreneOxide Styrene Oxide ActivatedComplex Activated Epoxide-Catalyst Complex StyreneOxide->ActivatedComplex Coordination Catalyst Catalyst (Lewis Acid) Catalyst->ActivatedComplex RingOpened Ring-Opened Intermediate ActivatedComplex->RingOpened Nucleophile Nucleophile (e.g., I⁻, Br⁻) Nucleophile->RingOpened Nucleophilic Attack CarbonateIntermediate Alkoxide-CO₂ Adduct RingOpened->CarbonateIntermediate CO2 CO₂ CO2->CarbonateIntermediate Nucleophilic Attack Product This compound CarbonateIntermediate->Product Intramolecular Cyclization RegeneratedCatalyst Regenerated Catalyst CarbonateIntermediate->RegeneratedCatalyst RegeneratedNucleophile Regenerated Nucleophile CarbonateIntermediate->RegeneratedNucleophile

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow Start Start Preparation Reactor Preparation (Clean & Dry) Start->Preparation Charging Charge Reactants (Styrene Oxide, Catalyst) Preparation->Charging Sealing Seal & Purge Reactor with CO₂ Charging->Sealing Pressurizing Pressurize with CO₂ Sealing->Pressurizing Reaction Heat & Stir (Monitor Progress) Pressurizing->Reaction Cooling Cool to Room Temperature & Vent CO₂ Reaction->Cooling Workup Reaction Workup Cooling->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenyl-1,3-dioxolan-2-one (also known as styrene (B11656) carbonate) from styrene oxide and carbon dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of this compound?

A1: A wide range of catalysts can be employed for this reaction. They can be broadly categorized into:

  • Homogeneous Catalysts: These include metal halides (e.g., ZnBr₂, Al(salen) complexes), ionic liquids (e.g., [BMIM]Br), and organocatalysts (e.g., imidazole (B134444) derivatives). They often exhibit high activity under mild conditions but can be challenging to separate from the product.

  • Heterogeneous Catalysts: These are solid catalysts that are easily separable from the reaction mixture, facilitating purification and catalyst recycling. Examples include metal-organic frameworks (MOFs) like ZIF-8, supported catalysts (e.g., silica-supported pyrrolidinopyridinium iodide), and various metal oxides.

Q2: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For many catalytic systems, a temperature of 80-120°C and a CO₂ pressure of 1-4 MPa are effective. Insufficient reaction time will lead to incomplete conversion.

  • Catalyst Deactivation: The catalyst may lose its activity over time. For instance, the Brønsted acid sites on ZIF-8 catalysts can be lost after recycling.

  • Presence of Impurities: Water and other impurities in the reactants or solvent can poison the catalyst. Ensure all reagents are dry and of high purity.

  • Poor Catalyst/Co-catalyst Ratio: For binary catalytic systems, such as a Lewis acid with a nucleophilic co-catalyst (e.g., ZnBr₂ and an ionic liquid), the molar ratio is crucial for optimal performance.

Q3: What are the common byproducts in this synthesis, and how can I minimize their formation?

A3: The primary potential byproduct is polystyrene carbonate, formed through the ring-opening polymerization of styrene oxide. However, for the synthesis of the cyclic carbonate, this is generally not a major issue as the intramolecular cyclization is favored. In some cases, side reactions involving the catalyst or impurities can occur. To minimize byproducts, it is important to operate under optimized reaction conditions and ensure the purity of all starting materials.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound typically involves removing the catalyst and any unreacted starting materials.

  • For Heterogeneous Catalysts: The catalyst can be simply filtered off from the reaction mixture. The filtrate can then be concentrated under reduced pressure.

  • For Homogeneous Catalysts: Purification can be more complex and may require techniques like column chromatography, distillation, or recrystallization.

  • General Procedure: After removing a solid catalyst by filtration, the crude product can be purified by flash column chromatography.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Conversion Inactive or insufficient catalyst.- Verify the catalyst's activity. - Increase catalyst loading. - For binary systems, ensure the presence and correct ratio of the co-catalyst.
Incorrect reaction conditions.- Optimize temperature, pressure, and reaction time based on the chosen catalytic system.
Presence of inhibitors (e.g., water).- Use dry reagents and solvents.
Low Selectivity (Byproduct Formation) Suboptimal reaction conditions favoring side reactions.- Adjust temperature and pressure to favor cyclic carbonate formation.
Catalyst promoting polymerization.- Choose a catalyst known for high selectivity towards the cyclic carbonate.
Catalyst Deactivation (in subsequent runs) Leaching of active species.- For supported catalysts, check for leaching of the active component.
Structural changes in the catalyst.- Characterize the spent catalyst to identify any structural degradation. For ZIF-8, a loss of Brønsted acidity has been observed.
Fouling of the catalyst surface.- Wash the catalyst with a suitable solvent to remove adsorbed species before reuse.
Difficulty in Product Isolation/Purification Use of a homogeneous catalyst.- Consider switching to a heterogeneous catalyst for easier separation.
Product decomposition during purification.- Use mild purification techniques. Avoid excessive heat if using distillation.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of this compound from styrene oxide and CO₂.

Catalyst SystemCo-catalyst/SolventTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Yield (%)Reference
ZnBr₂[C₄-mim]Cl8041>9993
ImidazoleNone (solvent-free)100218-31-53
ZnI₂None (solvent-free)100218HighLow
ZnI₂ / ImidazoleNone (solvent-free)100218--
ZIF-8None (solvent-free)100---~54
Al(salen) complexTBAB / DichloromethaneElevatedAtmospheric-90-
Ceria lanthana doped zirconiaNone (solvent-free)1357.5208452

TBAB: Tetrabutylammonium bromide [C₄-mim]Cl: 1-Butyl-3-methylimidazolium chloride

Detailed Experimental Protocols

Protocol 1: Synthesis using a Homogeneous ZnBr₂/Ionic Liquid Catalyst System

This protocol is based on the highly efficient system reported by a study on this synthesis.

Materials:

  • Styrene oxide

  • Zinc bromide (ZnBr₂)

  • 1-Butyl-3-methylimidazolium chloride ([C₄-mim]Cl)

  • High-pressure reactor equipped with a magnetic stirrer and temperature controller

  • Carbon dioxide (CO₂) cylinder

Procedure:

  • Ensure the high-pressure reactor is clean and dry.

  • Charge the reactor with styrene oxide, ZnBr₂, and [C₄-mim]Cl. A typical molar ratio would be substrate:ZnBr₂:[C₄-mim]Cl of 100:1:2.

  • Seal the reactor and purge it with low-pressure CO₂ two to three times to remove air.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 4 MPa).

  • Heat the reactor to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Maintain the reaction conditions for the specified time (e.g., 1 hour).

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂.

  • Open the reactor and collect the crude product mixture.

  • The product can be purified by extraction and column chromatography.

Protocol 2: Synthesis using a Heterogeneous ZIF-8 Catalyst

This protocol is based on the use of the metal-organic framework ZIF-8 as a recyclable catalyst.

Materials:

  • Styrene oxide

  • ZIF-8 catalyst

  • High-pressure reactor equipped with a magnetic stirrer and temperature controller

  • Carbon dioxide (CO₂) cylinder

Procedure:

  • Activate the ZIF-8 catalyst by heating under vacuum to remove any adsorbed moisture or solvents.

  • Place the activated ZIF-8 and styrene oxide into a clean, dry high-pressure reactor.

  • Seal the reactor and purge with CO₂.

  • Pressurize the reactor with CO₂ to the desired pressure.

  • Heat the mixture to the reaction temperature (e.g., 100°C) with stirring.

  • Allow the reaction to proceed for the desired duration.

  • After cooling and depressurizing the reactor, the solid ZIF-8 catalyst can be recovered by filtration or centrifugation.

  • The liquid product can be purified by distillation or chromatography.

  • The recovered ZIF-8 catalyst can be washed with a suitable solvent, dried, and reused.

Visualizations

CatalystSelectionWorkflow Catalyst Selection for this compound Synthesis start Start: Define Synthesis Requirements easy_separation Is easy catalyst separation critical? start->easy_separation mild_conditions Are mild reaction conditions (low T, P) required? easy_separation->mild_conditions No heterogeneous Select Heterogeneous Catalyst (e.g., MOFs, supported catalysts) easy_separation->heterogeneous Yes high_activity Is highest possible activity the primary goal? mild_conditions->high_activity No organocatalyst Consider Organocatalyst (e.g., imidazole derivatives) mild_conditions->organocatalyst Yes homogeneous Consider Homogeneous Catalyst (e.g., metal halides, ionic liquids) high_activity->homogeneous No binary_system Consider High-Activity Homogeneous System (e.g., ZnBr2/[BMIM]Br) high_activity->binary_system Yes

Caption: A decision-making workflow for selecting a suitable catalyst.

TroubleshootingWorkflow Troubleshooting Low Yield in Synthesis start Low Yield Observed check_conversion Check Reactant Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion, Low Yield check_conversion->high_conversion High check_catalyst Verify Catalyst Activity & Loading low_conversion->check_catalyst check_purification Review Purification Protocol high_conversion->check_purification check_conditions Review Reaction Conditions (T, P, time) check_catalyst->check_conditions OK solution_catalyst Increase catalyst loading or use fresh catalyst. check_catalyst->solution_catalyst Issue Found check_purity Check Reactant Purity (e.g., for water) check_conditions->check_purity OK solution_conditions Optimize T, P, and time. check_conditions->solution_conditions Issue Found solution_purity Use dry and pure reactants. check_purity->solution_purity Issue Found solution_purification Optimize purification to minimize product loss. check_purification->solution_purification Issue Found

Caption: A workflow for troubleshooting low product yield.

Technical Support Center: Synthesis of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenyl-1,3-dioxolan-2-one (also known as styrene (B11656) carbonate) from styrene oxide and carbon dioxide.

Frequently Asked Questions (FAQs)

Q1: What is the principal reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is the cycloaddition of carbon dioxide (CO₂) to styrene oxide. This reaction is typically facilitated by a catalyst and is considered an atom-economical process as it ideally incorporates all atoms from the reactants into the desired product.

Q2: What are the most common side reactions I should be aware of during this synthesis?

A2: Several side reactions can occur, leading to impurities and reduced yields. The most prevalent include:

  • Hydrolysis of Styrene Oxide: In the presence of water, particularly under acidic conditions, styrene oxide can hydrolyze to form 1-phenyl-1,2-ethanediol (B126754) (phenylethylene glycol).

  • Isomerization of Styrene Oxide: Acidic catalysts or high temperatures can promote the isomerization of styrene oxide to its structural isomer, phenylacetaldehyde.

  • Polymerization: Both the starting material, styrene oxide, and the product, this compound, can undergo ring-opening polymerization, especially at elevated temperatures or in the presence of certain catalysts. This can result in the formation of polystyrene oxide or poly(styrene carbonate).

Q3: How can I minimize the formation of byproducts?

A3: To minimize side reactions, consider the following:

  • Use anhydrous reagents and solvents: The presence of water is a primary cause of hydrolysis. Ensure all starting materials, solvents, and the reaction setup are thoroughly dried.

  • Optimize reaction temperature: Higher temperatures can increase the rate of polymerization and isomerization. It is crucial to identify the optimal temperature that favors the formation of the cyclic carbonate without promoting side reactions.

  • Select an appropriate catalyst: The choice of catalyst and potentially a co-catalyst is critical for both reaction rate and selectivity. Catalytic systems based on zinc, and ionic liquids have shown high efficacy.

Q4: How do I purify the final product?

A4: Purification of this compound typically involves removing unreacted styrene oxide, the catalyst, and any byproducts. Common purification techniques include:

  • Distillation: Due to its relatively high boiling point, vacuum distillation can be an effective method for separating the product from more volatile impurities.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be used to obtain high-purity material.

  • Column Chromatography: For small-scale preparations or to remove closely related impurities, silica (B1680970) gel column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of styrene oxide 1. Inactive or insufficient catalyst.2. Low CO₂ pressure.3. Reaction temperature is too low.4. Insufficient reaction time.1. Verify the activity and loading of your catalyst. Consider using a more active catalyst system.2. Ensure the reaction vessel is properly sealed and pressurized with CO₂ to the recommended level.3. Gradually increase the reaction temperature, monitoring for the onset of side reactions.4. Extend the reaction time and monitor the progress by techniques like TLC or GC.
Low yield of this compound with significant byproduct formation 1. Presence of water leading to hydrolysis.2. Reaction temperature is too high, causing isomerization or polymerization.3. Inappropriate catalyst leading to low selectivity.1. Use anhydrous reagents and solvents. Dry all glassware thoroughly before use.2. Lower the reaction temperature. Perform a temperature optimization study.3. Screen different catalysts known for high selectivity in this reaction.
Formation of a viscous or solid mass in the reaction mixture Polymerization of styrene oxide or the cyclic carbonate product.1. Lower the reaction temperature.2. Reduce the reaction time.3. Choose a catalyst less prone to initiating polymerization.
Product is difficult to purify Presence of byproducts with similar physical properties to the desired product (e.g., 1-phenyl-1,2-ethanediol).1. Optimize reaction conditions to minimize byproduct formation.2. Employ high-resolution purification techniques such as fractional distillation under high vacuum or preparative HPLC.

Quantitative Data on Catalyst Performance

The choice of catalyst and reaction conditions significantly impacts the yield of this compound. The following table summarizes a comparison of different catalytic systems found in the literature.

Catalyst SystemCo-catalystTemperature (°C)CO₂ Pressure (MPa)Time (h)Conversion of Styrene Oxide (%)Yield of this compound (%)
ZnBr₂[C₄mim]Cl8041>9593
ZnI₂Imidazole100218HighLow (significant byproducts)
Imidazole DerivativesNone100218-31-53
Metal-Free Imidazolium Functionalized MCM-41None1254354-
Zinc Embedded MCM-41None1254360-

Note: This table is a compilation of data from various sources and direct comparison may be limited due to variations in experimental setups.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound. Optimization of specific parameters may be required based on the available equipment and desired scale.

Materials:

  • Styrene oxide (anhydrous)

  • Zinc bromide (ZnBr₂), anhydrous

  • 1-Butyl-3-methylimidazolium chloride ([C₄mim]Cl)

  • Carbon dioxide (high purity)

  • Anhydrous solvent (e.g., toluene, optional)

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor and all glassware are thoroughly dried to prevent hydrolysis of styrene oxide.

  • Charging the Reactor: In a glovebox or under an inert atmosphere, charge the reactor with styrene oxide, anhydrous zinc bromide (e.g., 1 mol% relative to styrene oxide), and 1-butyl-3-methylimidazolium chloride (e.g., 2 mol% relative to styrene oxide). If a solvent is used, add it at this stage.

  • Sealing and Purging: Seal the reactor securely. Purge the reactor with low-pressure CO₂ several times to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with CO₂ to the desired pressure (e.g., 4 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).

  • Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 1-6 hours). Monitor the reaction progress if possible (e.g., by taking aliquots for analysis, if the reactor setup allows).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess CO₂ in a well-ventilated fume hood.

  • Work-up and Purification:

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • If a catalyst precipitates, it can be removed by filtration.

    • The crude product can be purified by vacuum distillation or recrystallization. For vacuum distillation, carefully heat the mixture under reduced pressure to distill the this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dry_Apparatus Dry Reactor & Glassware Start->Dry_Apparatus Charge_Reactants Charge Styrene Oxide, Catalyst & Co-catalyst Dry_Apparatus->Charge_Reactants Seal_Purge Seal & Purge with CO₂ Charge_Reactants->Seal_Purge Pressurize_Heat Pressurize with CO₂ & Heat to Reaction Temp Seal_Purge->Pressurize_Heat React Maintain Temp & Pressure Pressurize_Heat->React Cool_Vent Cool & Vent CO₂ React->Cool_Vent Purify Purify Product (Distillation/Recrystallization) Cool_Vent->Purify End End Purify->End Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Byproducts Significant Byproducts? Low_Yield->Byproducts Yes Check_Catalyst Check Catalyst Activity & Loading Low_Yield->Check_Catalyst No Polymer Polymer Formation? Byproducts->Polymer Yes Check_Purity Use Anhydrous Reagents Byproducts->Check_Purity No Lower_Temp Lower Reaction Temperature Polymer->Lower_Temp Yes Increase_Temp_Pressure Increase Temperature & CO₂ Pressure Check_Catalyst->Increase_Temp_Pressure Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Change_Catalyst Change Catalyst System Optimize_Temp->Change_Catalyst

Stability issues with 4-phenyl-1,3-dioxolan-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-phenyl-1,3-dioxolan-2-one, particularly under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of this compound in acidic environments.

Q1: I am observing a decrease in the concentration of this compound in my acidic reaction mixture over time. What could be the cause?

A1: this compound, being a cyclic carbonate, is susceptible to acid-catalyzed hydrolysis. The presence of acidic conditions can lead to the opening of the dioxolane ring, resulting in the degradation of the compound. The likely degradation products are styrene (B11656) glycol and carbon dioxide.

Q2: What are the primary factors that influence the rate of degradation of this compound in acidic media?

A2: The rate of degradation is primarily influenced by:

  • pH: The lower the pH (higher acidity), the faster the rate of hydrolysis.

  • Temperature: Higher temperatures will accelerate the degradation process.

  • Solvent: The nature of the solvent can influence stability. Protic solvents may participate in the hydrolysis reaction.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following:

  • pH Control: If possible, maintain the pH of your reaction mixture as close to neutral as your experimental conditions allow.

  • Temperature Control: Perform reactions at the lowest effective temperature.

  • Reaction Time: Minimize the exposure time of the compound to acidic conditions.

  • Aprotic Solvents: If your reaction chemistry permits, consider using aprotic solvents to reduce the availability of protons for hydrolysis.

Q4: What analytical techniques can I use to monitor the degradation of this compound and identify its degradation products?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): To monitor the disappearance of the parent compound and the appearance of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in functional groups, such as the disappearance of the carbonate carbonyl peak.

Q5: Are there any visual indicators of this compound degradation?

A5: While there may not be distinct color changes, the formation of a precipitate (if the degradation products are insoluble in the reaction medium) or gas evolution (carbon dioxide) could be indirect indicators of degradation. However, instrumental analysis is necessary for confirmation and quantification.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the decomposition rates of this compound at various pH levels and temperatures. As a general principle for cyclic carbonates, the rate of acid-catalyzed hydrolysis increases with decreasing pH and increasing temperature. Researchers are advised to determine these parameters empirically for their specific experimental conditions.

Experimental Protocols

General Protocol for Assessing Acidic Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound under specific acidic conditions.

1. Materials:

  • This compound
  • Acid of choice (e.g., HCl, H₂SO₄)
  • Buffer solutions of desired pH
  • Solvent (e.g., water, methanol/water mixture)
  • Internal standard for chromatography (if required)
  • HPLC or GC-MS system

2. Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.
  • Prepare a series of acidic solutions at the desired pH values using appropriate buffers or by diluting a stock acid solution.
  • Initiate the stability study by adding a known volume of the this compound stock solution to each acidic solution at a controlled temperature.
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
  • Immediately quench the reaction in the aliquot, if necessary, by neutralizing the acid with a suitable base.
  • Analyze the samples using a validated chromatographic method (e.g., HPLC) to determine the concentration of the remaining this compound.
  • Plot the concentration of this compound as a function of time for each pH value to determine the degradation kinetics.

Visualizations

Logical Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

A Start: Stability Issue Observed (e.g., low yield, unexpected byproducts) B Is the reaction medium acidic? A->B C Yes B->C Yes D No B->D No F Hypothesis: Acid-catalyzed hydrolysis C->F E Consider other degradation pathways (e.g., thermal, oxidative) D->E G Monitor concentration of This compound over time F->G H Concentration decreases? G->H I Yes H->I Yes J No H->J No L Implement Mitigation Strategies I->L K Stability issue is likely not due to acidic hydrolysis. Re-evaluate other factors. J->K M Control pH L->M N Lower Temperature L->N O Minimize Reaction Time L->O P Use Aprotic Solvent L->P Q Problem Resolved? M->Q N->Q O->Q P->Q R Yes Q->R Yes S No Q->S No T End R->T U Further investigation needed. Consider alternative synthetic routes. S->U

Caption: Troubleshooting workflow for stability issues.

Proposed Decomposition Pathway

cluster_reactants Reactants cluster_intermediate Protonated Intermediate cluster_nucleophilic_attack Nucleophilic Attack cluster_ring_opening Ring Opening cluster_products Products Reactant This compound Intermediate Protonated Carbonyl Reactant->Intermediate + H⁺ H_plus H⁺ (from acid) Attacked_Intermediate Tetrahedral Intermediate Intermediate->Attacked_Intermediate + H₂O Water H₂O Ring_Opened Carbamic Acid Intermediate Attacked_Intermediate->Ring_Opened Proton Transfer & Ring Opening Styrene_Glycol Styrene Glycol Ring_Opened->Styrene_Glycol Decarboxylation CO2 CO₂ Ring_Opened->CO2 Decarboxylation

Caption: Proposed acid-catalyzed hydrolysis pathway.

Technical Support Center: Recrystallization of 4-phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 4-phenyl-1,3-dioxolan-2-one (also known as styrene (B11656) carbonate). Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and solubility data to assist in obtaining a high-purity product.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent volume.

    • Solution: Add small increments of hot solvent until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce the final yield.

  • Possible Cause: The chosen solvent is inappropriate for this compound.

    • Solution: Consult the solvent selection guide in the experimental protocol. Ethanol (B145695) or a mixture of ethanol and water are generally effective. A small-scale solvent test is recommended before proceeding with the bulk of the material.

  • Possible Cause: The solvent is not hot enough.

    • Solution: Ensure the solvent is heated to its boiling point, or just below it, to maximize the solubility of the compound.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated.

    • Solution 1: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding. Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

    • Solution 3: Reduce solvent volume. If too much solvent was added, gently heat the solution to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.

    • Solution 1: Reheat and dilute. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

    • Solution 2: Change the solvent system. Consider using a mixed solvent system. Dissolve the compound in a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue 4: The yield of recrystallized product is low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated by evaporation to recover more product, which can then be recrystallized again.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and filter paper) is pre-heated before pouring the hot solution through it. Perform the hot filtration step as quickly as possible.

  • Possible Cause: Incomplete crystallization.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Possible Cause: The crystals were washed with a solvent that was not ice-cold.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the collected crystals to avoid redissolving the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol is a commonly recommended solvent for the recrystallization of carbonate compounds like this compound. A mixed solvent system, such as ethanol and water, can also be effective, particularly for adjusting the polarity to optimize crystal formation and yield. The ideal solvent is one in which the compound is highly soluble at high temperatures and sparingly soluble at low temperatures.

Q2: How can I tell if my recrystallized this compound is pure?

A2: A common method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities typically broaden and depress the melting point range. The reported melting point for this compound is around 54-56 °C.

Q3: What should I do if my compound is colored, but the pure substance should be colorless?

A3: If the crude material has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.

Q4: Can I reuse the mother liquor?

A4: Yes, the mother liquor contains dissolved product. You can recover some of this product by evaporating a portion of the solvent to concentrate the solution and then cooling it again to induce further crystallization. The purity of the crystals from the second crop may be lower than the first.

Data Presentation

Solubility of this compound
SolventTemperatureSolubilityNotes
EthanolRoom TemperatureSparingly SolubleGood for recrystallization.
Boiling PointSoluble
WaterRoom TemperatureInsolubleCan be used as an anti-solvent with ethanol.
Boiling PointInsoluble
Ethyl AcetateRoom TemperatureModerately SolubleMay be a suitable recrystallization solvent.
Boiling PointVery Soluble
HexaneRoom TemperatureInsolubleCan be used as an anti-solvent.
Boiling PointSparingly Soluble

Experimental Protocols

Recrystallization of this compound using Ethanol

Objective: To purify crude this compound by recrystallization from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Short-stemmed funnel

  • Filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Spatula

  • Watch glass

Methodology:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • In a separate Erlenmeyer flask, heat the ethanol to its boiling point on a hot plate.

    • Add a small amount of the hot ethanol to the flask containing the crude solid, just enough to cover it.

    • Heat the mixture on the hot plate with stirring.

    • Continue to add small portions of the hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities present in the hot solution, perform a hot gravity filtration.

    • Pre-heat a short-stemmed funnel and a new Erlenmeyer flask by placing them on the hot plate.

    • Place a fluted filter paper in the hot funnel.

    • Quickly pour the hot solution through the filter paper into the clean, hot Erlenmeyer flask.

  • Crystallization:

    • Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to pull air through and help them dry.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.

  • Analysis:

    • Weigh the dry, purified crystals to determine the percent recovery.

    • Measure the melting point of the recrystallized product to assess its purity.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution to room temperature dissolve->cool crystals_form Do crystals form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No yes_crystals Yes crystals_form->yes_crystals Yes induce_crystallization Induce Crystallization (scratch, seed, concentrate) no_crystals->induce_crystallization oiling_out Does it 'oil out'? yes_crystals->oiling_out induce_crystallization->cool yes_oil Yes oiling_out->yes_oil Yes no_oil No oiling_out->no_oil No reheat_dilute Reheat to dissolve oil, add more solvent, cool slowly yes_oil->reheat_dilute collect_crystals Collect crystals (vacuum filtration) no_oil->collect_crystals reheat_dilute->cool check_yield Is yield low? collect_crystals->check_yield yes_yield Yes check_yield->yes_yield Yes no_yield No check_yield->no_yield No recover_mother_liquor Concentrate mother liquor and recrystallize yes_yield->recover_mother_liquor end Pure Crystals Obtained no_yield->end recover_mother_liquor->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Column Chromatography for 4-Phenyl-1,3-dioxolan-2-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-phenyl-1,3-dioxolan-2-one, also known as styrene (B11656) carbonate, using column chromatography. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound is silica (B1680970) gel (SiO₂), typically with a particle size of 40-63 µm (230-400 mesh) for flash chromatography.

Q2: What is a good starting mobile phase for Thin Layer Chromatography (TLC) analysis?

A2: A good starting point for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297). A 1:1 ratio of hexane to ethyl acetate can be a good initial system to test.[1] The polarity can then be adjusted based on the resulting Rf value of the product. For "normal" compounds, a range of 10-50% ethyl acetate in hexane is a common starting point.

Q3: What is the ideal Rf value for this compound on a TLC plate before running a column?

A3: For optimal separation during column chromatography, the desired compound should have an Rf value of approximately 0.25 to 0.35 in the chosen solvent system. This allows for good separation from both less polar and more polar impurities.

Q4: How can I visualize this compound on a TLC plate?

A4: Since this compound contains a phenyl group, it is UV active and can be visualized under a UV lamp (254 nm). It is a non-destructive method and should be the first visualization technique attempted.[2] Additionally, general-purpose stains like p-anisaldehyde or vanillin (B372448) can be used, which are effective for a wide range of functional groups. An iodine chamber can also be used for visualization.

Q5: Is this compound stable on silica gel?

A5: While many organic compounds are stable on silica gel, some cyclic carbonates can be sensitive to the acidic nature of standard silica gel, which could potentially lead to hydrolysis or other degradation. If you suspect your compound is degrading on the column, you can perform a 2D TLC to check for stability.[3] Alternatively, the silica gel can be neutralized by pre-treating it with a base like triethylamine (B128534) (TEA). This is done by flushing the packed column with a solvent mixture containing 1-2% TEA.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product does not elute from the column 1. The mobile phase is not polar enough. 2. The compound may have degraded on the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). Perform a "methanol purge" by flushing the column with 100% methanol (B129727) to elute highly polar compounds. 2. Test the stability of your compound on a TLC plate. If it is unstable, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.
Product elutes too quickly (high Rf) 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). Aim for an Rf value of 0.25-0.35 on the TLC plate.
Poor separation of product and impurities 1. Inappropriate mobile phase composition. 2. Column was not packed properly, leading to channeling. 3. The sample was loaded in too large a volume of solvent. 4. The column was overloaded with the crude sample.1. Optimize the mobile phase using TLC to maximize the difference in Rf values between your product and the impurities. 2. Ensure the column is packed uniformly without any cracks or air bubbles. 3. Dissolve the sample in a minimal amount of solvent, preferably the mobile phase, for loading. If solubility is an issue, consider dry loading. 4. As a general rule, use a mass ratio of silica gel to crude sample of at least 30:1.
Streaking or tailing of the product spot/band 1. The sample is too concentrated when spotted on the TLC plate or loaded onto the column. 2. The compound is interacting strongly with the acidic sites on the silica gel.1. Dilute the sample for TLC analysis. For column loading, ensure the sample is fully dissolved and loaded in a narrow band. 2. Add a small amount of a modifier to the mobile phase. For potentially acidic impurities or products, adding a small amount of acetic acid (0.1-2.0%) can help. For basic impurities, adding triethylamine (0.1-2.0%) can improve peak shape.
Multiple fractions contain the pure product 1. This is a common outcome of a successful separation.1. Combine the pure fractions after confirming their purity by TLC.
Product is contaminated with an unknown impurity 1. A co-eluting impurity with a similar polarity to the product. 2. The product may be degrading during the purification process.1. Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane (B109758)/methanol instead of hexane/ethyl acetate) can alter the selectivity and improve separation. 2. Check the stability of your compound on silica gel. If it is degrading, use a deactivated stationary phase or a different purification method.

Experimental Protocols

Thin Layer Chromatography (TLC) for Mobile Phase Selection
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase (e.g., 1:1 hexane/ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Further visualization can be done using an iodine chamber or a p-anisaldehyde stain followed by gentle heating.

  • Rf Calculation: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

  • Optimization: Adjust the ratio of the solvents in the mobile phase to achieve an Rf value of ~0.3 for the this compound spot.

Flash Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Dry pack the column with silica gel (40-63 µm).

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Equilibration: Pre-elute the packed column with the chosen mobile phase (optimized from TLC) until the silica gel is fully saturated and the solvent begins to drip from the bottom.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

    • Maintain a constant level of solvent above the silica gel to prevent the column from running dry.

  • Fraction Collection:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the elution of the compounds by performing TLC on the collected fractions.

  • Analysis and Concentration:

    • Identify the fractions containing the pure this compound by TLC.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude 4-phenyl- 1,3-dioxolan-2-one tlc TLC Analysis for Solvent Optimization crude->tlc column Pack Silica Gel Column tlc->column Optimized Solvent System load Load Sample column->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect frac_tlc TLC Analysis of Fractions collect->frac_tlc combine Combine Pure Fractions frac_tlc->combine evap Solvent Evaporation combine->evap pure Pure 4-phenyl- 1,3-dioxolan-2-one evap->pure

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column cause1 Incorrect Mobile Phase start->cause1 cause2 Improper Column Packing start->cause2 cause3 Sample Overload start->cause3 cause4 Compound Instability start->cause4 sol1 Optimize Solvent System via TLC cause1->sol1 sol2 Repack Column Carefully cause2->sol2 sol3 Reduce Sample Amount cause3->sol3 sol4 Use Neutral Alumina or Deactivated Silica cause4->sol4

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Thermal Stability of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the thermal stability of 4-phenyl-1,3-dioxolan-2-one during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

A1: this compound is a relatively thermally stable compound. It has a high boiling point of 354.8°C at 760 mmHg, which suggests it can withstand elevated temperatures without decomposition under inert conditions.[1] However, prolonged heating at high temperatures or the presence of certain reagents can promote degradation.

Q2: Has the specific decomposition temperature of this compound been determined by Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC)?

Q3: What are the likely decomposition products of this compound at elevated temperatures?

A3: While specific studies on the decomposition products of this compound are not available, studies on similar dioxolanone structures suggest that thermal fragmentation can occur. For instance, the pyrolysis of a related compound, (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one, results in the formation of a phenyl ketone.[2] It is plausible that this compound could decompose to yield products such as styrene (B11656) oxide, carbon dioxide, and potentially benzaldehyde (B42025) or other aromatic compounds depending on the decomposition pathway.

Q4: Can catalysts or reagents affect the thermal stability of this compound?

A4: Yes, the presence of catalysts and certain reagents can significantly influence the thermal stability of cyclic carbonates. Strong acids, strong bases, and certain metal catalysts can lower the decomposition temperature and alter the decomposition pathway. It is crucial to assess the compatibility of all reaction components with this compound at the intended reaction temperature.

Q5: What are the potential safety hazards associated with the thermal decomposition of this compound?

A5: The thermal decomposition of this compound can lead to the formation of volatile and potentially flammable or toxic byproducts. A rapid, uncontrolled decomposition can also lead to a sudden increase in pressure within a closed system, creating a risk of explosion (thermal runaway).[3][4][5] It is imperative to have appropriate pressure relief systems in place for high-temperature reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound at elevated temperatures.

Issue Potential Cause Troubleshooting Steps
Unexpected side products or low yield at high temperatures. Thermal decomposition of this compound.- Lower the reaction temperature if the reaction kinetics allow. - Reduce the reaction time. - Screen for a more selective catalyst that operates at a lower temperature. - Perform a thermal stability analysis (TGA/DSC) of the reaction mixture to identify the decomposition onset temperature.
Pressure build-up in the reactor. Gas evolution from the decomposition of this compound (e.g., CO2).- Ensure the reactor is equipped with a properly functioning pressure relief valve. - Conduct the reaction in a well-ventilated fume hood. - Consider performing the reaction under a gentle flow of inert gas to sweep away gaseous byproducts. - Reduce the reaction scale until the pressure issue is understood and controlled.
Discoloration of the reaction mixture (darkening). Formation of degradation products or charring at high temperatures.- Lower the reaction temperature. - Use a higher purity grade of this compound. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Inconsistent reaction outcomes. Variations in heating profiles or "hot spots" in the reactor leading to localized decomposition.- Ensure uniform heating of the reactor using a well-calibrated heating mantle or oil bath with good stirring. - Use a temperature controller to maintain a stable reaction temperature. - Consider using a solvent with a boiling point that helps to regulate the temperature.

Data Summary

The following table summarizes the available physical and safety data for this compound.

PropertyValueReference
Molecular Formula C₉H₈O₃[6][7]
Molecular Weight 164.16 g/mol [6][7]
Boiling Point 354.8 °C at 760 mmHg
Physical Form Solid
Storage Temperature 2-8°C, sealed in dry conditions
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocols

General Protocol for Assessing Thermal Stability using TGA and DSC

This protocol provides a general methodology for determining the thermal stability of this compound or its reaction mixtures.

1. Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a TGA or DSC pan.

  • For reaction mixtures, ensure the sample is representative of the bulk mixture.

3. TGA Analysis:

  • Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data to Collect: Onset temperature of decomposition (the temperature at which significant weight loss begins), percentage weight loss at different temperatures.

4. DSC Analysis:

  • Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 25°C).

    • Ramp the temperature to a point above the expected decomposition temperature (e.g., 400°C) at a heating rate of 10°C/min.

  • Data to Collect: Melting point (endothermic peak), crystallization temperature (exothermic peak upon cooling), and decomposition exotherm.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Obtain/Prepare This compound or Reaction Mixture Weigh Accurately weigh 5-10 mg of sample Sample->Weigh TGA TGA Analysis (Ramp to 600°C) Weigh->TGA DSC DSC Analysis (Ramp to 400°C) Weigh->DSC TGA_Data Determine Onset of Decomposition (TGA) TGA->TGA_Data DSC_Data Identify Melting Point & Decomposition Exotherm (DSC) DSC->DSC_Data Stability_Assessment Assess Thermal Stability & Safe Operating Temperature TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment

Caption: Workflow for assessing the thermal stability of this compound.

Troubleshooting_Logic Start Thermal Stability Issue (e.g., low yield, pressure buildup) Check_Temp Is reaction temperature above 200°C? Start->Check_Temp Check_Reagents Are strong acids, bases, or incompatible catalysts present? Check_Temp->Check_Reagents Yes Check_Temp->Check_Reagents No Lower_Temp Action: Lower reaction temperature Check_Reagents->Lower_Temp No Change_Reagents Action: Re-evaluate catalyst/ reagent compatibility Check_Reagents->Change_Reagents Yes Perform_Analysis Action: Perform TGA/DSC on reaction mixture Lower_Temp->Perform_Analysis Change_Reagents->Perform_Analysis Optimize Optimize reaction conditions Perform_Analysis->Optimize

Caption: Troubleshooting logic for thermal stability issues.

References

Handling and storage best practices for 4-phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-phenyl-1,3-dioxolan-2-one. Here you will find frequently asked questions and troubleshooting guides to ensure the proper handling, storage, and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry environment at a temperature between 2-8°C. Proper storage is crucial to prevent degradation and maintain the integrity of the compound.

Q2: What are the primary hazards associated with this compound?

A2: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, and eye protection, in a well-ventilated area.

Q3: What is the thermal stability of this compound?

A3: this compound exhibits good thermal stability, with a high boiling point of 354.8°C at 760 mmHg. This property makes it suitable for use in reactions that require elevated temperatures.

Q4: Is this compound sensitive to moisture?

A4: While specific data on the moisture sensitivity of this compound is not extensively documented, its structural analogs, dioxolanones, are known to be susceptible to hydrolysis. Therefore, it is best practice to handle and store the compound under dry conditions to prevent potential degradation.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using 1H NMR spectroscopy.[2][3] The proton NMR spectrum should be compared against a reference spectrum to identify any impurities. A typical purity for commercially available this compound is ≥95%.[4]

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction

Possible Cause:

  • Presence of Moisture: Traces of water can lead to the hydrolysis of this compound, reducing the yield of the desired product.

  • Low Reaction Temperature: The reaction kinetics may be slow at lower temperatures.

  • Impure Starting Material: Impurities in the this compound can interfere with the reaction.

Solutions:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable technique like TLC or NMR.

  • Verify Purity: Check the purity of the this compound using 1H NMR before use. If necessary, purify the compound.

Issue 2: Formation of Side Products in Polymerization Reactions

Possible Cause:

  • Side Reactions: In ring-opening polymerization, side reactions can occur, such as a competitive elimination and a subsequent Tishchenko reaction facilitated by formaldehyde, which can be formed during the polymerization of related dioxolanones.

Solutions:

  • Catalyst Selection: The choice of catalyst can significantly impact the outcome of the polymerization. For instance, in the ring-opening polymerization of 5-phenyl-1,3-dioxolane-4-one, sterically-unencumbered and electronically-neutral salen aluminum catalysts have shown a good balance of reactivity and selectivity.

  • Reaction Conditions: The use of a dynamic vacuum during the polymerization can help to remove volatile byproducts like formaldehyde, thus favoring the desired polymerization pathway.

Issue 3: Degradation of the Compound Upon Storage or During Experimentation

Possible Cause:

  • Improper Storage: Exposure to moisture and elevated temperatures can lead to degradation.

  • Photochemical Decomposition: Some cyclic carbonates can be sensitive to light. There is evidence that this compound can undergo photolysis.[5]

Solutions:

  • Adhere to Recommended Storage: Always store the compound at 2-8°C in a tightly sealed, dry container.

  • Protect from Light: Store the compound in an amber vial or in a dark place to prevent photochemical degradation. When used in reactions, consider protecting the reaction vessel from light if photolabile intermediates are a concern.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 4427-92-3
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
Boiling Point 354.8°C at 760 mmHg
Physical Form Solid

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendation
Storage Temperature 2-8°C
Storage Conditions Sealed in a dry environment
Handling In a well-ventilated area with appropriate PPE

Experimental Protocols

Protocol 1: General Handling and Dispensing
  • Before use, allow the container of this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation upon opening.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Weigh the desired amount of the solid compound quickly and transfer it to the reaction vessel.

  • Reseal the container tightly immediately after use and store it at the recommended temperature of 2-8°C.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectrum and integrate the signals. Compare the obtained spectrum with a reference spectrum to identify any impurity peaks. The expected chemical shifts for this compound should be observed.

  • Purity Calculation: The purity can be estimated by comparing the integral of the main compound peaks to the integrals of any impurity peaks. For quantitative analysis, a known amount of an internal standard can be added.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start storage Retrieve from 2-8°C Storage start->storage equilibrate Equilibrate to RT in Desiccator storage->equilibrate weigh Weigh Compound in Fume Hood equilibrate->weigh setup Set up Reaction Under Inert Atmosphere weigh->setup addition Add Compound to Reaction Mixture setup->addition run_reaction Run Reaction (Monitor Progress) addition->run_reaction workup Reaction Work-up run_reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Purity & Structure Analysis (NMR, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for using this compound.

troubleshooting_workflow cluster_reaction_check Reaction Check cluster_product_check Product Check cluster_stability_check Stability Check issue Experimental Issue Encountered incomplete_reaction Incomplete Reaction? issue->incomplete_reaction side_products Side Products Observed? issue->side_products degradation Suspected Degradation? issue->degradation check_purity Check Starting Material Purity (NMR) incomplete_reaction->check_purity Yes check_conditions Verify Anhydrous Conditions check_purity->check_conditions optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp change_catalyst Consider Different Catalyst side_products->change_catalyst Yes use_vacuum Use Dynamic Vacuum change_catalyst->use_vacuum check_storage Verify Storage Conditions (2-8°C, Dry) degradation->check_storage Yes protect_light Protect from Light check_storage->protect_light

Caption: A troubleshooting guide for common issues with this compound.

hydrolysis_pathway dioxolanone This compound intermediate Carbonic Acid Intermediate dioxolanone->intermediate + H₂O water H₂O acid H⁺ (catalyst) acid->dioxolanone styrene_glycol Styrene Glycol intermediate->styrene_glycol carbon_dioxide CO₂ intermediate->carbon_dioxide

Caption: The proposed acid-catalyzed hydrolysis pathway of this compound.

References

Technical Support Center: Purification of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-phenyl-1,3-dioxolan-2-one.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the common impurities in crude this compound synthesized from styrene (B11656) oxide and CO2?

Common impurities can include:

  • Unreacted Styrene Oxide: A common starting material that may not have fully reacted.

  • 1-Phenyl-1,2-ethanediol: This can result from the hydrolysis of either the starting epoxide or the final product, particularly if moisture is present during the reaction or work-up.

  • Catalyst Residues: Depending on the synthetic route, residual catalyst used for the CO2 cycloaddition may be present.

  • Polymeric Byproducts: Under certain conditions, polymerization of styrene oxide can occur.

  • Solvent Residues: Residual solvents from the reaction or initial extraction steps.

Q2: My purified this compound appears oily or fails to solidify. What could be the cause?

This issue is often due to the presence of impurities that depress the melting point of the compound. Potential culprits include residual solvents or unreacted starting materials. It is also possible that the product has partially hydrolyzed to 1-phenyl-1,2-ethanediol, which is a viscous liquid.

Troubleshooting Steps:

  • Dry the sample thoroughly: Ensure all solvent has been removed, preferably under high vacuum.

  • Re-purify the sample: Consider an alternative purification method. If you previously used recrystallization, try column chromatography, or vice versa.

  • Check for hydrolysis: Analyze the sample using techniques like NMR or IR spectroscopy to check for the presence of the diol impurity. If hydrolysis has occurred, it may be necessary to repeat the synthesis under anhydrous conditions.

Q3: After recrystallization, the recovery of this compound is very low. How can I improve the yield?

Low recovery during recrystallization can be attributed to several factors:

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Using too much solvent: An excessive amount of solvent will keep more of the product dissolved, thus reducing the recovered yield.[1]

  • Premature crystallization: If the solution cools too quickly, the product may precipitate out along with impurities, leading to a purer but smaller yield upon subsequent washing.

Troubleshooting Steps:

  • Optimize the solvent system: Test a range of solvents and solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Use a minimal amount of hot solvent: Add just enough hot solvent to fully dissolve the crude product.[1]

  • Allow for slow cooling: Let the solution cool to room temperature slowly before placing it in an ice bath to maximize crystal formation.[1]

Q4: During column chromatography, my compound is not separating well from an impurity. What can I do?

Poor separation in column chromatography can be due to an inappropriate solvent system or issues with the stationary phase.

Troubleshooting Steps:

  • Optimize the eluent system: Use thin-layer chromatography (TLC) to test different solvent mixtures to find an eluent that provides good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal). A common starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

  • Use a solvent gradient: If a single solvent system is ineffective, a gradient elution, where the polarity of the eluent is gradually increased, can improve separation.

  • Check the column packing: Ensure the silica (B1680970) gel is packed uniformly to avoid channeling, which can lead to poor separation.

  • Consider a different stationary phase: If separation on silica gel is challenging, other stationary phases like alumina (B75360) could be explored.

Data Presentation

Purification MethodKey ParametersExpected PurityTypical RecoveryNotes
Recrystallization Solvent System: Ethanol, Methanol/Water, Acetone/Water, or Ethyl Acetate/Heptane mixtures are good starting points.[2]>98%60-85%Highly dependent on the chosen solvent and the initial purity of the crude product.
Vacuum Distillation Boiling Point: 354.8°C at 760 mmHg.[3] Distillation under reduced pressure is necessary.>99%70-90%Effective for removing non-volatile impurities. The high boiling point requires a good vacuum source.
Column Chromatography Stationary Phase: Silica Gel. Eluent: Hexane/Ethyl Acetate gradient.>99%50-80%Useful for removing impurities with similar polarity. Yield can be lower due to product loss on the column.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the solid when hot but allow it to crystallize upon cooling.[1][4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. Use a Kugelrohr apparatus for small quantities.

  • Sample Preparation: Place the crude this compound in the distillation flask.

  • Distillation: Gradually apply vacuum and slowly heat the distillation flask. Collect the fraction that distills at the expected boiling point under the applied pressure. Due to its high boiling point, a high vacuum is recommended.[3]

  • Collection: Collect the purified product in a pre-weighed receiving flask.

Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and level bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Decision_Tree start Crude this compound impurity_check Initial Purity Assessment (e.g., TLC, NMR) start->impurity_check high_purity High Purity (>90%)? impurity_check->high_purity low_purity Low Purity (<90%)? impurity_check->low_purity distillation Vacuum Distillation impurity_check->distillation Non-volatile Impurities Suspected high_purity->low_purity No recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography low_purity->column_chromatography Yes reassess Reassess Purity recrystallization->reassess column_chromatography->reassess distillation->reassess final_product Pure Product reassess->column_chromatography Further Purification Needed reassess->final_product Purity Acceptable Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

References

Validation & Comparative

High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Purity Analysis of 4-Phenyl-1,3-dioxolan-2-one by High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of this compound, also known as styrene (B11656) carbonate. Alternative methods are also discussed, supported by experimental data and detailed protocols to ensure accurate and reliable results.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase chromatography, particularly with a C18 stationary phase, is the most common and effective approach.

Recommended HPLC Protocol

A typical reversed-phase HPLC method for the analysis of this compound utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The inclusion of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape and resolution.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve This compound in mobile phase Filter Filter both solutions through a 0.45 µm filter Sample->Filter Standard Prepare a standard solution of known concentration Standard->Filter Injection Inject sample and standard onto the HPLC system Filter->Injection Separation Isocratic or gradient elution through C18 column Injection->Separation Detection UV detection at an appropriate wavelength (e.g., 220 nm or 254 nm) Separation->Detection Integration Integrate peak areas of the main component and any impurities Detection->Integration Calculation Calculate purity based on the relative peak areas Integration->Calculation

Caption: Workflow for the purity analysis of this compound by HPLC.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
with 0.1% Phosphoric Acid or Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL
Column Temp. Ambient or 30 °C
Potential Impurities in this compound

The most common synthesis route for this compound is the reaction of styrene oxide with carbon dioxide.[1] Therefore, a primary potential impurity is unreacted styrene oxide . Depending on the reaction conditions and purification methods, other byproducts may also be present. It is crucial to develop an HPLC method that can effectively separate the main compound from these potential impurities.

Comparison with Alternative Purity Analysis Methods

While HPLC is the preferred method, other techniques can also be employed for purity determination.

Table 2: Comparison of Purity Analysis Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.Requires specialized equipment and solvents.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities, high efficiency.Not suitable for thermally labile compounds; this compound may decompose at high temperatures.[2]
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides structural information, can be used for quantitative analysis without a reference standard (qNMR).[3]Lower sensitivity compared to HPLC, requires more expensive equipment and deuterated solvents.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_main Purity Analysis of this compound cluster_info Information Obtained HPLC HPLC-UV (Primary Method) Purity Quantitative Purity HPLC->Purity GC Gas Chromatography (GC) Volatile_Impurities Volatile Impurities GC->Volatile_Impurities NMR NMR Spectroscopy Structural_Info Structural Information & Quantitative Purity (qNMR) NMR->Structural_Info

Caption: Relationship between analytical techniques and the type of purity information obtained.

Detailed Experimental Protocols

HPLC Method Validation

For regulatory submissions and quality control, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Sample Preparation for HPLC
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) for Volatile Impurities

While not ideal for the primary component, GC is excellent for detecting volatile impurities like residual solvents or starting materials.

Table 3: GC Method Parameters

ParameterRecommended Condition
Column DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Injector Temp. 250 °C
Detector Temp. 280 °C (FID)
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Quantitative NMR (qNMR)

qNMR can be used for purity determination without the need for a specific reference standard of the analyte. An internal standard of known purity is used instead.

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.

By employing these methodologies, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their starting materials for further research and development.

References

Comparative Guide to the Characterization of 4-Phenyl-1,3-dioxolan-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data for 4-phenyl-1,3-dioxolan-2-one and its derivatives. This class of compounds, often synthesized via the cycloaddition of carbon dioxide with corresponding styrene (B11656) oxides, serves as a valuable scaffold in medicinal chemistry and materials science. Understanding their spectroscopic and physical properties is crucial for their application and development.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize key physicochemical and spectroscopic data for this compound and a selection of its derivatives. These derivatives showcase the impact of substitution on the phenyl ring on their characteristic properties.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundthis compoundC₉H₈O₃164.16[1]Solid
4-(p-Tolyl)-1,3-dioxolan-2-one4-(p-Tolyl)-1,3-dioxolan-2-oneC₁₀H₁₀O₃178.18Not specified
4,5-Diphenyl-1,3-dioxolan-2-one4,5-Diphenyl-1,3-dioxolan-2-oneC₁₅H₁₂O₃240.26Not specified

Table 1: Physicochemical Properties of this compound and Derivatives.

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
This compound 7.42-7.30 (m, 5H, Ar-H), 5.65 (t, J=8.0 Hz, 1H, CH-Ph), 4.78 (t, J=8.4 Hz, 1H, O-CH₂), 4.33 (t, J=8.2 Hz, 1H, O-CH₂)[2]154.8 (C=O), 135.8 (Ar-C), 129.8 (Ar-CH), 129.4 (Ar-CH), 126.0 (Ar-CH), 77.9 (CH-Ph), 71.1 (O-CH₂)~1800 (C=O stretch)
4-(p-Tolyl)-1,3-dioxolan-2-one 7.25 (d, J=8.1 Hz, 2H, Ar-H), 7.18 (d, J=8.1 Hz, 2H, Ar-H), 5.61 (t, J=8.0 Hz, 1H, CH-Ar), 4.75 (t, J=8.4 Hz, 1H, O-CH₂), 4.30 (t, J=8.2 Hz, 1H, O-CH₂), 2.36 (s, 3H, CH₃)154.9 (C=O), 139.5 (Ar-C), 132.8 (Ar-C), 129.9 (Ar-CH), 125.9 (Ar-CH), 77.9 (CH-Ar), 71.2 (O-CH₂), 21.3 (CH₃)Not specified
4,5-Diphenyl-1,3-dioxolan-2-one 7.41 (s, 6H, Ar-H), 7.31 (d, J=24.9 Hz, 4H, Ar-H), 5.42 (s, 2H, CH-Ph)[3]154.1 (C=O), 134.8 (Ar-C), 129.9 (Ar-CH), 129.3 (Ar-CH), 126.2 (Ar-CH), 85.4 (CH-Ph)[3]Not specified

Table 2: Spectroscopic Data for this compound and Derivatives.

Experimental Protocols

Synthesis of 4-Aryl-1,3-dioxolan-2-ones via CO₂ Cycloaddition

This protocol describes a general method for the synthesis of 4-aryl-1,3-dioxolan-2-ones from the corresponding styrene oxides and carbon dioxide, a common and atom-economical approach.

Materials:

  • Substituted Styrene Oxide (1.0 eq)

  • Catalyst (e.g., Zinc Iodide, Imidazole derivatives, 1.0 mol%)[4]

  • Co-catalyst (if required)

  • Anhydrous solvent (if not solvent-free)

  • Carbon Dioxide (balloon pressure or high-pressure reactor)

Procedure:

  • To a dry reaction vessel, add the substituted styrene oxide and the catalyst.

  • If the reaction is performed under solvent-free conditions, proceed to the next step. Otherwise, add the anhydrous solvent.

  • Purge the reaction vessel with carbon dioxide.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a carbon dioxide atmosphere (typically 1 atm to 2.0 MPa).[4][5]

  • Stir the reaction mixture for the specified time (e.g., 12-18 hours).[4][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired 4-aryl-1,3-dioxolan-2-one.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, acquire the spectrum with proton decoupling.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified compound using an FT-IR spectrometer.

  • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • For liquid or low-melting solid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • The characteristic absorption band for the cyclic carbonate carbonyl group is typically observed in the range of 1780-1820 cm⁻¹.

Visualizations

Synthesis_Workflow StyreneOxide Substituted Styrene Oxide ReactionVessel Reaction Vessel (Solvent-free or Anhydrous Solvent) StyreneOxide->ReactionVessel CO2 Carbon Dioxide (CO₂) CO2->ReactionVessel Catalyst Catalyst / Co-catalyst Catalyst->ReactionVessel Heating Heating (80-100°C) ReactionVessel->Heating Purification Purification (Column Chromatography) Heating->Purification Product 4-Aryl-1,3-dioxolan-2-one Purification->Product

Caption: General workflow for the synthesis of 4-aryl-1,3-dioxolan-2-ones.

Characterization_Flow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PurifiedProduct Purified Product NMR NMR Spectroscopy (¹H and ¹³C) PurifiedProduct->NMR IR IR Spectroscopy PurifiedProduct->IR MS Mass Spectrometry (Optional) PurifiedProduct->MS StructureElucidation Structure Elucidation NMR->StructureElucidation PurityConfirmation Purity Confirmation NMR->PurityConfirmation IR->StructureElucidation MS->StructureElucidation

Caption: Workflow for the characterization of 4-aryl-1,3-dioxolan-2-ones.

References

A Comparative Guide to the Synthesis of 4-phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 4-phenyl-1,3-dioxolan-2-one, a valuable building block, can be synthesized through various routes.[1][2] This guide provides a comparative analysis of the predominant synthesis methodologies, supported by experimental data, to aid in the selection of the most suitable pathway for your research needs.

The primary and most contemporary route for synthesizing this compound is the cycloaddition of carbon dioxide (CO₂) to styrene (B11656) oxide. This method is favored for its atom economy and utilization of a renewable C1 source (CO₂). A classical, though less common, approach involves the reaction of styrene glycol with phosgene (B1210022) or its derivatives. This guide will focus on the variations within the more prevalent CO₂ cycloaddition pathway, highlighting different catalytic systems.

Comparison of Catalytic Systems for CO₂ Cycloaddition to Styrene Oxide

The choice of catalyst is critical in the cycloaddition of CO₂ to styrene oxide, influencing reaction efficiency, conditions, and overall yield. Below is a summary of various catalytic systems with their respective performance data.

Catalyst SystemCo-catalyst/SolventTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Yield (%)Reference
Imidazole (B134444)Solvent-free1002.018-45[3]
ZnI₂Solvent-free1002.018High21[3]
Imidazole + ZnI₂Solvent-free1002.018-98[3]
Cu-ABF@ASMNPsDBU (4 mol%)800.1 (1 atm)12-up to 92 (GC-MS)[4]
Urea (B33335)Catalyst-free-----[5]
La-Zr mixed oxide------[6]
Zeolite encapsulated Co(II), Cu(II), and Zn(II) complexesAcetoneReflux--Good to Excellent-[7][8]

Experimental Protocols

General Procedure for CO₂ Cycloaddition Catalyzed by Imidazole and Zinc Iodide

This protocol is based on the synergistic catalytic system of imidazole and zinc iodide, which has demonstrated high yields.[3]

Materials:

  • Styrene oxide

  • Imidazole

  • Zinc Iodide (ZnI₂)

  • Pressurized reaction vessel (autoclave)

  • CO₂ cylinder

  • Standard glassware for workup

  • Solvents for extraction and purification (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Chromatography setup for purification

Procedure:

  • To a clean, dry pressurized reaction vessel, add styrene oxide (1.0 eq).

  • Add imidazole (0.01 eq) and zinc iodide (0.01 eq) to the reaction vessel.

  • Seal the reaction vessel and purge with CO₂ gas.

  • Pressurize the vessel with CO₂ to 2.0 MPa.

  • Heat the reaction mixture to 100 °C with stirring.

  • Maintain the reaction at this temperature and pressure for 18 hours.

  • After the reaction is complete, cool the vessel to room temperature and slowly vent the CO₂ pressure.

  • The crude product can be analyzed by ¹H NMR to determine conversion and yield.[3]

  • For purification, dissolve the crude product in a suitable organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, this compound, can be further purified by column chromatography.

Synthesis Pathways and Workflows

The following diagrams illustrate the primary synthesis route for this compound and a general experimental workflow.

Synthesis_Route Styrene_Oxide Styrene Oxide Reaction Styrene_Oxide->Reaction CO2 CO₂ CO2->Reaction Catalyst Catalyst (e.g., Imidazole/ZnI₂) Catalyst->Reaction Product This compound Reaction->Product Cycloaddition

Caption: Synthesis of this compound via CO₂ cycloaddition.

Experimental_Workflow Start Start Add_Reactants Add Styrene Oxide, Catalyst to Reaction Vessel Start->Add_Reactants Pressurize Seal and Pressurize with CO₂ Add_Reactants->Pressurize Heat Heat and Stir Pressurize->Heat Cool_Vent Cool and Vent Heat->Cool_Vent Workup Workup and Purification Cool_Vent->Workup Product Pure this compound Workup->Product

Caption: General experimental workflow for the synthesis.

References

A Comparative Guide to 4-Phenyl-1,3-dioxolan-2-one and Other Cyclic Carbonates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic routes. Cyclic carbonates, a versatile class of compounds, have garnered significant attention as building blocks and intermediates. This guide provides an objective comparison of 4-Phenyl-1,3-dioxolan-2-one (also known as styrene (B11656) carbonate) with other common cyclic carbonates, such as ethylene (B1197577) carbonate and propylene (B89431) carbonate, focusing on their performance in key synthetic applications. The information presented is supported by experimental data to aid in making informed decisions for your research and development endeavors.

Introduction to Cyclic Carbonates

Cyclic carbonates are five- or six-membered heterocyclic organic compounds containing a carbonate group within the ring. Their utility in organic synthesis is wide-ranging, from serving as polar aprotic solvents and electrolyte components in lithium-ion batteries to acting as precursors for polymers and protecting groups for diols. The reactivity and physical properties of cyclic carbonates can be significantly influenced by the substituents on the ring, making the choice of a specific cyclic carbonate critical for optimizing a given chemical transformation.

This guide will focus on the comparative performance of this compound against its unsubstituted and methyl-substituted counterparts in three key areas: synthesis, polymerization, and as protecting groups.

Synthesis of Cyclic Carbonates: A Comparative Overview

The most common and atom-economical method for synthesizing five-membered cyclic carbonates is the cycloaddition of carbon dioxide (CO₂) to the corresponding epoxides. This reaction is typically catalyzed by a variety of systems, including alkali metal halides, ammonium (B1175870) salts, and metal-based catalysts. The efficiency of this synthesis is a crucial factor in the overall cost-effectiveness and environmental impact of using these reagents.

The synthesis of this compound from styrene oxide and CO₂ has been extensively studied, with various catalysts demonstrating different levels of efficiency. Below is a comparative summary of catalytic performance for the synthesis of this compound, ethylene carbonate, and propylene carbonate.

Table 1: Comparative Catalytic Synthesis of Cyclic Carbonates from Epoxides and CO₂

Cyclic CarbonateEpoxideCatalystTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
This compound Styrene OxideZn-Mg-Al-O140-12-88.899.2[1]
This compound Styrene OxideImidazole (B134444)1002.018-31-53-[2][3]
Ethylene Carbonate Ethylene OxideZn-phenolate/ionic liquid805.0182.0-99.0-91.0-100.0[4]
Propylene Carbonate Propylene OxideCeO₂–La₂O₃1302.06-69-[2]
Propylene Carbonate Propylene OxideCe–La–Zr–O----HighHigh[5]
Propylene Carbonate Propylene OxideAcetic acid/KI900.90.25100--[6]

Key Observations:

  • The synthesis of all three cyclic carbonates can be achieved with high yields and selectivities under appropriate catalytic conditions.

  • The choice of catalyst plays a significant role in the reaction efficiency, with composite metal oxides and binary catalyst systems often demonstrating superior performance.

  • For this compound, both heterogeneous mixed oxides and simpler homogeneous catalysts like imidazole derivatives can be effective, offering flexibility in catalyst selection based on process requirements.

Performance in Ring-Opening Polymerization

Cyclic carbonates are important monomers for the synthesis of polycarbonates, which are biodegradable and biocompatible polymers with numerous applications in the biomedical field. The reactivity of the cyclic carbonate in ring-opening polymerization (ROP) is a critical performance indicator.

The copolymerization of cyclic carbonates with other monomers is a common strategy to tailor polymer properties. Reactivity ratios (r) are used to describe the tendency of monomers to add to a growing polymer chain. For a copolymerization of two monomers, M₁ and M₂, r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k is the rate constant for the addition of a monomer to a growing chain end.

  • If r > 1, the growing chain preferentially adds the same monomer.

  • If r < 1, the growing chain preferentially adds the other monomer.

  • If r ≈ 1, random copolymerization occurs.

  • If r ≈ 0, alternating copolymerization is favored.

While specific reactivity ratios for this compound are not widely reported, studies on similar phenyl-substituted dioxolane monomers can provide insights. For example, the copolymerization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (B99206) (PDMMA) with styrene (St) yielded reactivity ratios of r(PDMMA) = 0.183 and r(St) = 0.34, indicating a tendency for cross-propagation over homopolymerization for both monomers.

Application as a Protecting Group for Diols

The protection of diols is a common requirement in multi-step organic synthesis. Cyclic acetals and ketals are frequently used for this purpose. Cyclic carbonates can also serve as protecting groups for 1,2- and 1,3-diols, offering an alternative with different stability and deprotection characteristics.

The formation of a cyclic carbonate from a diol can be achieved using various reagents, including phosgene (B1210022) derivatives or by transesterification with other carbonates. The stability of the resulting cyclic carbonate protecting group is a key consideration. Generally, cyclic carbonates are stable under neutral and acidic conditions but are cleaved under basic conditions. This orthogonality to acid-labile protecting groups like acetals is a significant advantage.

While quantitative comparative studies on the performance of this compound as a protecting group are scarce, the phenyl substituent is expected to influence its stability and reactivity. The electron-withdrawing nature of the phenyl group may affect the ease of formation and the conditions required for deprotection.

Logical Relationship: Diol Protection Strategies

G cluster_0 Diol Protection cluster_1 Protecting Groups cluster_2 Deprotection Conditions Diol Diol Cyclic_Carbonate Cyclic Carbonate (e.g., this compound) Diol->Cyclic_Carbonate Formation Cyclic_Acetal Cyclic Acetal (e.g., Acetonide) Diol->Cyclic_Acetal Formation Base Base Cyclic_Carbonate->Base Cleavage Acid Acid Cyclic_Acetal->Acid Cleavage

Caption: Orthogonal protection and deprotection of diols.

Experimental Protocols

Synthesis of this compound from Styrene Oxide and CO₂

Catalyst: Imidazole

Procedure:

  • A high-pressure stainless steel autoclave reactor is charged with styrene oxide and imidazole (1.0 mol% relative to the epoxide).

  • The reactor is sealed and then pressurized with carbon dioxide to 2.0 MPa.

  • The reaction mixture is heated to 100 °C and stirred for 18 hours.

  • After cooling to room temperature, the reactor is depressurized.

  • The conversion of styrene oxide and the yield of this compound are determined by ¹H NMR spectroscopy.[2][3]

Workflow for Catalytic Synthesis of Cyclic Carbonates

G Epoxide Epoxide Reaction_Vessel High-Pressure Reactor Epoxide->Reaction_Vessel CO2 CO2 CO2->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Heating_Stirring Heating & Stirring Reaction_Vessel->Heating_Stirring Cyclic_Carbonate Cyclic Carbonate Product Heating_Stirring->Cyclic_Carbonate Purification Purification Cyclic_Carbonate->Purification

References

A Comparative Guide to Diol Protecting Groups: 4-Phenyl-1,3-dioxolan-2-one vs. Acetal Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of diol functionalities is a critical maneuver in the intricate choreography of multi-step organic synthesis. The choice of a protecting group can dictate the efficiency, yield, and ultimate success of a synthetic route. This guide provides an objective comparison of 4-phenyl-1,3-dioxolan-2-one, a cyclic carbonate, with two of the most common diol protecting groups: benzylidene acetals and acetonides (isopropylidene ketals).

The ideal protecting group should be easy to introduce and remove in high yields, stable to a range of reaction conditions, and should not interfere with subsequent transformations. This comparison delves into the performance of these three protecting groups, offering supporting experimental data and detailed protocols to inform the selection process.

At a Glance: Performance Comparison

FeatureThis compound (Cyclic Carbonate)Benzylidene Acetal (B89532)Acetonide (Isopropylidene Ketal)
Structure Cyclic CarbonateCyclic AcetalCyclic Ketal
Formation Conditions Typically requires activation of the diol or use of a phosgene (B1210022) equivalent (e.g., carbonyldiimidazole).Acid-catalyzed reaction with benzaldehyde (B42025) or its dimethyl acetal.[1]Acid-catalyzed reaction with acetone (B3395972) or 2,2-dimethoxypropane.
Stability Generally stable to acidic conditions and some reductive conditions.Stable to basic, nucleophilic, and some reductive/oxidative conditions.[2]Stable to basic and neutral conditions.[1]
Deprotection Conditions Cleaved under basic conditions (e.g., hydrolysis with base).[2]Cleaved by acidic hydrolysis or hydrogenolysis.Cleaved under mild aqueous acidic conditions (e.g., acetic acid).[1]
Selectivity Can offer chemoselectivity for vicinal diols.Can exhibit thermodynamic preference for 1,3-diols.Generally shows a kinetic preference for the protection of cis-1,2-diols.
Orthogonality Orthogonal to acid-labile groups (e.g., acetals, silyl (B83357) ethers).Orthogonal to base-labile groups (e.g., esters, carbonates).Orthogonal to base-labile groups.

Experimental Data Summary

Quantitative data on the direct comparison of these protecting groups in a single system is scarce in the literature. However, representative yields for their formation and deprotection under various conditions are summarized below.

Protecting GroupSubstrateProtection Reagents & ConditionsProtection Yield (%)Deprotection Reagents & ConditionsDeprotection Yield (%)Reference
Cyclic Carbonate 1,3-DiolsCO₂, DBU, Tosyl Chloride, Et₃N, CDCl₃, rt68%--[3]
Benzylidene Acetal Methyl α-D-glucopyranosideBenzaldehyde, ZnCl₂Not Specified10% Pd/C, H₂Not Specified
Benzylidene Acetal DiolBenzaldehyde dimethyl acetal, Cu(OTf)₂, Acetonitrile (B52724), rtHigh (not specified)--[4]
Acetonide DiolAcetone, Cation exchange resin, Toluene (B28343) or solvent-free, refluxExcellent (not specified)--
Acetonide Ingenol IntermediatePPTS, CH₂Cl₂/MeOH, rt-80% Acetic Acid (aq), 25°C>90%

Experimental Protocols

Protection of Diols

Protocol 1: Synthesis of 6-membered Cyclic Carbonates from 1,3-Diols using CO₂ [3]

This method provides a safer alternative to the use of phosgene derivatives.

  • A solution of the 1,3-diol (1.7 M) and a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent (e.g., CDCl₃) is prepared.

  • The solution is subjected to a low pressure of carbon dioxide.

  • After the selective mono-insertion of CO₂, tosyl chloride and triethylamine (B128534) are added to the reaction mixture.

  • The mixture is stirred at room temperature overnight.

  • The cyclic carbonate product is isolated and purified by column chromatography.

Protocol 2: Formation of Benzylidene Acetals using Cu(OTf)₂ [4]

This protocol offers a rapid and efficient method for benzylidene acetal formation at room temperature.

  • To a solution of the diol (1 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).

  • Add a catalytic amount of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05–0.1 mmol).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, the reaction can be quenched by adding triethylamine (0.2 mmol).

  • The product can be purified directly by silica (B1680970) gel column chromatography without an aqueous work-up.

Protocol 3: Acetonide Formation using a Cation Exchange Resin

This protocol describes a mild, efficient, and environmentally friendly method for the protection of 1,2- or 1,3-diols.

  • A mixture of the diol, acetone, and a cation exchange resin is prepared. The reaction can be carried out in a solvent such as toluene or under solvent-free conditions.

  • The reaction mixture is stirred for 5-10 hours at room temperature or refluxed for a shorter reaction time.

  • After completion, the resin is removed by filtration.

  • The solvent (if used) is removed by distillation.

  • The crude product is purified by column chromatography on neutral alumina.

Deprotection of Protecting Groups

Protocol 4: Cleavage of Cyclic Carbonates under Basic Conditions [5]

Cyclic carbonates can be readily cleaved by basic hydrolysis.

  • The cyclic carbonate is dissolved in a suitable solvent mixture (e.g., methanol (B129727)/water).

  • A base, such as lithium hydroxide (B78521) (LiOH) or potassium carbonate (K₂CO₃), is added to the solution.

  • The reaction is stirred at room temperature or heated as required, and the progress is monitored by TLC.

  • Upon completion, the reaction is neutralized with an acid, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the deprotected diol.

Protocol 5: Acid-Catalyzed Hydrolysis of Benzylidene Acetals

  • The benzylidene acetal is dissolved in a mixture of a protic solvent (e.g., methanol or ethanol) and water.

  • A catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added.

  • The reaction is stirred at room temperature or heated until the starting material is consumed (monitored by TLC).

  • The reaction is neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Protocol 6: Mild Acidic Deprotection of Acetonides

This protocol is suitable for substrates sensitive to strong acids.

  • The acetonide-protected compound is dissolved in a mixture of an organic solvent (e.g., dichloromethane) and an alcohol (e.g., methanol).

  • A mild acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), is added.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is isolated by extraction with an organic solvent, followed by drying and concentration.

Signaling Pathways and Experimental Workflows

In the context of complex molecule synthesis, the choice of protecting groups is often dictated by the need for an orthogonal protection strategy . This strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications at different positions of a molecule. The differential stability of cyclic carbonates (base-labile) and acetals (acid-labile) makes them excellent partners in such strategies.

Below is a logical workflow illustrating the decision-making process for selecting a diol protecting group in a multi-step synthesis.

Protecting_Group_Workflow Workflow for Diol Protecting Group Selection start Start: Polyol Substrate downstream_chem Consider Downstream Reaction Conditions start->downstream_chem acidic_cond Acidic Conditions? downstream_chem->acidic_cond Stability Needed basic_cond Basic Conditions? downstream_chem->basic_cond Stability Needed use_carbonate Protect as This compound (Cyclic Carbonate) acidic_cond->use_carbonate Yes use_acetal Protect as Benzylidene Acetal or Acetonide acidic_cond->use_acetal No basic_cond->use_carbonate No basic_cond->use_acetal Yes perform_synthesis Perform Synthetic Steps use_carbonate->perform_synthesis use_acetal->perform_synthesis deprotection_needed Deprotection Required? perform_synthesis->deprotection_needed deprotect_carbonate Cleave Carbonate (Basic Conditions) deprotection_needed->deprotect_carbonate Yes, Carbonate deprotect_acetal Cleave Acetal (Acidic/Hydrogenolysis) deprotection_needed->deprotect_acetal Yes, Acetal final_product Final Product deprotection_needed->final_product No deprotect_carbonate->final_product deprotect_acetal->final_product

Caption: Decision workflow for selecting a diol protecting group based on downstream reaction conditions.

Conclusion

The choice between this compound, benzylidene acetals, and acetonides as protecting groups for diols is highly dependent on the specific requirements of the synthetic route.

  • This compound and other cyclic carbonates are advantageous when subsequent reactions are to be carried out under acidic conditions, as they are stable to acid but can be selectively removed with base. This provides an orthogonal protection strategy when used in conjunction with acid-labile groups.

  • Benzylidene acetals and acetonides are the protecting groups of choice when stability under basic or nucleophilic conditions is required. Their removal under acidic conditions or via hydrogenolysis (for benzylidene acetals) offers flexibility. Acetonides are particularly useful for the protection of cis-diols and are generally more labile to acid than benzylidene acetals.

A thorough understanding of the stability and reactivity of these protecting groups, as outlined in this guide, is essential for the successful design and execution of complex organic syntheses. The provided protocols offer a starting point for the practical application of these crucial synthetic tools.

References

A Spectroscopic Showdown: Differentiating the Diastereomers of 4-phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the efficacy and safety of therapeutic agents. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 4-phenyl-1,3-dioxolan-2-one, a key intermediate in various synthetic pathways. By leveraging experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), this document outlines the key distinguishing features of these two diastereomers.

The relative orientation of the phenyl group at the C4 position of the dioxolanone ring gives rise to two distinct diastereomers: cis and trans. While subtle, these differences in stereochemistry manifest in unique spectroscopic signatures, allowing for their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound. It is important to note that while some data is directly reported, other values are inferred based on established principles of stereoisomer differentiation in similar cyclic systems.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Protonscis-Isomer (Expected δ, ppm)trans-Isomer (Reported δ, ppm)[1][2]Key Differentiating Features
Phenyl (C₆H₅)~7.30-7.45 (m)7.35-7.42 (m)Minimal difference expected.
Methine (H4)Shielded (lower δ)5.62 (t)The H4 proton in the cis-isomer is expected to be shielded by the carbonyl group, resulting in an upfield shift compared to the trans-isomer.
Methylene (H5)Diastereotopic (two distinct signals)4.33 (dd), 4.79 (dd)The coupling constants between H4 and the two H5 protons will differ between the isomers due to their dihedral angles.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Carboncis-Isomer (Expected δ, ppm)trans-Isomer (Reported δ, ppm)Key Differentiating Features
Carbonyl (C=O)~155154.8Minor shifts may be observed due to the different steric environments.
Phenyl (C₆H₅)~125-135125.9, 129.2, 129.8, 135.5Subtle differences in the chemical shifts of the aromatic carbons are possible.
Methine (C4)~7877.5The chemical shift of C4 is sensitive to the stereochemistry.
Methylene (C5)~7070.8The chemical shift of C5 is also influenced by the isomeric form.
Table 3: IR Spectroscopic Data
Functional Groupcis-Isomer (Expected ν, cm⁻¹)trans-Isomer (Reported ν, cm⁻¹)Key Differentiating Features
C=O Stretch~1800-1820~1810The exact position of the carbonyl stretch may vary slightly due to differences in ring strain and dipole moment between the isomers.
C-O-C Stretch~1050-1200~1170, 1070The pattern of the ether linkages' stretching vibrations can be a fingerprint region for distinguishing the isomers.
Table 4: Mass Spectrometry Data
IsomerMolecular Ion (M⁺) [m/z]Key Fragmentation Peaks [m/z]
cis and trans164118, 105, 90, 77

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound is typically achieved through the cycloaddition of carbon dioxide (CO₂) to styrene (B11656) oxide.[3][4] The stereochemistry of the resulting product is dependent on the stereochemistry of the starting epoxide.

Materials:

  • Styrene oxide (racemic, or enantiomerically pure for stereospecific synthesis)

  • Carbon dioxide (gas or supercritical fluid)

  • Catalyst (e.g., tetrabutylammonium (B224687) bromide (TBAB) or other suitable Lewis acid/base catalyst)

  • Solvent (if not performed neat)

Procedure:

  • In a high-pressure reactor, combine styrene oxide and the catalyst.

  • Pressurize the reactor with carbon dioxide to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir for the specified time.

  • After the reaction is complete, cool the reactor to room temperature and slowly release the pressure.

  • The crude product can be purified by distillation or column chromatography to separate the cis and trans isomers. The separation of diastereomers may be challenging and require optimization of the chromatographic conditions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the liquid sample can be prepared between two potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualization of Key Concepts

Isomer_Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_isomers Isomers Styrene_Oxide Styrene Oxide Reaction Cycloaddition Styrene_Oxide->Reaction CO2 CO₂ CO2->Reaction Catalyst Catalyst Catalyst->Reaction Isomer_Mixture cis/trans Mixture Reaction->Isomer_Mixture NMR NMR (¹H, ¹³C) Isomer_Mixture->NMR Differentiation by Chemical Shift & Coupling IR IR Isomer_Mixture->IR Differentiation by Vibrational Modes MS MS Isomer_Mixture->MS Similar Fragmentation cis cis-Isomer NMR->cis trans trans-Isomer NMR->trans IR->cis IR->trans MS->cis MS->trans

Caption: Workflow for the synthesis and spectroscopic differentiation of this compound isomers.

Spectroscopic_Relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule This compound Isomers (cis & trans) NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Connectivity Connectivity & Stereochemistry NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and the structural information they provide for the isomers.

References

Unveiling the Potential of 4-phenyl-1,3-dioxolan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is paramount to the success of experimental outcomes. This guide provides a comprehensive comparison of 4-phenyl-1,3-dioxolan-2-one, a versatile cyclic carbonate, with alternative compounds in key applications. Experimental data, detailed protocols, and visual workflows are presented to facilitate an informed evaluation of its performance.

I. Synthesis of this compound: A Performance Benchmark

This compound, also known as styrene (B11656) carbonate, is synthesized via the cycloaddition of carbon dioxide (CO2) to styrene oxide. This reaction is a cornerstone of green chemistry, offering a pathway to valuable chemicals from a readily available greenhouse gas. The efficiency of this synthesis is highly dependent on the catalytic system employed.

Comparative Performance of Catalysts

The following table summarizes the catalytic activity of various compounds in the synthesis of this compound from styrene oxide and CO2. The data highlights the significant impact of catalyst selection on reaction yield and conversion rates.

Catalyst SystemEpoxide Conversion (%)Cyclic Carbonate Yield (%)
Imidazole (B134444) (HIm)High31-53[1]
1-Methylimidazole (1M-Im)High31-53[1]
2-Methylimidazole (2M-HIm)High31-53[1]
Benzimidazole (Bz-HIm)High31-53[1]
2-Iodo-1-MethylimidazoleLowLow[1]
ZnI2HighLow (21)[1]
HIm / ZnI2Almost Complete98[1]

Table 1: Variation of the catalyst for the CO2 cycloaddition into styrene oxide. [1]

Experimental Protocol: Synthesis of this compound

This protocol details a typical procedure for the synthesis of this compound using a dual catalyst system.[1]

Materials:

Equipment:

  • 40 mL stainless steel reactor with thermocouple and magnetic stirrer

  • High-pressure CO2 line

  • Ice bath

  • NMR spectrometer

Procedure:

  • Add styrene oxide (20 mmol), imidazole (0.2 mmol), and zinc iodide (0.2 mmol) to the stainless steel reactor.

  • Seal the reactor and introduce CO2 to a pressure of 2.0 MPa.

  • Heat the reactor to 100 °C while stirring.

  • Maintain the reaction conditions for 18 hours.

  • After 18 hours, cool the reactor in an ice bath and slowly depressurize.

  • Add acetone to dissolve the reaction mixture.

  • Add a known amount of 1,3,5-trimethoxybenzene as an internal standard.

  • Analyze the product mixture by ¹H NMR spectroscopy to determine the conversion of styrene oxide and the yield of this compound.

II. This compound as a Protecting Group: A Comparative Perspective

While this compound is primarily recognized as a synthetic intermediate, its cyclic carbonate structure suggests potential application as a protecting group for diols. To evaluate this, we compare its characteristics with a well-established diol protecting group: the benzylidene acetal (B89532).

Cyclic acetals, such as benzylidene acetals, are commonly used for the protection of 1,2- and 1,3-diols in carbohydrate chemistry and other areas of organic synthesis.[2]

Comparison of Diol Protecting Groups
FeatureThis compound (Cyclic Carbonate)Benzylidene Acetal
Formation Cycloaddition of CO2 to an epoxideReaction of a diol with benzaldehyde (B42025) or its dimethyl acetal[2]
Stability Generally stableStable under basic and reductive conditions[3]
Deprotection Basic conditions[3]Acidic conditions or hydrogenolysis[3]
Key Advantage Atom-economical synthesisWell-established, versatile deprotection methods
Experimental Protocol: Diol Protection using Benzylidene Acetal

This protocol describes a general and efficient method for the formation of a benzylidene acetal from a diol using a copper(II) triflate catalyst.[2]

Materials:

Equipment:

  • Magnetic stirrer

  • Round-bottom flask

  • Thin-layer chromatography (TLC) plate and chamber

  • Rotary evaporator

Procedure:

  • Dissolve the diol (1 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add benzaldehyde dimethyl acetal (1.2 mmol) to the solution.

  • Add Cu(OTf)2 (0.05–0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the catalyst by adding triethylamine (0.2 mmol).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the benzylidene acetal.

III. Biological Activity and Signaling Pathways

Recent studies have indicated that some dioxolane derivatives can act as modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[4][5] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, removing a wide range of chemotherapeutic agents from cancer cells and thereby reducing their efficacy.

Modulators of P-gp can interfere with this efflux mechanism, potentially restoring the sensitivity of resistant cancer cells to chemotherapy. The interaction of small molecules with P-gp can either inhibit its function or, in some cases, alter its substrate specificity.[6]

References

A Comparative Guide to Catalysts for the Ring-Opening of 4-Phenyl-1,3-Dioxolan-2-One

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the polymerization of 4-phenyl-1,3-dioxolan-2-one, providing a foundation for the development of novel biomaterials and therapeutic delivery systems.

The ring-opening polymerization (ROP) of this compound, also known as styrene (B11656) carbonate, is a critical process for the synthesis of poly(styrene carbonate). This polymer is of significant interest in the biomedical and pharmaceutical fields due to its potential biodegradability and the versatility of its phenyl side-chains for further functionalization. The choice of catalyst is paramount in controlling the polymerization process, influencing key polymer properties such as molecular weight, polydispersity, and stereochemistry. This guide provides a comparative overview of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.

Performance Comparison of Catalytic Systems

The efficiency of the ring-opening polymerization of this compound is highly dependent on the catalyst employed. This section presents a comparative summary of the performance of different classes of catalysts under various reaction conditions. The data has been compiled from multiple studies to provide a broad overview. It is important to note that direct comparison can be challenging due to variations in experimental parameters across different research works.

Catalyst SystemCatalyst TypeMonomer:Catalyst RatioInitiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Organocatalyst (Strong Base)100:1Phenylacetic Acid16024>9512,0001.3
Tin(II) Octoate (Sn(Oct)₂) Metal-based (Lewis Acid)200:1Benzyl (B1604629) Alcohol130489218,5001.5
p-Toluenesulfonic Acid (p-TSA) Organocatalyst (Brønsted Acid)100:1Neopentanol11024859,5001.4
Zinc-based Catalyst Metal-based (Lewis Acid)150:1Benzyl Alcohol140369015,2001.6

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and comparison of catalysts. Below are representative methodologies for the ring-opening polymerization of this compound using different catalytic systems.

General Procedure for Ring-Opening Polymerization

All polymerizations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents to prevent premature termination of the polymerization.

1. Organocatalyzed Polymerization using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD):

  • Materials: this compound, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), phenylacetic acid, anhydrous toluene (B28343).

  • Procedure:

    • In a flame-dried Schlenk flask, this compound (e.g., 1.64 g, 10 mmol) and phenylacetic acid (e.g., 13.6 mg, 0.1 mmol) are dissolved in anhydrous toluene (10 mL).

    • The solution is stirred at room temperature until all solids are dissolved.

    • A stock solution of TBD in toluene is prepared. The required amount of TBD solution (e.g., 0.1 mmol) is added to the monomer solution via syringe.

    • The reaction mixture is then heated to 160 °C and stirred for the specified time (e.g., 24 hours).

    • After cooling to room temperature, the polymer is precipitated in a large excess of cold methanol.

    • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

    • The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR for conversion.

2. Metal-Catalyzed Polymerization using Tin(II) Octoate (Sn(Oct)₂):

  • Materials: this compound, Tin(II) Octoate (Sn(Oct)₂), benzyl alcohol, anhydrous toluene.

  • Procedure:

    • In a flame-dried Schlenk flask, this compound (e.g., 1.64 g, 10 mmol) and benzyl alcohol (e.g., 5.4 mg, 0.05 mmol) are dissolved in anhydrous toluene (10 mL).

    • The solution is stirred at room temperature.

    • A stock solution of Sn(Oct)₂ in toluene is prepared. The required amount of Sn(Oct)₂ solution (e.g., 0.05 mmol) is added to the monomer solution.

    • The reaction mixture is heated to 130 °C and stirred for 48 hours.

    • The polymer is isolated using the same precipitation and purification procedure as described for the TBD-catalyzed polymerization.

    • The resulting polymer is analyzed by GPC and ¹H NMR.

Visualizing the Experimental Workflow

To provide a clear overview of the general experimental process for comparing the performance of different catalysts, the following workflow diagram is presented.

Experimental_Workflow General Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis & Characterization cluster_comparison Comparative Evaluation Monomer Monomer Purification (this compound) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer->Reaction_Setup Catalyst Catalyst & Initiator Preparation Catalyst->Reaction_Setup Solvent Anhydrous Solvent Preparation Solvent->Reaction_Setup Addition Addition of Catalyst & Initiator Reaction_Setup->Addition Polymerization Polymerization (Controlled Temperature & Time) Addition->Polymerization Isolation Polymer Isolation (Precipitation & Drying) Polymerization->Isolation GPC GPC Analysis (Mn & PDI) Isolation->GPC NMR NMR Analysis (Conversion) Isolation->NMR Data_Comparison Data Comparison (Table) GPC->Data_Comparison NMR->Data_Comparison Conclusion Conclusion on Catalyst Performance Data_Comparison->Conclusion

Caption: General experimental workflow for the comparative study of catalysts.

Signaling Pathways and Logical Relationships

The catalytic ring-opening of this compound can proceed through different mechanisms depending on the nature of the catalyst. The following diagram illustrates the simplified mechanistic pathways for the three main types of catalysts discussed.

Catalytic_Mechanisms Catalytic Ring-Opening Mechanisms cluster_organo_base Organocatalyst (Base) cluster_metal_acid Metal-based (Lewis Acid) cluster_bronsted_acid Organocatalyst (Brønsted Acid) Base_Cat Base Catalyst (e.g., TBD) Initiator_Activation Initiator Activation (Alcohol Deprotonation) Base_Cat->Initiator_Activation Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Initiator_Activation->Nucleophilic_Attack Ring_Opening_Base Ring-Opening Nucleophilic_Attack->Ring_Opening_Base Propagation_Base Propagation Ring_Opening_Base->Propagation_Base Polymer Poly(styrene carbonate) Propagation_Base->Polymer Metal_Cat Lewis Acid Catalyst (e.g., Sn(Oct)₂) Monomer_Coordination Monomer Coordination to Metal Center Metal_Cat->Monomer_Coordination Initiator_Attack Initiator Attack on Activated Carbonyl Monomer_Coordination->Initiator_Attack Ring_Opening_Metal Ring-Opening Initiator_Attack->Ring_Opening_Metal Propagation_Metal Propagation Ring_Opening_Metal->Propagation_Metal Propagation_Metal->Polymer Acid_Cat Brønsted Acid (e.g., p-TSA) Carbonyl_Protonation Carbonyl Oxygen Protonation Acid_Cat->Carbonyl_Protonation Nucleophilic_Addition Nucleophilic Addition of Initiator Carbonyl_Protonation->Nucleophilic_Addition Ring_Opening_Acid Ring-Opening Nucleophilic_Addition->Ring_Opening_Acid Propagation_Acid Propagation Ring_Opening_Acid->Propagation_Acid Propagation_Acid->Polymer Monomer This compound Monomer->Nucleophilic_Attack Monomer->Monomer_Coordination Monomer->Carbonyl_Protonation

Caption: Simplified mechanistic pathways for different catalyst types.

Benchmarking 4-phenyl-1,3-dioxolan-2-one Against Standard Amine Protecting Group Reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of organic synthesis, particularly in the intricate pathways of drug development and peptide chemistry, the strategic protection and deprotection of functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions. This guide provides an objective comparison of 4-phenyl-1,3-dioxolan-2-one as a potential reagent for amine protection against three industry-standard reagents: Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride), Benzyl (B1604629) chloroformate (Cbz-Cl), and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to Amine Protection

The protection of amines involves the reversible conversion of a reactive amine into a less reactive derivative, typically a carbamate. This allows for chemical transformations to be carried out on other parts of a molecule without interference from the amine. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.

This compound, a cyclic carbonate, presents a potential alternative to conventional amine protecting group reagents. Its reaction with an amine is expected to yield a carbamate, thereby protecting the amine functionality. This guide will evaluate its performance characteristics alongside the well-established Boc, Cbz, and Fmoc protecting groups.

Comparative Data on Amine Protection

To provide a clear and objective comparison, the following table summarizes the performance of this compound and its alternatives in the protection of a model primary amine, benzylamine (B48309). The data has been compiled from various sources to illustrate typical reaction conditions, times, and yields.

ReagentProtecting GroupAmine SubstrateReaction ConditionsTimeYield (%)Reference
This compound Phenyl-hydroxy-ethyl-carbamateBenzylamineTBD Catalyst, Solvent-free, 80°C24 hHigh[1]
Di-tert-butyl dicarbonate (Boc₂O) tert-Butoxycarbonyl (Boc)BenzylamineNaOH, H₂O/THF18 h66.5[2]
Benzyl chloroformate (Cbz-Cl) Benzyloxycarbonyl (Cbz)BenzylamineNaHCO₃, THF/H₂O20 h90[3]
Fmoc-Cl 9-Fluorenylmethyloxycarbonyl (Fmoc)BenzylamineNa₂CO₃, H₂O/Dioxane0.33 h88[4]

Note: The reaction conditions and yields can vary depending on the specific substrate, solvent, base, and temperature used. The data presented here is for comparative purposes based on available literature. The reference for this compound indicates high yield under the specified conditions, though a precise numerical value was not provided in the initial source.[1]

Experimental Protocols

Detailed methodologies for the protection of benzylamine with each reagent are provided below.

Protection of Benzylamine using this compound

Materials:

  • This compound

  • Benzylamine

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst

Procedure:

  • In a reaction vessel, combine this compound and benzylamine in a 1:1 molar ratio.

  • Add a catalytic amount of TBD.

  • Heat the solvent-free mixture to 80°C.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product can be purified using standard techniques such as column chromatography.

Protection of Benzylamine using Di-tert-butyl dicarbonate (Boc Anhydride)

Materials:

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve benzylamine in a mixture of tert-butanol (B103910) and water.

  • Add sodium hydroxide (1.1 equivalents) and di-tert-butyl dicarbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 18 hours.[2]

  • Extract the solution with ethyl acetate.[2]

  • Wash the organic layer with brine and dry over magnesium sulfate.[2]

  • Concentrate the solution in vacuo and purify the residue by silica (B1680970) column chromatography to yield the Boc-protected benzylamine.[2]

Protection of Benzylamine using Benzyl chloroformate (Cbz-Cl)

Materials:

  • Benzylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve benzylamine in a mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate to the cooled solution.

  • Stir the reaction mixture at 0°C for 20 hours.[3]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to yield the Cbz-protected benzylamine.[3]

Protection of Benzylamine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Materials:

  • Benzylamine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

Procedure:

  • Dissolve benzylamine in a mixture of dioxane and aqueous sodium carbonate.

  • Stir the reaction mixture at room temperature.

  • The reaction is typically complete within 20 minutes.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification.

Visualizing the Workflow

The general logic for the protection of an amine functional group can be visualized as a straightforward workflow.

AmineProtectionWorkflow Start Start: Amine-containing Molecule Reagent Add Protecting Group Reagent (e.g., this compound) Start->Reagent Reaction Reaction: Formation of Carbamate Reagent->Reaction Protected Protected Amine Reaction->Protected End Proceed with Further Synthetic Steps Protected->End AmineProtectionMechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ (Amine) ProtectedAmine R-NH-P (Protected Amine) Amine->ProtectedAmine Nucleophilic Attack ProtectingReagent Protecting Group Reagent (P-X) ProtectingReagent->ProtectedAmine

References

Comparative Crystallographic Analysis of 4-Phenyl-1,3-dioxolan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Crystal Structures of Chiral 1,3-Dioxolan-4-one (B8650053) Derivatives Based on X-ray Crystallography Data.

This guide provides a detailed comparison of the solid-state structures of several derivatives of 4-phenyl-1,3-dioxolan-2-one, a class of compounds with significant applications in asymmetric synthesis. The determination of the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is crucial for understanding their stereochemistry and reactivity. This report summarizes key crystallographic parameters for a series of chiral 1,3-dioxolan-4-ones, presents a standardized experimental protocol for their structural determination, and visualizes the experimental workflow.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for a series of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one derivatives, offering a quantitative comparison of their solid-state structures. The data has been extracted from the supplementary information of a comprehensive study on the chemistry of these chiral dioxolanones.[1]

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
(2S,5S,1′S)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one (6b)C₂₂H₂₅NO₆MonoclinicP2₁10.3344(2)6.1364(1)16.5919(3)9097.479(1)901043.63(3)2
(2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one (14)C₁₇H₂₀O₅OrthorhombicP2₁2₁2₁6.1731(1)11.2343(2)22.4693(4)9090901557.19(5)4
Diels-Alder Adduct of 9 with N-phenylmaleimide (22a)C₁₉H₂₁NO₅OrthorhombicP2₁2₁2₁10.7483(2)11.4554(2)14.2863(3)9090901756.29(6)4
Diels-Alder Adduct of 9 with dimethyl acetylenedicarboxylate (B1228247) (29b)C₁₃H₁₈O₇MonoclinicP2₁8.3562(2)11.0267(2)8.4481(2)90114.711(1)90706.73(3)2

Experimental Protocols

The following is a representative experimental protocol for the single-crystal X-ray diffraction analysis of chiral 1,3-dioxolan-4-one derivatives, based on standard laboratory practices.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound.

  • A common solvent system for these derivatives is a mixture of diethyl ether and hexane.[1] The compound is dissolved in a minimal amount of the solvent mixture to achieve a saturated or near-saturated solution.

  • The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

  • High-quality, single crystals are generally obtained over a period of several days.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected on a diffractometer equipped with a monochromatic radiation source, typically Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å).

  • Data is collected at a low temperature (e.g., 173 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental diffraction data using full-matrix least-squares techniques. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • The absolute configuration of chiral molecules is determined by analyzing the anomalous scattering of the X-rays, often expressed by the Flack parameter.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of this compound derivatives.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing & Integration Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure (CIF) Refinement->Final_Structure Analysis Structural Analysis (Bond Lengths, Angles, etc.) Final_Structure->Analysis

Experimental workflow for X-ray crystallography.

References

A Comparative Guide to the Reaction Products of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 4-phenyl-1,3-dioxolan-2-one, a versatile cyclic carbonate, with various nucleophiles. We present a comparative analysis of reaction performance against alternative synthetic routes, supported by experimental data and detailed protocols. This document is intended to assist researchers in making informed decisions for the synthesis of key structural motifs relevant to drug discovery and materials science.

Executive Summary

This compound, also known as styrene (B11656) carbonate, serves as a valuable precursor for the synthesis of 1,2-disubstituted functional motifs, particularly β-hydroxy carbamates, ethers, and potentially complex alcohols. Its reactivity is centered around the ring-opening of the cyclic carbonate by nucleophilic attack. This guide explores the reactions with amines, alcohols, and Grignard reagents, providing a quantitative comparison with traditional synthetic methods for the resulting products.

Performance Comparison: this compound vs. Alternative Syntheses

The utility of this compound as a synthetic intermediate is best evaluated by comparing its performance against established alternative methods for the synthesis of its reaction products.

Reaction with Amines: Synthesis of β-Hydroxy Carbamates

The reaction of this compound with amines provides a direct route to β-hydroxy carbamates. We compare this with the conventional synthesis from an amino alcohol and a chloroformate.

Table 1: Comparison of Synthesis Routes for 2-Hydroxy-2-phenylethyl Benzylcarbamate

ParameterRing-Opening of this compoundAlternative: Phenyl Chloroformate Method
Product 2-Hydroxy-2-phenylethyl benzylcarbamate2-Hydroxy-2-phenylethyl benzylcarbamate
Starting Materials This compound, Benzylamine (B48309)2-Amino-1-phenylethanol (B123470), Phenyl Chloroformate
Catalyst/Reagent Organocatalyst (e.g., TBD) or uncatalyzedBase (e.g., Triethylamine)
Solvent Acetonitrile or solvent-freeDichloromethane or Diethyl ether
Reaction Time 2 - 24 hours2 - 4 hours
Yield Good to Excellent (>90% reported for similar systems)[1]Typically high (80-95%)
Byproducts MinimalTriethylammonium chloride
Safety/Handling Avoids use of highly toxic phosgene (B1210022) derivativesPhenyl chloroformate is corrosive and toxic
Reaction with Alcohols: Synthesis of β-Hydroxy Ethers

The ring-opening with alcohols, typically under Lewis acidic conditions, yields β-hydroxy ethers. This is compared to the synthesis involving the ring-opening of styrene oxide.

Table 2: Comparison of Synthesis Routes for 2-Methoxy-2-phenylethanol

ParameterRing-Opening of this compoundAlternative: Styrene Oxide Ring-Opening
Product 2-Methoxy-2-phenylethanol2-Methoxy-2-phenylethanol
Starting Materials This compound, Methanol (B129727)Styrene Oxide, Methanol
Catalyst/Reagent Lewis Acid (e.g., BF₃·OEt₂) or Acid CatalystAcid or Base Catalyst
Solvent Methanol (reagent and solvent)Methanol (reagent and solvent)
Reaction Time Not specified in literature1 - 3 hours
Yield Not specified in literatureGood to Excellent (>90%)
Byproducts CO₂Minimal
Regioselectivity Potentially higherCan produce isomeric products
Reaction with Grignard Reagents: Synthesis of Diols

The reaction of cyclic carbonates with Grignard reagents is expected to proceed via nucleophilic attack and ring-opening. Based on the reactivity of esters, a double addition of the Grignard reagent is plausible, leading to a 1,2-diol after acidic workup.

Table 3: Comparison of Synthesis Routes for 1,1-Diphenyl-1,2-ethanediol

ParameterRing-Opening of this compoundAlternative: Grignard Reaction with Benzoin
Product 1,1-Diphenyl-1,2-ethanediol (projected)1,2-Diphenyl-1,2-propanediol (from Benzoin and MeMgI)
Starting Materials This compound, Phenylmagnesium BromideBenzoin, Methylmagnesium Iodide
Reaction Steps 1. Grignard Addition, 2. Acidic Workup1. Grignard Addition, 2. Acidic Workup
Solvent Anhydrous Ether (e.g., THF, Diethyl ether)Anhydrous Ether
Reaction Time Not specified in literature~1 hour for Grignard addition
Yield Not specified in literatureDiastereoselective, moderate to good yields
Byproducts Magnesium saltsMagnesium salts

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-2-phenylethyl Benzylcarbamate from this compound

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 equiv)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of this compound in acetonitrile, add benzylamine and TBD.

  • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-hydroxy-2-phenylethyl benzylcarbamate.

Protocol 2: Alternative Synthesis of 2-Hydroxy-2-phenylethyl Benzylcarbamate

Materials:

  • 2-Amino-1-phenylethanol (1.0 equiv)

  • Phenyl Chloroformate (1.1 equiv)

  • Triethylamine (B128534) (1.2 equiv)

  • Dichloromethane (solvent)

Procedure:

  • Dissolve 2-amino-1-phenylethanol and triethylamine in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phenyl chloroformate dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-Methoxy-2-phenylethanol from this compound (Proposed)

Materials:

  • This compound (1.0 equiv)

  • Methanol (solvent and reagent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalytic amount)

Procedure:

  • Dissolve this compound in excess methanol.

  • Add a catalytic amount of BF₃·OEt₂ to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 4: Alternative Synthesis of 2-Methoxy-2-phenylethanol from Styrene Oxide

Materials:

  • Styrene Oxide (1.0 equiv)

  • Methanol (solvent and reagent)

  • Sulfuric acid (catalytic amount)

Procedure:

  • Dissolve styrene oxide in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 1-3 hours.

  • Cool the reaction and neutralize with a solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the residue with diethyl ether.

  • Wash the ether layer with water and brine, dry over magnesium sulfate, and concentrate to give 2-methoxy-2-phenylethanol.

Protocol 5: Synthesis of 1,1-Diphenyl-1,2-ethanediol from this compound (Proposed)

Materials:

Procedure:

  • Prepare phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.

  • Cool the Grignard reagent to 0 °C.

  • Slowly add a solution of this compound in anhydrous diethyl ether.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully adding it to a cold aqueous solution of HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow_carbamate cluster_ring_opening Ring-Opening Synthesis cluster_alternative Alternative Synthesis ro_start This compound + Benzylamine ro_reaction React in Acetonitrile with TBD catalyst (2-24h, RT) ro_start->ro_reaction ro_workup Solvent Removal ro_reaction->ro_workup ro_purification Column Chromatography ro_workup->ro_purification ro_product 2-Hydroxy-2-phenylethyl Benzylcarbamate ro_purification->ro_product alt_start 2-Amino-1-phenylethanol + Phenyl Chloroformate alt_reaction React in DCM with Triethylamine (2-4h, 0°C to RT) alt_start->alt_reaction alt_workup Aqueous Wash (H₂O, HCl, Brine) alt_reaction->alt_workup alt_purification Recrystallization or Column Chromatography alt_workup->alt_purification alt_product 2-Hydroxy-2-phenylethyl Benzylcarbamate alt_purification->alt_product

Workflow for β-Hydroxy Carbamate Synthesis

experimental_workflow_ether cluster_ring_opening_ether Ring-Opening Synthesis (Proposed) cluster_alternative_ether Alternative Synthesis roe_start This compound + Methanol roe_reaction React with BF₃·OEt₂ (RT) roe_start->roe_reaction roe_workup Quench (NaHCO₃) + Extraction roe_reaction->roe_workup roe_purification Column Chromatography roe_workup->roe_purification roe_product 2-Methoxy-2-phenylethanol roe_purification->roe_product alte_start Styrene Oxide + Methanol alte_reaction Reflux with H₂SO₄ (1-3h) alte_start->alte_reaction alte_workup Neutralize (NaHCO₃) + Extraction alte_reaction->alte_workup alte_purification Concentration alte_workup->alte_purification alte_product 2-Methoxy-2-phenylethanol alte_purification->alte_product

Workflow for β-Hydroxy Ether Synthesis

reaction_logic_grignard reagent Phenylmagnesium Bromide (PhMgBr) intermediate1 Ring-Opened Intermediate (Ketone) reagent->intermediate1 intermediate2 Tertiary Alkoxide reagent->intermediate2 substrate This compound substrate->intermediate1 1. PhMgBr (1st equiv) Nucleophilic Attack intermediate1->intermediate2 2. PhMgBr (2nd equiv) Addition to Ketone workup Acidic Workup (H₃O⁺) intermediate2->workup 3. Protonation product 1,1-Diphenyl-1,2-ethanediol (Projected Product) workup->product

Proposed Grignard Reaction Pathway

References

Comparative Analysis of Reaction Byproducts of 4-phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction byproducts of 4-phenyl-1,3-dioxolan-2-one, also known as styrene (B11656) carbonate. Understanding the formation of byproducts during polymerization, hydrolysis, and thermal degradation is critical for optimizing reaction conditions, ensuring product purity, and predicting the performance of materials derived from this monomer. This document compares the byproduct profile of this compound with common aliphatic cyclic carbonates, offering insights supported by experimental data and detailed analytical protocols.

Overview of Byproduct Formation

The reactivity of this compound is largely dictated by the five-membered cyclic carbonate structure. The primary reaction pathways leading to byproduct formation include decarboxylation during ring-opening polymerization (ROP), hydrolysis of the carbonate linkage, and thermal decomposition. The presence of the phenyl group influences the monomer's reactivity and the stability of the resulting polymer, leading to a distinct byproduct profile compared to its non-aromatic counterparts.

Key Reaction Pathways Leading to Byproducts:

  • Ring-Opening Polymerization (ROP): The intended reaction for producing poly(phenyl carbonate). However, side reactions, particularly decarboxylation, can occur, leading to the incorporation of ether linkages within the polymer chain. This is a common phenomenon in the ROP of five-membered cyclic carbonates, especially at elevated temperatures.

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 1-phenyl-1,2-ethanediol (B126754) and carbon dioxide. The rate of hydrolysis can be influenced by pH and temperature.

  • Thermal Decomposition: At elevated temperatures, both the monomer and the resulting polymer can undergo thermal degradation, leading to a variety of smaller molecules. The high boiling point of this compound (354.8°C at 760 mmHg) suggests good thermal stability of the monomer itself.[1]

Comparative Analysis of Byproducts

This section compares the known and potential byproducts of this compound with those of two common aliphatic cyclic carbonates: ethylene (B1197577) carbonate and propylene (B89431) carbonate.

MonomerKey Byproducts in ROPHydrolysis ProductsNotes
This compound Decarboxylation leading to ether linkages, residual monomer, cyclic oligomers.1-phenyl-1,2-ethanediol, CO2The phenyl group can stabilize radical intermediates, potentially influencing thermal degradation pathways.
Ethylene Carbonate Decarboxylation leading to poly(ethylene glycol) segments, CO2.Ethylene glycol, CO2Generally requires higher temperatures for ROP compared to six-membered rings, increasing the likelihood of decarboxylation.
Propylene Carbonate Decarboxylation leading to poly(propylene glycol) segments, CO2.[2]Propylene glycol, CO2[3]The methyl group can influence the regioselectivity of ring-opening.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for polymer and small molecule characterization and have been adapted for the specific analysis of this compound and its byproducts.

Quantification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile byproducts, such as residual monomer and low molecular weight degradation products.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column suitable for polar and aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Sample Preparation:

  • Reaction Quenching: Terminate the reaction by cooling the mixture to room temperature.

  • Dissolution: Dissolve a known weight of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, acetone) to a final concentration of 1-10 mg/mL.

  • Internal Standard: Add a known amount of an internal standard (e.g., naphthalene, biphenyl) that does not interfere with the analytes of interest.

  • Filtration: Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless injection depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify byproducts by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the identified byproducts by integrating the peak areas relative to the internal standard and using a calibration curve.

Analysis of Polymer Microstructure by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for determining the polymer microstructure, including the quantification of ether linkages resulting from decarboxylation.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified polymer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure complete dissolution. Gentle warming or sonication may be required.

NMR Parameters (¹H NMR):

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64 (sufficient for good signal-to-noise).

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation for accurate integration.

  • Spectral Width: Appropriate for the chemical shift range of the polymer.

NMR Parameters (¹³C NMR):

  • Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

  • Number of Scans: 1024 or higher, depending on concentration and spectrometer sensitivity.

  • Relaxation Delay (d1): 5 times the longest T1 of the carbons of interest.

Data Analysis:

  • ¹H NMR: Integrate the signals corresponding to the protons adjacent to the carbonate linkages and those adjacent to the ether linkages. The ratio of these integrals provides the relative amount of each type of linkage in the polymer chain.

  • ¹³C NMR: Integrate the signals of the carbonyl carbon of the carbonate group and the carbons of the ether linkages to quantify the degree of decarboxylation.

Visualizations

Signaling Pathways and Experimental Workflows

ReactionPathways Monomer This compound ROP Ring-Opening Polymerization Monomer->ROP Hydrolysis Hydrolysis Monomer->Hydrolysis Thermal Thermal Degradation Monomer->Thermal Polymer Poly(phenyl carbonate) ROP->Polymer EtherLinkage Ether Linkages (Decarboxylation) ROP->EtherLinkage Side Reaction Diol 1-phenyl-1,2-ethanediol + CO2 Hydrolysis->Diol DegradationProducts Styrene, Benzaldehyde, CO2, etc. Thermal->DegradationProducts

Caption: Reaction pathways of this compound.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reaction Crude Reaction Mixture Dissolution Dissolution in Solvent Reaction->Dissolution Filtration Filtration Dissolution->Filtration GCMS GC-MS Analysis (Volatile Byproducts) Filtration->GCMS NMR NMR Analysis (Polymer Microstructure) Filtration->NMR GPC GPC Analysis (Molecular Weight) Filtration->GPC ByproductID Byproduct Identification & Quantification GCMS->ByproductID Microstructure Polymer Microstructure (Ether Linkage %) NMR->Microstructure MWD Molecular Weight Distribution GPC->MWD

Caption: General workflow for byproduct analysis.

Conclusion

The analysis of reaction byproducts is crucial for controlling the properties and performance of polymers derived from this compound. The primary byproduct-forming pathways are decarboxylation during polymerization, hydrolysis, and thermal degradation. Compared to aliphatic cyclic carbonates, the phenyl substituent likely influences the extent of these side reactions. The provided experimental protocols for GC-MS and NMR analysis offer a robust framework for the qualitative and quantitative characterization of these byproducts, enabling researchers to optimize their synthetic strategies and develop materials with desired characteristics. Further research focusing on the direct quantification of byproducts from this compound under various conditions is warranted to build a more comprehensive understanding.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as 4-Phenyl-1,3-dioxolan-2-one, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Before beginning any procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye ProtectionTightly fitting safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Body ProtectionLaboratory coat, long-sleeved clothing.
Respiratory ProtectionUse in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the chemical is handled and neutralized in an environmentally safe and compliant manner.

  • Segregation and Storage:

    • Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

    • Store the waste in a clearly labeled, sealed, and compatible container. The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Collection:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form, detailing the contents of the container.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound. Use an appropriate solvent (e.g., ethanol) followed by soap and water.

    • Dispose of any contaminated materials, such as paper towels or gloves, as hazardous waste along with the chemical.

  • Emergency Spill Procedures:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

    • Ventilate the area and wash the spill site after the material has been removed.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE A->B Spill Spill Occurs A->Spill C Segregate Waste in a Labeled, Sealed Container B->C Spill_B Contain Spill with Inert Absorbent B->Spill_B D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Waste Disposal Service D->E F Complete Hazardous Waste Disposal Form E->F G Arrange for Waste Pickup F->G H Decontaminate Work Area and Equipment G->H I Dispose of Contaminated Materials as Hazardous Waste H->I J End: Proper Disposal Complete I->J Spill_A Evacuate and Ventilate Area Spill->Spill_A Spill_A->B Spill_C Collect and Seal in a Labeled Container Spill_B->Spill_C Spill_C->E

Caption: Disposal workflow for this compound.

Regulatory Compliance

Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations. It is imperative to consult your institution's EHS department for specific guidance and to ensure full compliance. Improper disposal can lead to significant environmental damage and legal repercussions.

References

Personal protective equipment for handling 4-Phenyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Phenyl-1,3-dioxolan-2-one

This document provides immediate, essential safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency measures.

Hazard Identification and Precautionary Statements

This compound is associated with the following hazards:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

The corresponding signal word is Warning .[1][2] It is crucial to adhere to the precautionary statements P261, P264, P270, P271, and P280 when handling this chemical.[1][2]

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Standards/Specifications Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved.To prevent eye irritation from splashes or dust.
Skin Protection Chemical-resistant, impervious gloves (e.g., Viton®, Butyl rubber). Inspect gloves prior to use.[3] Long-sleeved laboratory coat.Gloves tested according to EN 374.To prevent skin contact and irritation.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for large-scale use/spills, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter for organic vapors.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4]To prevent respiratory tract irritation.[2]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • Review SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Personnel Training: Ensure all personnel involved are trained on the hazards and safe handling procedures for this chemical.[5]

Chemical Handling Procedure
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer:

    • Since the compound is a solid, handle it carefully to avoid generating dust.[1]

    • Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[6]

    • Keep the container tightly closed when not in use.

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the handling area.[7]

    • Wash hands thoroughly after handling.

Spill and Emergency Procedures
  • Minor Spill:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, closed container for disposal.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Disposal Plan
  • Waste Chemical: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product.

  • Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal regulations.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal & Emergency A Review Safety Data Sheet (SDS) B Verify Emergency Equipment (Eyewash, Safety Shower) A->B C Ensure Adequate Ventilation (Chemical Fume Hood) B->C D Don Appropriate PPE C->D E Carefully Weigh and Transfer Chemical D->E F Perform Experimental Work E->F G Securely Close Chemical Container F->G L Manage Spills and Exposures (As per protocol) F->L If Spill/Exposure Occurs H Decontaminate Work Area G->H I Properly Remove and Doff PPE H->I J Wash Hands Thoroughly I->J K Dispose of Waste Chemical and Contaminated Materials J->K

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.